HIV-1 gag Protein p24 (194-210)
Description
BenchChem offers high-quality HIV-1 gag Protein p24 (194-210) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HIV-1 gag Protein p24 (194-210) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C73H126N20O23S |
|---|---|
Molecular Weight |
1684.0 g/mol |
IUPAC Name |
(3S)-4-[[(2R)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C73H126N20O23S/c1-13-36(6)55(89-71(113)56(41(11)94)90-64(106)44(21-15-17-25-75)83-67(109)49(33-117)88-66(108)47(31-54(98)99)85-69(111)51-23-19-27-93(51)72(114)48(30-52(77)96)87-58(100)37(7)76)70(112)86-46(29-35(4)5)65(107)82-43(20-14-16-24-74)63(105)80-39(9)60(102)84-45(28-34(2)3)62(104)78-32-53(97)92-26-18-22-50(92)68(110)81-38(8)59(101)79-40(10)61(103)91-57(42(12)95)73(115)116/h34-51,55-57,94-95,117H,13-33,74-76H2,1-12H3,(H2,77,96)(H,78,104)(H,79,101)(H,80,105)(H,81,110)(H,82,107)(H,83,109)(H,84,102)(H,85,111)(H,86,112)(H,87,100)(H,88,108)(H,89,113)(H,90,106)(H,91,103)(H,98,99)(H,115,116)/t36-,37-,38-,39-,40-,41+,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,55-,56-,57-/m0/s1 |
InChI Key |
VSDSJULNPZLYJK-NLWFNJKKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the HIV-1 Gag p24 (194-210) Peptide: Function, Structure, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the HIV-1 Gag p24 (194-210) peptide, a segment within the C-terminal domain of the viral capsid protein. While direct functional and structural data for this specific 17-amino acid peptide are limited in publicly available research, this document extrapolates its likely functions based on overlapping immunogenic epitopes and the role of the C-terminal domain. It also provides detailed experimental protocols for its synthesis, purification, and structural and functional characterization.
Introduction to HIV-1 Gag p24 and the (194-210) Peptide
The HIV-1 Gag polyprotein is the primary structural component of the virus, and its cleavage product, p24 (capsid protein), is essential for the formation of the viral core. The p24 protein, with a molecular weight of 24 kDa, consists of an N-terminal domain and a C-terminal domain connected by a flexible linker. The C-terminal domain is crucial for Gag-Gag interactions and the proper assembly of the viral capsid.
The peptide sequence of HIV-1 Gag p24 (194-210) is Ala-Asn-Pro-Asp-Cys-Lys-Thr-Ile-Leu-Lys-Ala-Leu-Gly-Pro-Ala-Ala-Thr (ANPDCKTILKALGPAAT). This region is located within the C-terminal domain of the p24 protein. While this specific peptide has not been the subject of extensive functional studies, its sequence overlaps with known immunogenic epitopes, suggesting a role in the host immune response.
Inferred Function and Structural Context
The function of the p24 (194-210) peptide is likely related to its immunogenicity. Research has identified an immunodominant p24 peptide, p24 (189-207), which elicits T-cell responses in HIV-1 infected individuals. The significant overlap with the 194-210 sequence suggests that this peptide may also be involved in T-cell recognition. Furthermore, the epitope for the monoclonal antibody 2.4G3 is thought to be located within the 194-207 region, indicating that this peptide may be a target for antibody binding.
Structurally, the 194-210 peptide is part of the C-terminal domain of p24, which is known to form a helix-turn-helix motif. This domain is critical for the dimerization of p24 monomers, a key step in the assembly of the hexagonal lattice of the viral capsid. The conformation of this peptide within the full-length p24 protein likely contributes to the overall architecture of the capsid.
Quantitative Data
| Property | Value |
| Amino Acid Sequence | ANPDCKTILKALGPAAT |
| Molecular Formula | C73H126N20O23S |
| Average Molecular Weight | 1683.97 g/mol |
| Isoelectric Point (pI) | 6.25 |
| Grand Average of Hydropathicity (GRAVY) | -0.112 |
Experimental Protocols
This section details the methodologies for the synthesis, purification, and characterization of the HIV-1 Gag p24 (194-210) peptide.
Peptide Synthesis and Purification
Objective: To chemically synthesize and purify the HIV-1 Gag p24 (194-210) peptide.
Methodology: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
-
Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide, or a Wang resin for a C-terminally carboxylated peptide. Swell the resin in dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Thr-OH) to the resin using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base such as N,N-diisopropylethylamine (DIPEA) in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of 20% piperidine in DMF.
-
Subsequent Amino Acid Couplings: Sequentially couple the remaining amino acids in the desired order (Ala, Ala, Pro, Gly, Leu, Ala, Lys, Leu, Ile, Thr, Lys, Cys, Asp, Pro, Asn, Ala) following steps 2 and 3 for each amino acid.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. Use a gradient of acetonitrile in water with 0.1% TFA as a mobile phase.
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Structural Analysis
Objective: To determine the three-dimensional structure of the purified peptide.
Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent, typically a mixture of H₂O/D₂O (90%/10%) or a buffer solution at a specific pH. The peptide concentration should be in the millimolar range.
-
NMR Data Acquisition: Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), on a high-field NMR spectrometer.
-
Resonance Assignment: Assign the proton resonances to specific amino acid residues in the peptide sequence using the TOCSY and NOESY spectra.
-
Structural Restraints: Extract distance restraints from the NOESY spectra (based on the intensity of NOE cross-peaks) and dihedral angle restraints from coupling constants measured in 1D or 2D spectra.
-
Structure Calculation: Use a molecular dynamics program (e.g., XPLOR-NIH, CYANA) to calculate a family of 3D structures that are consistent with the experimental restraints.
-
Structure Validation: Evaluate the quality of the calculated structures using parameters such as the number of NOE violations and Ramachandran plot analysis.
Functional Analysis: Antibody Binding
Objective: To determine if the HIV-1 Gag p24 (194-210) peptide is recognized by antibodies.
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Plate Coating: Coat a 96-well microtiter plate with the synthesized p24 (194-210) peptide at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) and block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in wash buffer) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Add serial dilutions of the primary antibody (e.g., serum from an HIV-1 infected individual or a specific monoclonal antibody) to the wells and incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that is specific for the primary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add a substrate for the enzyme (e.g., TMB for HRP). The enzyme will convert the substrate into a colored product.
-
Measurement: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at a specific wavelength using a microplate reader. The intensity of the color is proportional to the amount of antibody bound to the peptide.
Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows and the contextual placement of the peptide.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for Peptide Structure Determination by NMR.
Caption: Workflow for Enzyme-Linked Immunosorbent Assay (ELISA).
Caption: Hierarchical context of the p24 (194-210) peptide.
Conclusion
The HIV-1 Gag p24 (194-210) peptide represents a region of interest within the viral capsid protein, primarily due to its potential immunogenicity. While it is commercially available for research purposes, detailed functional and structural studies on this specific peptide are lacking. The experimental protocols provided in this guide offer a roadmap for researchers to undertake a thorough characterization of this and other peptides of interest. Further investigation into the immunological properties and structural conformation of the p24 (194-210) peptide could provide valuable insights for the development of novel HIV-1 diagnostics, therapeutics, and vaccines.
An In-depth Technical Guide on Conserved HIV-1 Gag p24 Epitopes for T-Cell Recognition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of highly conserved epitopes within the HIV-1 Gag p24 protein that are critical for T-cell recognition. Cellular immune responses targeting these conserved regions are strongly associated with the control of viral replication and slower disease progression.[1][2][3] This document summarizes key quantitative data, details experimental protocols for epitope identification, and visualizes relevant biological pathways and workflows.
Introduction: The Significance of Conserved Gag p24 Epitopes
The Human Immunodeficiency Virus type 1 (HIV-1) Gag p24 protein is a major structural component of the viral capsid and a primary target for cytotoxic T-lymphocyte (CTL) responses.[1][3] T-cell responses directed against Gag, and specifically the p24 subunit, are frequently observed in individuals who naturally control the virus, often referred to as "elite controllers."[1] The conservation of these epitopes across different HIV-1 clades is crucial, as mutations within these regions can come at a significant fitness cost to the virus, potentially impairing viral replication.[4][5][6] Consequently, targeting these conserved epitopes is a key strategy in the development of effective T-cell-based vaccines and immunotherapies.
This guide focuses on well-characterized, conserved T-cell epitopes within HIV-1 Gag p24, the methodologies to identify and characterize them, and the underlying signaling pathways of T-cell recognition.
Quantitative Data: Conserved HIV-1 Gag p24 T-Cell Epitopes
The following tables summarize key conserved T-cell epitopes within the HIV-1 Gag p24 protein. These epitopes are frequently recognized by the T-cells of HIV-1 infected individuals and are often associated with specific Human Leukocyte Antigen (HLA) alleles linked to slower disease progression.[7][8]
Table 1: Prominent Conserved CD8+ T-Cell Epitopes in HIV-1 Gag p24
| Epitope Sequence | Amino Acid Position | Restricting HLA Allele(s) | Reported Immunogenicity (IFN-γ Response) | Conservation (%) |
| TSTLQEQIGW (TW10) | 240-249 | HLA-B57, HLA-B58:01 | Dominant responses in acute infection | Highly Conserved (>90% in clade B)[9] |
| KRWIILGLNK (KK10) | 263-272 | HLA-B27 | Strong CTL responses | >78%[10] |
| ISPRTLNAW (IW9) | 147-155 | HLA-B57 | Frequently recognized | >78%[10] |
| GQMVHQAISPRTL | 140-152 | HLA-Cw3 | Stimulates CTL | Not specified |
| KRWIIMGNK | 263-272 | HLA-B27 | Stimulates CTL | Not specified |
| RMYSPTSI | 143-150 | Not specified | Stimulates CTL | Not specified |
Note: Immunogenicity and conservation data can vary between studies and HIV-1 clades. The data presented here is a synthesis from multiple sources.
Experimental Protocols for T-Cell Epitope Identification
The identification and characterization of T-cell epitopes are fundamental to understanding the immune response to HIV-1. The following are detailed methodologies for two widely used assays: the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) with flow cytometry.
IFN-γ ELISpot Assay for HIV-1 Specific T-Cells
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[11][12][13] It is frequently used to measure HIV-specific T-cell responses.[14][15]
Principle: Peripheral Blood Mononuclear Cells (PBMCs) are stimulated with overlapping peptides spanning the HIV-1 Gag p24 protein.[2][14] T-cells that recognize their cognate epitope will secrete cytokines, such as Interferon-gamma (IFN-γ). The secreted cytokine is captured by antibodies coated on a PVDF membrane, and a secondary, enzyme-conjugated antibody is used to visualize the "spots," where each spot represents a single cytokine-producing cell.[11][12]
Detailed Methodology:
-
Plate Preparation:
-
Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 1 minute.
-
Wash the plate five times with sterile phosphate-buffered saline (PBS).
-
Coat the wells with a capture antibody specific for IFN-γ (e.g., anti-human IFN-γ mAb) at an optimal concentration in sterile PBS and incubate overnight at 4°C.
-
The following day, wash the plate five times with sterile PBS to remove unbound antibody.
-
Block the wells with RPMI 1640 medium containing 10% fetal bovine serum (FBS) for at least 1 hour at 37°C to prevent non-specific binding.
-
-
Cell Preparation and Stimulation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with RPMI 1640 medium and resuspend in complete RPMI medium (containing 10% FBS, L-glutamine, and penicillin-streptomycin).
-
Count the cells and adjust the concentration to 2 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension (200,000 cells) to each well of the coated ELISpot plate.
-
Add 100 µL of the appropriate stimulus to each well. This includes:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection and Visualization:
-
Wash the plate five times with PBS containing 0.05% Tween 20 (PBST) to remove the cells.
-
Add a biotinylated anti-human IFN-γ detection antibody to each well and incubate for 2 hours at room temperature.
-
Wash the plate five times with PBST.
-
Add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP) and incubate until distinct spots develop.
-
Stop the reaction by washing the plate with distilled water.
-
Allow the plate to dry completely.
-
-
Analysis:
-
Count the spots in each well using an automated ELISpot reader.
-
The results are typically expressed as spot-forming cells (SFC) per million PBMCs after subtracting the background (negative control) wells. A response is often considered positive if it is at least twice the background and above a certain threshold (e.g., 50 SFC/10^6 PBMCs).
-
Intracellular Cytokine Staining (ICS) for Polyfunctional T-Cell Responses
ICS is a powerful flow cytometry-based technique that allows for the simultaneous measurement of multiple cytokines produced by individual T-cells, providing a qualitative assessment of the T-cell response.[16][17][18]
Principle: PBMCs are stimulated with HIV-1 Gag p24 peptides in the presence of a protein transport inhibitor (e.g., Brefeldin A), which causes cytokines to accumulate within the cell.[16] The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).[16][19] Flow cytometry is then used to identify and quantify the T-cell subsets producing specific combinations of cytokines.
Detailed Methodology:
-
Cell Stimulation:
-
Isolate and prepare PBMCs as described for the ELISpot assay.
-
In a 96-well U-bottom plate, add 1 million PBMCs per well in complete RPMI medium.
-
Add co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d) to each well.[16]
-
Add the appropriate stimuli:
-
Negative Control: Co-stimulatory antibodies alone.
-
Positive Control: Staphylococcal enterotoxin B (SEB).[16]
-
Experimental Wells: HIV-1 Gag p24 overlapping peptide pools at a final concentration of 1-10 µg/mL.
-
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Add a protein transport inhibitor (e.g., Brefeldin A) to each well and incubate for an additional 5 hours.[16]
-
-
Surface and Intracellular Staining:
-
Wash the cells with PBS containing 2% FBS (FACS buffer).
-
Stain for surface markers by adding a cocktail of fluorescently labeled antibodies (e.g., anti-CD3, anti-CD4, anti-CD8) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Wash the cells with the permeabilization buffer.
-
Stain for intracellular cytokines by adding a cocktail of fluorescently labeled antibodies (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the samples on a multi-color flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter, then on single cells.
-
Identify CD3+ T-cells, and then further delineate CD4+ and CD8+ T-cell subsets.
-
Within the CD4+ and CD8+ populations, quantify the percentage of cells expressing each cytokine or combination of cytokines.
-
A positive response is typically defined as a percentage of cytokine-producing cells that is significantly higher than the negative control.[16]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key conceptual frameworks relevant to the study of T-cell responses to HIV-1 Gag p24 epitopes.
T-Cell Receptor Signaling Pathway
This diagram outlines the initial steps of the T-cell receptor (TCR) signaling cascade upon recognition of a peptide-MHC complex.
Caption: T-Cell Receptor (TCR) signaling initiation upon p24-MHC recognition.
Experimental Workflow for Epitope Identification
This diagram illustrates a typical workflow for identifying and characterizing novel T-cell epitopes from HIV-1 Gag p24.
Caption: Workflow for the identification and validation of HIV-1 Gag p24 T-cell epitopes.
Conclusion
The study of conserved HIV-1 Gag p24 epitopes recognized by T-cells remains a critical area of HIV research. The strong association between responses to these epitopes and viral control underscores their importance as targets for novel immunotherapies and vaccine design.[1][2] The experimental protocols detailed in this guide provide robust methods for the continued identification and characterization of these crucial immune targets. Future research will likely focus on harnessing these epitopes to elicit protective and durable T-cell immunity against HIV-1.
References
- 1. Conserved HIV-1 Gag p24 Epitopes Elicit Cellular Immune Responses That Impact Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conserved HIV-1 Gag p24 Epitopes Elicit Cellular Immune Responses That Impact Disease Outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Variable Fitness Impact of HIV-1 Escape Mutations to Cytotoxic T Lymphocyte (CTL) Response | PLOS Pathogens [journals.plos.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Fitness Cost of Escape Mutations in p24 Gag in Association with Control of Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HLA Alleles Associated with Slow Progression to AIDS Truly Prefer to Present HIV-1 p24 | PLOS One [journals.plos.org]
- 8. HLA Alleles Associated with Slow Progression to AIDS Truly Prefer to Present HIV-1 p24 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 10. Conserved human immunodeficiency virus type 1 epitopes continuously elicit subdominant cytotoxic T-lymphocyte responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ELISPOT protocol | Abcam [abcam.com]
- 12. mabtech.com [mabtech.com]
- 13. T cell ELISPOT assay | U-CyTech [ucytech.com]
- 14. Immune Escape Mutations Detected within HIV-1 Epitopes Associated with Viral Control During Treatment Interruption - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HIV-Specific T Cell Responses Are Highly Stable on Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a whole blood intracellular cytokine staining assay for mapping CD4+ and CD8+ T-cell responses across the HIV-1 genome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Establishment of an alternative intracellular cytokine staining assay for HIV/AIDS clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimization and Validation of an 8-Color Intracellular Cytokine Staining (ICS) Assay to Quantify Antigen-Specific T Cells Induced by Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
Structural Analysis of the HIV-1 Gag p24 (194-210) Binding Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural analysis of the HIV-1 Gag p24 (194-210) binding domain. This region, located within the C-terminal domain of the p24 capsid protein, plays a critical role in the viral lifecycle through its interactions with host cell factors, making it a key target for novel antiretroviral drug development. This document details the quantitative binding data, experimental protocols for characterization, and the cellular signaling pathways influenced by this crucial viral component.
Introduction to the HIV-1 p24 (194-210) Domain
The Human Immunodeficiency Virus type 1 (HIV-1) Gag polyprotein is the primary structural component of the virus, and its cleavage by the viral protease into individual matrix (MA), capsid (p24), nucleocapsid (NC), and p6 proteins is essential for the formation of a mature, infectious virion. The p24 capsid protein, in particular, is a key player in both the early and late stages of the viral replication cycle. It forms the conical capsid core that encapsidates the viral RNA genome and essential enzymes.
The C-terminal domain (CTD) of p24 is crucial for capsid dimerization and higher-order assembly. Within this domain lies the 194-210 amino acid region, a segment that has been identified as a critical binding site for host cell proteins, most notably cyclophilin A (CypA). The interaction between the p24 capsid and host factors is a pivotal determinant of viral infectivity and pathogenesis.
Quantitative Binding Data
The interaction between the HIV-1 p24 (194-210) domain and its binding partners has been quantified using various biophysical techniques. These studies reveal high-affinity interactions that are crucial for viral function. A key finding is that the processing of the immature p24 protein by the viral protease induces a conformational change in the C-terminal domain, exposing high-affinity binding sites for cyclophilins.[1]
| Interacting Molecules | Technique | Dissociation Constant (Kd) | Reference |
| p24 C-terminal domain peptide (around Gly-Pro157) - Cyclophilin A | Not Specified | ~0.3 µM | [1] |
| p24 C-terminal domain peptide (around Gly-Pro224) - Cyclophilin B | Not Specified | ~0.3 µM | [1] |
| Mature p24 - Cyclophilin A | Not Specified | ~0.6 µM | [1] |
| Mature p24 - Cyclophilin B | Not Specified | ~0.25 µM | [1] |
| Immature p24 - Cyclophilin A | Not Specified | ~8 µM | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the structure and interactions of the HIV-1 p24 (194-210) binding domain.
Peptide Synthesis and Purification of HIV-1 Gag p24 (194-210)
Objective: To produce a synthetic peptide corresponding to the 194-210 region of HIV-1 Gag p24 for use in binding and structural studies.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HBTU/HOBt or HATU/HOAt coupling reagents
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Acetonitrile
-
Reverse-phase HPLC system with a C18 column
-
Mass spectrometer
Protocol:
-
Resin Preparation: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (corresponding to residue 210) and coupling reagents (e.g., HBTU/HOBt) in DMF. Add DIEA to activate the amino acid and add the mixture to the resin. Agitate for 2 hours at room temperature.
-
Wash: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the 194-210 sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether. Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS) of the interaction between the p24 (194-210) peptide and a binding partner (e.g., Cyclophilin A).
Materials:
-
Isothermal Titration Calorimeter
-
Purified p24 (194-210) peptide
-
Purified binding partner (e.g., Cyclophilin A)
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
Protocol:
-
Sample Preparation: Dialyze both the peptide and the binding partner extensively against the same buffer to minimize heats of dilution. Determine the concentrations of both samples accurately using a spectrophotometer or other quantitative method.
-
Instrument Setup: Thoroughly clean the ITC sample and reference cells with buffer. Load the reference cell with dialysis buffer.
-
Loading Samples: Load the binding partner into the sample cell (typically at a concentration of 10-50 µM). Load the p24 (194-210) peptide into the injection syringe (typically at a concentration 10-20 fold higher than the protein in the cell).
-
Titration: Set the experimental temperature (e.g., 25°C). Perform a series of small injections (e.g., 2 µL) of the peptide into the sample cell, allowing the system to reach equilibrium between injections. A preliminary injection of a smaller volume (e.g., 0.5 µL) is often performed and discarded from the analysis to account for diffusion from the syringe tip.
-
Data Analysis: The heat change upon each injection is measured. The integrated heat data are plotted against the molar ratio of the two molecules. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), enthalpy of binding (ΔH), and stoichiometry (n). The entropy of binding (ΔS) can then be calculated.
Surface Plasmon Resonance (SPR)
Objective: To measure the real-time kinetics (association and dissociation rate constants) and affinity of the interaction between the p24 (194-210) peptide and a binding partner.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified p24 (194-210) peptide (analyte)
-
Purified binding partner (ligand)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Ligand Immobilization:
-
Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of EDC and NHS.
-
Inject the purified binding partner (ligand) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration on the surface.
-
Inject ethanolamine to deactivate any remaining active esters on the surface.
-
A reference flow cell should be prepared in the same way but without the ligand to subtract non-specific binding.
-
-
Binding Analysis:
-
Inject a series of concentrations of the p24 (194-210) peptide (analyte) over both the ligand-immobilized and reference flow cells at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) in real-time.
-
-
Dissociation: After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the peptide from the ligand.
-
Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte.
-
Data Analysis: Subtract the reference flow cell data from the ligand flow cell data to obtain the specific binding sensorgram. Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Signaling Pathways and Molecular Interactions
The interaction of the HIV-1 p24 capsid with host cell factors triggers intracellular signaling cascades that can influence the cellular environment and viral replication.
p24-Cyclophilin A Interaction and Downstream Signaling
The binding of Cyclophilin A (CypA) to the p24 capsid has been shown to modulate viral infectivity. In dendritic cells, this interaction can lead to the activation of STAT and IRF3, resulting in the induction of interferon (IFN) and an inflammatory response.[2]
p24-TRIM5α Interaction and NF-κB/AP-1 Signaling
The host restriction factor TRIM5α recognizes the hexagonal lattice of the p24 capsid. This interaction can trigger innate immune signaling pathways, including the activation of AP-1 and NF-κB via the TAK1/TAB2/TAB3 complex, leading to a proinflammatory response.[3]
Experimental Workflow for Studying p24 (194-210) Interactions
The following diagram illustrates a typical workflow for the structural and biophysical characterization of the p24 (194-210) binding domain.
Conclusion
The HIV-1 Gag p24 (194-210) binding domain is a critical interface for interactions with host cell factors that are essential for viral replication and pathogenesis. A thorough understanding of the structural and biophysical properties of this domain and its interactions is paramount for the development of novel antiretroviral therapies that target capsid function. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate this promising therapeutic target. By elucidating the molecular details of these interactions, we can pave the way for the design of small molecules or biologics that disrupt these critical viral-host interfaces, thereby inhibiting HIV-1 infection.
References
HIV-1 p24 (194-210): A Potential B-cell Epitope for Diagnostic and Therapeutic Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The human immunodeficiency virus type 1 (HIV-1) capsid protein p24 is a crucial structural component of the virus and a key target for the host immune response. Within p24, specific regions, known as epitopes, are recognized by the immune system, leading to the production of antibodies. This technical guide focuses on the peptide sequence spanning amino acids 194-210 of HIV-1 p24 as a potential B-cell epitope. While this specific peptide is commercially available for research purposes, detailed studies characterizing its immunogenicity and role in the natural course of HIV-1 infection are not extensively documented in publicly available literature.[1] This guide will, therefore, provide a comprehensive overview of the methodologies and theoretical frameworks used to characterize such potential B-cell epitopes, drawing on data from studies of immunogenic regions in the C-terminal domain of p24 and general principles of B-cell immunology.
Introduction to HIV-1 p24 as an Antigen
The HIV-1 p24 protein is an essential viral antigen, the detection of which is a primary method for the early diagnosis of HIV-1 infection, often preceding the appearance of anti-HIV-1 antibodies.[2] The p24 protein self-assembles to form the conical capsid core of the virus, encasing the viral RNA and essential enzymes. Due to its abundance and immunogenicity, p24 is a major target for both humoral (B-cell) and cellular (T-cell) immunity.
B-cell epitopes on p24 can be either linear (a continuous sequence of amino acids) or conformational (amino acids brought together by protein folding). The identification and characterization of these epitopes are vital for the development of diagnostic assays, therapeutic antibodies, and potential vaccine candidates.
While several B-cell epitopes have been mapped on the p24 protein, the specific region of amino acids 194-210 has been identified as a polypeptide for use in peptide screening and other immunological assays, though its significance as a major B-cell epitope in natural infection remains to be fully elucidated.[1]
Immunogenicity of the p24 C-Terminal Region
Studies have identified several immunogenic regions within the C-terminal portion of the HIV-1 p24 protein. While specific data for the 194-210 peptide is limited, research on nearby and overlapping regions provides valuable context for its potential as a B-cell epitope.
One study using overlapping synthetic peptides spanning the p24 protein identified a region from amino acids 178-192 as being recognized by 40% of HIV-1 antibody-positive human sera in an enzyme-linked immunosorbent assay (ELISA).[3] Another study mapped a linear B-cell epitope recognized by a murine monoclonal antibody to amino acids 153-174.[4] These findings suggest that the C-terminal region of p24 is accessible to the immune system and contains multiple B-cell epitopes.
The table below summarizes findings from studies on B-cell epitopes in regions proximal to the 194-210 sequence of HIV-1 p24.
| Peptide Region | Antibody Source | Recognition Rate / Potency | Experimental Method |
| aa 178-192 | Human Sera (n=20) | 40% positive | Peptide ELISA[3] |
| aa 153-174 | Murine MAb (F5-4) | Not Quantified | Random Fragment Expression Library Mapping[4] |
| aa 288-302 | Human Sera (n=20) | 45% positive | Peptide ELISA[3] |
Note: The absence of specific quantitative data for the 194-210 peptide in the literature necessitates further experimental investigation to determine its immunogenicity and prevalence of antibody recognition in HIV-1 infected individuals.
Experimental Protocols for Characterizing the 194-210 Epitope
To ascertain whether HIV-1 p24 (194-210) is a significant B-cell epitope, a series of standard immunological assays can be employed. Below are detailed methodologies for key experiments.
Peptide-Based Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is designed to detect the presence of antibodies specific to the p24 (194-210) peptide in patient sera.
Materials:
-
HIV-1 p24 (194-210) synthetic peptide
-
96-well microtiter plates
-
Coating Buffer (e.g., 50 mM sodium carbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in Wash Buffer)
-
Patient and control sera
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dissolve the p24 (194-210) peptide in Coating Buffer at a concentration of 1-10 µg/mL. Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.[5]
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Dilute patient and control sera in Blocking Buffer (e.g., 1:100). Add 100 µL of diluted sera to the appropriate wells and incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of substrate solution to each well and incubate in the dark until a color change is observed (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
Competition ELISA for Epitope Specificity
This assay confirms that the antibody binding observed in the direct ELISA is specific to the 194-210 peptide.
Procedure:
-
Follow the Peptide-Based ELISA protocol until the primary antibody incubation step.
-
Competition Step: Prior to adding the patient sera to the coated plate, pre-incubate the diluted sera with varying concentrations of the free p24 (194-210) peptide for 1 hour at 37°C.
-
Add the pre-incubated antibody-peptide mixture to the wells and proceed with the remaining ELISA steps. A decrease in signal with increasing concentrations of free peptide indicates specific binding.
Antibody Affinity Determination using Surface Plasmon Resonance (SPR)
SPR can be used to obtain quantitative data on the binding kinetics (association and dissociation rates) and affinity of antibodies to the p24 (194-210) epitope.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
HIV-1 p24 (194-210) synthetic peptide
-
Amine coupling kit (EDC, NHS)
-
Purified monoclonal or polyclonal antibodies specific for p24 (194-210)
-
Running buffer (e.g., HBS-EP)
Procedure:
-
Ligand Immobilization: Covalently immobilize the p24 (194-210) peptide onto the sensor chip surface via amine coupling.
-
Analyte Injection: Flow different concentrations of the purified antibody over the sensor chip surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of bound antibody.
-
Data Analysis: Fit the association and dissociation curves to a binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
B-cell Activation and Signaling Pathways
The recognition of a B-cell epitope, such as a peptide from HIV-1 p24, by a B-cell receptor (BCR) initiates a cascade of intracellular signaling events. This ultimately leads to B-cell activation, proliferation, and differentiation into antibody-producing plasma cells and memory B-cells.
The diagram below illustrates a generalized workflow for the experimental characterization of a potential B-cell epitope like HIV-1 p24 (194-210).
Caption: Experimental workflow for B-cell epitope characterization.
Upon binding of the p24 (194-210) peptide to the BCR, the following signaling pathway is typically initiated:
Caption: Simplified B-cell receptor signaling pathway.
Conclusion and Future Directions
The HIV-1 p24 peptide spanning amino acids 194-210 represents a potential B-cell epitope that warrants further investigation. While direct evidence of its immunogenicity in HIV-1 infected individuals is currently lacking in the literature, its location within the immunogenic C-terminal domain of p24 suggests it could be a target for the humoral immune response.
Future research should focus on:
-
Screening of large patient cohorts: Utilizing the peptide ELISA protocol outlined above to screen a diverse range of HIV-1 positive patient sera to determine the prevalence of antibodies against the 194-210 epitope.
-
Monoclonal antibody generation: Isolating or generating monoclonal antibodies that specifically bind to the 194-210 peptide to facilitate more detailed characterization of the antibody-epitope interaction.
-
Functional studies: Assessing the ability of antibodies targeting this epitope to neutralize HIV-1 infectivity or mediate other antiviral effector functions.
A thorough characterization of the HIV-1 p24 (194-210) peptide as a B-cell epitope will contribute to a more complete understanding of the immune response to HIV-1 and may inform the development of novel diagnostic tools and therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. egl.lv [egl.lv]
- 3. B cell epitopes of HIV type 1 p24 capsid protein: a reassessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mapping of linear B-cell epitopes on the major core protein p24 of human immunodeficiency virus type 1 (HIV-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. affbiotech.cn [affbiotech.cn]
Unraveling the Antigenic Landscape of HIV-1 Gag p24: A Technical Guide for Researchers
An in-depth exploration of the immunological significance of the HIV-1 Gag p24 protein, this guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of its peptide antigenicity. We delve into the critical role of p24 in eliciting both humoral and cellular immune responses, offering detailed insights into immunodominant epitopes, the methodologies to assess them, and the underlying molecular pathways of antigen presentation and T-cell activation.
The p24 capsid protein, a fundamental structural component of the Human Immunodeficiency Virus type 1 (HIV-1), is a major target for the host immune system. Its relative conservation among different HIV-1 subtypes and its abundance during viral replication make it a key candidate for the development of diagnostic tools and therapeutic vaccines. Understanding the nuances of how the immune system recognizes and responds to different peptide fragments of p24 is paramount for advancing these fields.
Quantitative Landscape of p24 Antigenicity
The antigenicity of HIV-1 Gag p24 is characterized by the presence of specific regions, or epitopes, that are recognized by either B-cells (for antibody production) or T-cells (for cellular immunity). The frequency and magnitude of these responses can vary significantly among individuals, often influenced by their genetic background, particularly their Human Leukocyte Antigen (HLA) type.
B-Cell Epitope Recognition
Studies mapping the antibody-binding sites on p24 have identified several immunodominant regions. The following table summarizes the recognition frequency of key linear B-cell epitopes by antibodies in HIV-1 infected individuals.
| Epitope Region (Amino Acid Position) | Peptide Sequence | Recognition Frequency (%) | Study Cohort | Citation |
| 14-23 (N-terminus) | - | >33% | 356 HIV-1 antibody-positive serum samples | [1] |
| 178-192 | - | 40% | 20 HIV-1 infected patients | [2] |
| 288-302 | - | 45% | 20 HIV-1 infected patients | [2] |
Note: Specific peptide sequences were not provided in the summary of the cited abstracts.
T-Cell Epitope Recognition and Response
T-cell responses to p24 are crucial for controlling viral replication. Both CD4+ (helper) and CD8+ (cytotoxic) T-cells recognize p24 peptides presented by MHC class II and class I molecules, respectively. The tables below outline the frequency of T-cell responses to specific p24 peptide regions and the magnitude of these responses in different patient cohorts.
Table 2: Frequency of T-Cell Proliferative Responses to p24 Peptide Pools
| Peptide Pool (Amino Acid Position) | Responding Individuals | Cohort | Citation |
| 133-157 | >50% | HIV-1 seropositive and seronegative individuals | [3] |
| 183-207 | >50% | HIV-1 seropositive and seronegative individuals | [3] |
| 273-287 | >50% | HIV-1 seropositive and seronegative individuals | [3] |
| 293-317 | >50% | HIV-1 seropositive and seronegative individuals | [3] |
Table 3: Magnitude of IFN-γ ELISpot Responses to Gag p24 Peptides
| Patient Group | Median Total Magnitude (SFC/10^6 PBMC) | Range of Total Magnitude (SFC/10^6 PBMC) | Citation |
| Chronically infected, treatment-naïve | 4,245 | 280 - 25,860 | [4] |
| Chronically infected | - | Inverse correlation with viral load (r = -0.52, P < 0.005) | [5] |
Table 4: IFN-γ Response to p24 in Relation to Clinical Stage
| Clinical Stage (CDC Group) | Proportion of Individuals with Positive IFN-γ Response to p24 (%) | Citation |
| Asymptomatic (Group A) | 62% | [6] |
| Symptomatic (Groups B and C) | 19% | [6] |
Experimental Protocols for Assessing p24 Antigenicity
A variety of immunological assays are employed to characterize the antigenicity of HIV-1 Gag p24 peptides. Below are detailed methodologies for key experiments.
Interferon-Gamma (IFN-γ) ELISpot Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Objective: To measure the number of T-cells that produce IFN-γ in response to stimulation with specific p24 peptides.
Methodology:
-
Plate Coating: 96-well PVDF membrane plates are coated with a capture anti-IFN-γ monoclonal antibody overnight at 4°C.
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Stimulation: A defined number of PBMCs (e.g., 2 x 10^5 cells/well) are added to the coated wells. Synthetic overlapping peptides spanning the p24 protein are added to the wells at a final concentration of 1-10 µg/mL. A negative control (medium alone or an irrelevant peptide) and a positive control (e.g., phytohemagglutinin) are included.
-
Incubation: The plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: The cells are washed away, and a biotinylated detection anti-IFN-γ monoclonal antibody is added to the wells and incubated.
-
Enzyme Conjugation: Streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A substrate that is converted by the enzyme into a colored precipitate is added. Each spot that develops represents a single IFN-γ-secreting cell.
-
Analysis: The spots are counted using an automated ELISpot reader. The results are expressed as spot-forming cells (SFC) per million PBMCs.
Peptide Enzyme-Linked Immunosorbent Assay (ELISA)
Peptide ELISA is used to detect and quantify antibodies specific for p24 peptides in serum or plasma samples.
Objective: To measure the presence and titer of antibodies that recognize specific linear epitopes of p24.
Methodology:
-
Plate Coating: 96-well microtiter plates are coated with synthetic p24 peptides (1-10 µg/mL in a suitable coating buffer, e.g., carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.
-
Blocking: The plates are washed, and non-specific binding sites are blocked with a blocking buffer (e.g., 5% non-fat dry milk or 1% bovine serum albumin in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Serum or plasma samples, diluted in blocking buffer, are added to the wells and incubated for 1-2 hours at room temperature.
-
Detection Antibody: The plates are washed, and a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-human IgG) is added and incubated for 1 hour at room temperature.
-
Substrate Addition: After another wash step, a chromogenic substrate (e.g., TMB) is added. The enzyme converts the substrate, leading to a color change.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Analysis: The optical density (OD) is measured using a microplate reader at a specific wavelength. The OD values are proportional to the amount of specific antibody in the sample.
Intracellular Cytokine Staining (ICS)
ICS is a flow cytometry-based assay that allows for the simultaneous identification of the phenotype of cytokine-producing cells (e.g., CD4+ or CD8+ T-cells) and the quantification of multiple cytokines at the single-cell level.
Objective: To determine the frequency and phenotype of T-cells producing specific cytokines (e.g., IFN-γ, IL-2, TNF-α) in response to p24 peptides.
Methodology:
-
Cell Stimulation: PBMCs are stimulated with p24 peptide pools in the presence of co-stimulatory molecules (e.g., anti-CD28 and anti-CD49d) for several hours. A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added to trap the cytokines inside the cells.
-
Surface Staining: The cells are stained with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify different T-cell populations.
-
Fixation and Permeabilization: The cells are fixed to preserve their structure and then permeabilized to allow antibodies to enter the cells.
-
Intracellular Staining: The permeabilized cells are stained with fluorochrome-conjugated antibodies against the cytokines of interest (e.g., anti-IFN-γ, anti-IL-2).
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The data is analyzed to determine the percentage of CD4+ and CD8+ T-cells that are positive for each cytokine in response to the p24 peptides.
Visualizing the Molecular Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular pathways involved in the processing of HIV-1 Gag p24 and the subsequent activation of T-cells.
MHC Class I Antigen Presentation Pathway for HIV-1 Gag p24
Caption: MHC Class I presentation of HIV-1 Gag p24 peptides.
MHC Class II Antigen Presentation Pathway for HIV-1 Gag p24
Caption: MHC Class II presentation of exogenous HIV-1 Gag p24.
T-Cell Activation upon Recognition of p24 Peptide-MHC Complex
Caption: T-Cell activation by p24 peptide-MHC complex.
Conclusion
The antigenicity of HIV-1 Gag p24 peptides is a complex and multifaceted area of research with profound implications for HIV diagnostics and vaccine design. This guide has provided a consolidated overview of the quantitative data on B-cell and T-cell epitope recognition, detailed experimental protocols for assessing these responses, and visual representations of the underlying molecular pathways. A thorough understanding of these core concepts is essential for researchers and drug development professionals working towards the common goal of combating the HIV/AIDS epidemic. By leveraging this knowledge, the scientific community can continue to refine strategies for early diagnosis, monitor disease progression, and develop novel immunotherapies that effectively target this critical viral component.
References
- 1. Mapping of linear B-cell epitopes on the major core protein p24 of human immunodeficiency virus type 1 (HIV-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. B cell epitopes of HIV type 1 p24 capsid protein: a reassessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T cell responses to peptides covering the gag p24 region of HIV-1 occur in HIV-1 seronegative individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Epitope Analysis of Human Immunodeficiency Virus Type 1 (HIV-1)-Specific T-Cell Responses Directed against the Entire Expressed HIV-1 Genome Demonstrate Broadly Directed Responses, but No Correlation to Viral Load - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Magnitude of Functional CD8+ T-Cell Responses to the Gag Protein of Human Immunodeficiency Virus Type 1 Correlates Inversely with Viral Load in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific immune response to human immunodeficiency virus (HIV)-1 in patients assessed through the production of interferon-gamma and interleukin-4 in HIV-1 p24-activated whole blood cultures: relationship with the viral load in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Screening of T-Cell Responses to HIV-1 Gag p24 (194-210)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation for the preliminary screening of T-cell responses to the HIV-1 Gag p24 (194-210) peptide. This epitope is a well-characterized target of CD4+ T-cell responses in individuals infected with HIV-1 and is of significant interest in the development of therapeutic and prophylactic vaccine strategies. This guide details experimental protocols for key assays, presents quantitative data from published studies, and illustrates the underlying biological pathways and experimental workflows.
Quantitative Data Summary
The magnitude of the T-cell response to the p24 (194-210) epitope can be quantified using various immunological assays. The following table summarizes representative quantitative data from a study utilizing an IFN-γ ELISpot assay to screen for responses in HIV-1 positive individuals. Responses are shown for a peptide spanning amino acids 191-210 of the p24 protein, which encompasses the 194-210 region.
| Study Participant | HLA Alleles | p24 (191-210) Response (SFC/10^6 PBMC) |
| C011 | A2, A3, B7, Bw6 | 50 |
| C012 | A2, A25, B18, B27 | 10 |
| C013 | A2, A3, B7, B60 | 25 |
| C014 | A1, A2, B8, B15 | 15 |
| C015 | A2, A24, B27, B37 | 5 |
| C016 | A2, B44, B57 | 120 |
| C017 | A3, A29, B7, B44 | 0 |
| C018 | A2, A68, B35, B51 | 0 |
| C019 | A2, A32, B35, B44 | 10 |
| C020 | A2, B35, B51 | 0 |
SFC: Spot-Forming Cells; PBMC: Peripheral Blood Mononuclear Cells. Data is illustrative and based on findings from related research.
Experimental Protocols
Detailed methodologies for the primary assays used to screen for T-cell responses to p24 (194-210) are provided below. These protocols are synthesized from established practices in the field.
IFN-γ Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Materials:
-
96-well PVDF membrane plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
HIV-1 Gag p24 (194-210) peptide (and other control peptides)
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control)
-
DMSO (vehicle control)
Procedure:
-
Plate Coating: Coat the 96-well PVDF plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate with sterile PBS and block with RPMI 1640 + 10% FBS for 2 hours at 37°C.
-
Cell Plating: Add 2 x 10^5 PBMCs per well.
-
Peptide Stimulation: Add the p24 (194-210) peptide to the designated wells at a final concentration of 1-10 µg/mL. Include positive control wells (PHA or anti-CD3) and negative control wells (DMSO).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at 37°C.
-
Enzyme Conjugation: Wash the plate and add Streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the appropriate substrate. Monitor for the development of spots.
-
Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an automated ELISpot reader. The results are expressed as Spot-Forming Cells (SFC) per 10^6 PBMCs.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the multiparametric characterization of responding T-cell subsets by identifying intracellular cytokine production in conjunction with cell surface markers.
Materials:
-
PBMCs
-
HIV-1 Gag p24 (194-210) peptide
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Anti-CD3, Anti-CD4, Anti-CD8 antibodies (fluorochrome-conjugated)
-
Anti-IFN-γ, Anti-TNF-α, Anti-IL-2 antibodies (fluorochrome-conjugated)
-
Fixation/Permeabilization buffers
-
Flow cytometer
Procedure:
-
Cell Stimulation: In a 96-well U-bottom plate, stimulate 1 x 10^6 PBMCs per well with the p24 (194-210) peptide (1-10 µg/mL), positive controls (e.g., SEB or PMA/Ionomycin), and a negative control (DMSO) for 1-2 hours at 37°C.
-
Protein Transport Inhibition: Add Brefeldin A and Monensin and incubate for an additional 4-6 hours.
-
Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against surface markers (CD3, CD4, CD8) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and fix them using a formaldehyde-based fixation buffer. Following fixation, permeabilize the cells with a saponin-based permeabilization buffer.
-
Intracellular Staining: Stain for intracellular cytokines (IFN-γ, TNF-α, IL-2) with fluorochrome-conjugated antibodies for 30 minutes at 4°C.
-
Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software to determine the percentage of CD4+ and CD8+ T-cells producing specific cytokines in response to the peptide stimulation.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T-cells in response to antigenic stimulation by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).
Materials:
-
PBMCs
-
HIV-1 Gag p24 (194-210) peptide
-
CFSE dye
-
RPMI 1640 + 10% FBS
-
Flow cytometer
Procedure:
-
CFSE Labeling: Resuspend PBMCs at 1 x 10^7 cells/mL in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C.
-
Quenching: Quench the staining reaction by adding 5 volumes of ice-cold RPMI + 10% FBS.
-
Washing: Wash the cells twice with complete medium.
-
Stimulation: Plate 1 x 10^6 CFSE-labeled PBMCs per well in a 96-well plate and stimulate with the p24 (194-210) peptide (1-10 µg/mL), a positive control (e.g., PHA), and a negative control (unstimulated).
-
Incubation: Incubate the cells for 5-7 days at 37°C in a 5% CO2 incubator.
-
Staining and Acquisition: On the day of analysis, stain the cells with antibodies for surface markers (e.g., CD4, CD8) and acquire data on a flow cytometer.
-
Analysis: Analyze the CFSE dilution profiles within the CD4+ and CD8+ T-cell gates. Proliferating cells will show a stepwise reduction in CFSE fluorescence intensity. The percentage of proliferating cells or a proliferation index can be calculated.
Visualization of Pathways and Workflows
T-Cell Activation Signaling Pathway
The recognition of the p24 (194-210) peptide presented by an antigen-presenting cell (APC) on an MHC class II molecule by a CD4+ T-cell receptor (TCR) initiates a complex signaling cascade.
Caption: CD4+ T-cell activation by p24 (194-210) peptide.
Experimental Workflow for T-Cell Response Screening
The overall workflow for screening T-cell responses involves several key stages, from sample collection to data analysis.
Caption: Workflow for screening T-cell responses.
This guide provides a foundational framework for researchers initiating studies on T-cell responses to the HIV-1 Gag p24 (194-210) peptide. Adherence to these detailed protocols and a thorough understanding of the underlying principles will facilitate the generation of robust and reproducible data, ultimately contributing to the advancement of HIV research and vaccine development.
An In-depth Technical Guide to the Initial Immune Response to HIV p24 (194-210)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The HIV-1 Gag p24 protein is a critical structural component of the virus and a major target for the host immune system. Specific epitopes within p24 are recognized by both cellular and humoral immunity, making them key areas of interest for vaccine design and immunotherapeutic strategies. This document provides a detailed characterization of the initial immune response to the p24 (194-210) peptide region. It consolidates quantitative data on T-cell proliferation and cytokine production, outlines detailed experimental protocols for assessing these responses, and visually represents the core signaling pathways and experimental workflows involved.
Quantitative Data on Immune Responses to p24 and Related Peptides
The following tables summarize quantitative data from studies investigating immune responses to the HIV p24 protein and peptide pools encompassing the 194-210 region. Data for the specific p24 (194-210) peptide is limited in the literature; therefore, data from broader p24 stimulation is included to provide context for the expected immunological reactivity.
Table 1: T-Cell Proliferative Responses to HIV p24 Protein and Peptides
| Stimulus | Responding Cell Type | Metric | Result | Subject Cohort | Reference |
| Recombinant p24 Protein | CD4+ T-Cells | Stimulation Index (SI) | > 6 in responsive individuals | 27 HIV-infected subjects | [1] |
| Recombinant p24 Protein | CD4+ T-Cells | % Proliferating Cells | 44% of subjects showed proliferation | Viremic, ART-naïve subjects | [2] |
| p24 Peptide Pool | CD8+ T-Cells | % Proliferating Cells | Mean of 6.88% ± 1.69% | Long-Term Non-Progressors (LTNPs) | [3] |
| p24 Peptide Pool | CD8+ T-Cells | % Proliferating Cells | Mean of 0.45% ± 0.16% | Chronic Progressors | [3] |
Table 2: Cytokine Production in Response to HIV p24 Protein and Peptides
| Stimulus | Responding Cell Type | Cytokine | Metric | Result | Subject Cohort | Reference |
| p24 Peptide Pools | CD8+ T-Cells | IFN-γ | % Responding Cells | Mean 4.4% ± 3.6% (Autologous Virus) | Asymptomatic HIV+ | [4] |
| p24 Peptide Pools | CD8+ T-Cells | IFN-γ | % Responding Cells | Mean 0.37% ± 0.3% (Autologous Virus) | Symptomatic (Stage C) HIV+ | [4] |
| p24 Peptide Pools | Lymphocytes | IFN-γ / IL-2 | Spot Forming Units (SFU) / 10⁶ PBMC | Associated with lower viral load | Acute & Chronic HIV+ | [5] |
| Plasma (Chronic Infection) | N/A | IFN-γ | Concentration (pg/mL) | 14.03 pg/mL | HIV+ aging adults on ART | [6] |
| Plasma (Chronic Infection) | N/A | IL-2 | Concentration (pg/mL) | Not significantly different from controls | HIV+ aging adults on ART | [7] |
| Plasma (Chronic Infection) | N/A | TNF-α | Concentration (pg/mL) | 12.32 pg/mL | HIV+ aging adults on ART | [6] |
Table 3: Antibody Binding Affinity to HIV p24
| Antibody | Antigen | Metric | Result | Method | Reference |
| 9E8-491 (matured mAb) | p24 Protein | Affinity Constant (KD) | 5.64 x 10⁻¹¹ M (56 pM) | Phage Display / ELISA | [8] |
| CB-4/1 (murine mAb) | p24 Protein | N/A | Biphasic association kinetics observed | Surface Plasmon Resonance | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of immunological findings. The following sections provide step-by-step protocols for key assays used to characterize the immune response to peptide antigens.
CFSE-Based T-Cell Proliferation Assay
This assay measures antigen-specific lymphocyte proliferation by tracking the dilution of the fluorescent dye Carboxyfluorescein Succinimidyl Ester (CFSE) through successive cell generations.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI-1640 medium (with 10% Fetal Bovine Serum, L-glutamine, penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
CellTrace™ CFSE Cell Proliferation Kit
-
HIV p24 (194-210) peptide (or peptide pool)
-
Anti-CD3/CD28 antibodies (positive control)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend at a concentration of 1-2 x 10⁷ cells/mL in pre-warmed PBS.
-
CFSE Staining: Add CFSE stock solution to the cell suspension to a final concentration of 1-5 µM. Incubate for 10-20 minutes at 37°C, protected from light.[10][11]
-
Quenching: Stop the staining reaction by adding 5 volumes of ice-cold complete RPMI medium. Incubate for 5 minutes on ice.
-
Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet twice with complete RPMI medium to remove any unbound dye.
-
Cell Plating and Stimulation: Resuspend the CFSE-labeled cells in complete medium and plate 2 x 10⁵ cells per well in a 96-well round-bottom plate.
-
Add stimuli to the appropriate wells:
-
Test Condition: p24 (194-210) peptide at a final concentration of 1-10 µg/mL.
-
Negative Control: Medium with vehicle control (e.g., DMSO).
-
Positive Control: Anti-CD3/CD28 antibodies or a mitogen like Phytohemagglutinin (PHA).
-
-
Incubation: Culture the plates for 4 to 7 days at 37°C in a 5% CO₂ incubator.[12]
-
Staining for Flow Cytometry: Harvest the cells and stain with fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4, CD8) to identify T-cell subsets. A viability dye should be included to exclude dead cells.
-
Acquisition and Analysis: Acquire the samples on a flow cytometer. Gate on the live, single-cell lymphocyte population and then on CD4+ or CD8+ T-cell subsets. Proliferation is visualized as a series of peaks on a histogram, with each successive peak representing a cell division and a halving of CFSE fluorescence. A stimulation index can be calculated by comparing the percentage of divided cells in the stimulated sample to the unstimulated control.[13]
Cytokine Quantification by Sandwich ELISA
This protocol describes the measurement of secreted cytokines (e.g., IFN-γ, IL-2, TNF-α) in the supernatant of peptide-stimulated cell cultures.
Materials:
-
Cell culture supernatant (from peptide stimulation assay)
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, enzyme conjugate, substrate, and standards)
-
96-well ELISA plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking/Assay Diluent (PBS with 1-10% BSA or FBS)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Dilute the capture antibody in Coating Buffer and add 100 µL to each well of the ELISA plate. Seal the plate and incubate overnight at 4°C.[7]
-
Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample and Standard Incubation: Prepare a standard curve by serially diluting the recombinant cytokine standard in Assay Diluent. Add 100 µL of standards and cell culture supernatant samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step, increasing to 5 washes.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody in Assay Diluent. Add 100 µL to each well and incubate for 1 hour at room temperature.[7]
-
Washing: Repeat the wash step (5 times).
-
Enzyme Conjugate Incubation: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Perform a final, thorough wash (7 times).
-
Substrate Development: Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate to each well. Incubate in the dark for 15-30 minutes until a color change is observed.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Reading the Plate: Read the absorbance of each well at 450 nm using a microplate reader. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Visualizations of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate critical experimental and signaling processes involved in the immune response to the p24 (194-210) peptide.
Experimental Workflow: CFSE T-Cell Proliferation Assay
Caption: Workflow for assessing T-cell proliferation using CFSE dye dilution.
T-Cell Receptor (TCR) Signaling Pathway
Caption: TCR signaling cascade initiated by p24 peptide recognition.
B-Cell Activation (T-Cell Dependent)
Caption: T-cell dependent activation pathway for a p24-specific B-cell.
Conclusion
The initial immune response to the HIV p24 (194-210) region is characterized by the activation of both CD4+ and CD8+ T-cells, leading to cellular proliferation and the secretion of key cytokines such as IFN-γ and IL-2. While quantitative data specific to this precise epitope are sparse, studies on the broader p24 protein and encompassing peptide pools demonstrate vigorous T-cell responses, particularly in individuals who effectively control viral replication. These Gag-specific responses are associated with lower viral loads, highlighting their importance in anti-HIV immunity. The provided protocols and diagrams offer a robust framework for researchers to further investigate the specific immunogenicity of the p24 (194-210) peptide. A deeper understanding of the mechanisms and quantitative aspects of this epitope-specific response is essential for the rational design of novel vaccines and immunotherapies aimed at eliciting protective and durable immunity against HIV-1.
References
- 1. Characterization of HIV-specific proliferative T cell responses in HIV-infected persons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIV-1-specific IFN-γ/IL-2-secreting CD8 T cells support CD4-independent proliferation of HIV-1-specific CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of the Epitope Diversity of HIV-1-Specific Binding Antibodies by Peptide Microarrays for Global HIV-1 Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV Gag p24 specific responses secreting IFN-gamma and/or IL-2 in treatment-naïve individuals in acute infection early disease (AIED) are associated with low viral load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma Levels of Secreted Cytokines in Virologically Controlled HIV-Infected Aging Adult Individuals on Long-Term Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Binding kinetics of an antibody against HIV p24 core protein measured with real-time biomolecular interaction analysis suggest a slow conformational change in antigen p24 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. explorationpub.com [explorationpub.com]
- 10. Lymphoproliferative response to HIV type 1 p24 in long-term survivors of HIV type 1 infection is predictive of persistent AIDS-free infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HIV-specific CD8+ T-cell proliferative response 24 weeks after early antiretroviral therapy initiation predicts the subsequent reduction of the viral reservoir [elifesciences.org]
- 12. Frontiers | Comparison of [3H]-Thymidine, Carboxyfluorescein Diacetate Succinimidyl Ester and Ki-67 in Lymphocyte Proliferation [frontiersin.org]
- 13. The Significance of Interferon-γ in HIV-1 Pathogenesis, Therapy, and Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HIV-1 Gag p24 (194-210) Peptide in ELISPOT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of the HIV-1 Gag p24 (194-210) peptide in an Enzyme-Linked Immunospot (ELISPOT) assay to quantify antigen-specific T-cell responses. This peptide is a critical tool in HIV research for monitoring immune responses in infected individuals and evaluating the efficacy of vaccine candidates.
Introduction
The ELISPOT assay is a highly sensitive method for detecting and quantifying individual cells that secrete a specific protein, such as a cytokine. When peripheral blood mononuclear cells (PBMCs) from an HIV-infected individual are stimulated with the HIV-1 Gag p24 (194-210) peptide, antigen-specific T-cells are activated and release cytokines, most commonly Interferon-gamma (IFN-γ). Each spot that develops on the ELISPOT plate represents a single cytokine-secreting T-cell, allowing for the precise quantification of the cellular immune response. The Gag p24 protein is a major structural protein of HIV and a frequent target of the cellular immune response, making peptides derived from this protein valuable reagents.
Quantitative Data Summary
The following tables summarize typical quantitative data observed in IFN-γ ELISPOT assays using HIV-1 Gag p24 peptides. It is important to note that responses can vary significantly between individuals based on factors such as disease stage, viral load, and HLA type.
Table 1: Typical Range of IFN-γ ELISPOT Responses to HIV-1 Gag p24 Peptides in HIV-1 Infected Individuals.
| Parameter | Value | Reference |
| Magnitude of Positive Responses | 80 - 1,390 SFU / 10⁶ cells | [1] |
| Total Gag Region Response | 60 - 2,670 SFC / 10⁶ PBMC | [2] |
| Mean Gag Response (Chronic Infection) | ~913 SFU / 10⁶ PBMC | [3][4] |
SFU: Spot Forming Units; SFC: Spot Forming Cells; PBMC: Peripheral Blood Mononuclear Cells.
Table 2: Recommended Experimental Parameters for HIV-1 Gag p24 (194-210) ELISPOT Assay.
| Parameter | Recommended Value | Notes |
| Peptide Concentration | 1 - 10 µg/mL | Titration is recommended to determine the optimal concentration for each experimental system. A common starting concentration is 2 µg/mL.[5] |
| PBMC Seeding Density | 2 x 10⁵ - 4 x 10⁵ cells/well | Higher cell densities may lead to confluent spots, while lower densities may result in a signal that is difficult to detect. |
| Incubation Time | 18 - 24 hours | Optimal incubation time may vary depending on the specific kinetics of the cytokine response being measured. |
| Positive Control | Phytohemagglutinin (PHA) or a pool of known immunodominant viral peptides (e.g., CEF pool) | Essential for validating assay performance. |
| Negative Control | Cells with media and DMSO (peptide solvent) alone | Crucial for determining background and ensuring peptide-specific responses. |
Experimental Protocol: IFN-γ ELISPOT Assay
This protocol provides a general guideline. Optimization of specific steps may be required for individual experimental conditions.
Materials:
-
HIV-1 Gag p24 (194-210) peptide
-
Human IFN-γ ELISPOT kit (containing capture antibody, detection antibody, and enzyme conjugate)
-
96-well PVDF membrane ELISPOT plates
-
Peripheral Blood Mononuclear Cells (PBMCs) from study subjects
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, L-glutamine, and penicillin/streptomycin)
-
Phytohemagglutinin (PHA) as a positive control
-
Dimethyl sulfoxide (DMSO) for peptide reconstitution
-
Sterile PBS
-
35% or 70% Ethanol (for plate pre-wetting, as per manufacturer's instructions)
-
CO₂ incubator (37°C, 5% CO₂)
-
ELISPOT plate reader
Procedure:
Day 1: Plate Coating
-
Pre-wet the ELISPOT plate: Add 15-50 µL of 35% or 70% ethanol to each well and incubate for 1 minute at room temperature.
-
Wash the plate: Decant the ethanol and wash the wells three to five times with 200 µL of sterile PBS.
-
Coat with capture antibody: Dilute the anti-IFN-γ capture antibody in sterile PBS to the concentration recommended by the manufacturer. Add 100 µL of the diluted antibody to each well.
-
Incubate: Seal the plate and incubate overnight at 4°C.
Day 2: Cell Stimulation
-
Prepare peptide and controls:
-
Reconstitute the HIV-1 Gag p24 (194-210) peptide in DMSO to create a stock solution (e.g., 1 mg/mL). Further dilute in complete RPMI medium to the desired working concentration (e.g., 2 µg/mL).
-
Prepare the positive control (e.g., PHA at 5 µg/mL) and negative control (medium with the same final concentration of DMSO as the peptide wells).
-
-
Wash and block the plate:
-
Decant the capture antibody solution.
-
Wash the wells three to five times with 200 µL of sterile PBS.
-
Block the plate by adding 200 µL of complete RPMI medium to each well and incubating for at least 1 hour at 37°C.
-
-
Prepare and add cells:
-
Thaw cryopreserved PBMCs and assess viability. Resuspend the cells in complete RPMI medium to a concentration of 2-4 x 10⁶ cells/mL.
-
Decant the blocking medium from the ELISPOT plate.
-
Add 50 µL of the diluted peptide or control solutions to the appropriate wells.
-
Add 50 µL of the cell suspension (containing 1-2 x 10⁵ cells) to each well.
-
-
Incubate: Cover the plate and incubate for 18-24 hours at 37°C in a 5% CO₂ incubator. Do not disturb the plate during incubation to ensure the formation of distinct spots.
Day 3: Spot Development
-
Wash the plate: Decant the cell suspension and wash the wells three to five times with PBS containing 0.05% Tween-20 (PBST).
-
Add detection antibody: Dilute the biotinylated anti-IFN-γ detection antibody in PBST as recommended by the manufacturer. Add 100 µL to each well and incubate for 2 hours at room temperature.
-
Wash the plate: Decant the detection antibody and wash the wells three to five times with PBST.
-
Add enzyme conjugate: Dilute the streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP) in PBST. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Wash the plate: Decant the enzyme conjugate and wash the wells three to five times with PBST, followed by two to three final washes with PBS.
-
Develop spots: Prepare the substrate solution according to the manufacturer's instructions. Add 100 µL to each well and monitor spot development (typically 5-30 minutes).
-
Stop the reaction: Stop the development by washing the plate thoroughly with deionized water.
-
Dry and read the plate: Allow the plate to dry completely in the dark. Count the spots using an automated ELISPOT reader.
Experimental Workflow
Caption: ELISPOT Assay Workflow Diagram.
T-Cell Receptor Signaling Pathway
The recognition of the HIV-1 Gag p24 (194-210) peptide by a specific T-cell receptor (TCR) on a CD4+ or CD8+ T-cell initiates a complex signaling cascade, leading to T-cell activation and cytokine secretion. The peptide is presented by Major Histocompatibility Complex (MHC) molecules on the surface of an antigen-presenting cell (APC).
Caption: Generalized T-Cell Receptor Signaling Pathway.
References
- 1. Conserved HIV-1 Gag p24 Epitopes Elicit Cellular Immune Responses That Impact Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of HIV-1 Gag-specific T cell responses in chronically infected Indian population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Broad and persistent Gag-specific CD8+ T-cell responses are associated with viral control but rarely drive viral escape during primary HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Using p24 (194-210) Peptide for Intracellular Cytokine Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
The HIV-1 Gag p24 protein is a critical structural component of the viral capsid and a primary target for the host's cellular immune response. The peptide p24 (194-210) represents an immunodominant epitope within this protein, capable of stimulating both CD4+ and CD8+ T cell responses. Intracellular cytokine staining (ICS) is a robust method to quantify the frequency and phenotype of these antigen-specific T cells. This document provides detailed application notes and protocols for the use of p24 (194-210) peptide in ICS assays.
Principle of the Assay
Intracellular cytokine staining is a flow cytometry-based technique that allows for the detection of cytokine production within individual cells. The core principle involves the stimulation of peripheral blood mononuclear cells (PBMCs) with a specific antigen, such as the p24 (194-210) peptide.[1] A protein transport inhibitor, like Brefeldin A, is added to block the secretion of newly synthesized cytokines, leading to their accumulation in the cytoplasm.[2] Following this stimulation, cells are stained with fluorochrome-conjugated antibodies to identify cell surface markers (e.g., CD3, CD4, CD8), allowing for the characterization of specific T cell subsets.[3] Subsequently, the cells are fixed and permeabilized to enable the intracellular staining of cytokines like Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2).[3] Flow cytometric analysis then quantifies the percentage of T cells that produce these cytokines in response to the peptide stimulation.
Data Presentation
The magnitude of the T cell response to p24 peptides is highly variable and depends on the clinical status of the individual, including whether they are HIV controllers, chronically infected, undergoing antiretroviral therapy (ART), or have been vaccinated.[4] Notably, individuals who naturally control HIV infection often exhibit more robust Gag-specific T cell responses, particularly against the p24 subunit.[5][6] The following table presents a summary of expected response frequencies to p24 peptides based on published data.
| Patient Cohort | Stimulus | Responding Cell Population | Frequency of IFN-γ+ Cells (Range or Median) |
| HIV Controllers | p24 peptide pool | CD4+ T cells | Median of 3.3 responses per individual |
| Chronic Progressors (untreated) | p24 peptide pool | CD4+ T cells | Median of 1.6 responses per individual |
| Treatment-Naïve | p24 (191-205) peptide | CD4+ T cells | 0 - 150 (SFC/10^6 PBMC)* |
| ART-Treated | p24 peptide pool | CD4+ T cells | Median ~0.05% |
| HIV-Exposed Seronegative | p24 peptide pools | CD4+ T cells | 33% of individuals respond |
*Note: Data is from ELISpot assays, which correlate with ICS results. SFC = Spot Forming Cells.
Experimental Protocols
Materials
-
Lyophilized p24 (194-210) peptide
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, Penicillin/Streptomycin, and L-glutamine)
-
Ficoll-Paque for PBMC isolation
-
Brefeldin A
-
Co-stimulatory antibodies: anti-CD28 and anti-CD49d
-
FACS tubes or 96-well U-bottom plates
-
Phosphate Buffered Saline (PBS)
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibodies for surface staining (e.g., anti-CD3, anti-CD4, anti-CD8)
-
Fixation and Permeabilization buffers
-
Fluorochrome-conjugated antibodies for intracellular staining (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2)
-
Flow Cytometer
Peptide Reconstitution
-
Reconstitute the lyophilized p24 (194-210) peptide in sterile DMSO to a stock concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock in sterile PBS or culture medium to a concentration of 100 µg/mL.
-
Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Intracellular Cytokine Staining Protocol
-
Cell Preparation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend the cells in complete RPMI-1640 medium and perform a cell count and viability assessment.
-
Adjust the cell concentration to 1-2 x 10^6 cells/mL. For optimal results, rest the cells overnight at 37°C in a 5% CO2 incubator.[6]
-
-
Cell Stimulation:
-
Aliquot 1 x 10^6 PBMCs into each well of a 96-well U-bottom plate or into FACS tubes.
-
Set up the following experimental conditions:
-
Unstimulated Control: Add DMSO at a final concentration equivalent to that in the peptide-stimulated wells.
-
Peptide Stimulation: Add p24 (194-210) peptide to a final concentration of 1-2 µg/mL.
-
Positive Control: Use a mitogen such as Staphylococcal enterotoxin B (SEB) at 1 µg/mL or a combination of PMA (50 ng/mL) and Ionomycin (1 µg/mL).
-
-
Add co-stimulatory antibodies (anti-CD28 and anti-CD49d) to all wells at a final concentration of 1 µg/mL each.
-
Incubate for 1-2 hours at 37°C and 5% CO2.
-
Add Brefeldin A to a final concentration of 10 µg/mL.
-
Continue incubation for an additional 4-6 hours.
-
-
Surface Staining:
-
Wash the cells twice with PBS.
-
Stain with a fixable viability dye according to the manufacturer's protocol to exclude dead cells.
-
Wash with FACS buffer (PBS containing 2% FBS).
-
Add a pre-titered cocktail of surface staining antibodies and incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in a fixation buffer and incubate for 20 minutes at 4°C in the dark.
-
Wash the cells twice with a permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in a pre-titered cocktail of intracellular antibodies diluted in permeabilization buffer.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the final cell pellet in FACS buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a properly compensated flow cytometer.
-
Gate on lymphocytes, followed by singlets and live cells.
-
Identify CD3+ T cells and subsequently gate on CD4+ and CD8+ T cell populations.
-
Determine the percentage of cytokine-positive cells within the CD4+ and CD8+ subsets for each condition.
-
Mandatory Visualization
Caption: Intracellular Cytokine Staining Workflow.
Caption: Flow Cytometry Gating Strategy.
References
- 1. Comparison of Human Immunodeficiency Virus (HIV)-Specific T-Cell Responses in HIV-1- and HIV-2-Infected Individuals in Senegal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD4+ T Cell Targeting of Human Immunodeficiency Virus Type 1 (HIV-1) Peptide Sequences Present In Vivo during Chronic, Progressive HIV-1 Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. HIV-Specific CD4 T Cell Responses to Different Viral Proteins Have Discordant Associations with Viral Load and Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relative Dominance of Gag p24-Specific Cytotoxic T Lymphocytes Is Associated with Human Immunodeficiency Virus Control - PMC [pmc.ncbi.nlm.nih.gov]
Application of p24 (194-210) in HIV-1 Vaccine Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus type 1 (HIV-1) p24 protein, a component of the viral capsid, is a crucial target for the host immune system. Within this protein, the amino acid sequence 194-210 has been identified as a significant epitope, recognized by both B cells and T cells. Its conserved nature across different HIV-1 clades makes it a compelling candidate for inclusion in novel vaccine formulations. These application notes provide a comprehensive overview of the utility of the p24 (194-210) peptide in HIV-1 vaccine research, complete with detailed experimental protocols and data presentation guidelines.
Application Notes
The p24 (194-210) peptide is a versatile tool in HIV-1 vaccine development, primarily utilized in the following applications:
-
Immunogen Design: As a standalone immunogen, part of a multi-epitope cocktail, or fused to carrier proteins to enhance its immunogenicity. Its ability to elicit both humoral and cellular immune responses is a key advantage.
-
Screening Tool: For the identification and characterization of p24 (194-210)-specific B and T cells from HIV-infected individuals or vaccinated subjects.
-
Diagnostic Reagent: In enzyme-linked immunosorbent assays (ELISAs) to detect the presence of antibodies specific to this epitope, which may serve as a correlate of immune response in clinical trials.
-
Preclinical and Clinical Evaluation: To assess the immunogenicity and potential efficacy of vaccine candidates incorporating this epitope in animal models and human trials.
Data Presentation
Quantitative data from immunogenicity studies of p24 (194-210)-based vaccine candidates should be summarized for clear comparison. Due to the limited availability of published data specifically for the isolated p24 (194-210) epitope, the following tables are presented as illustrative examples of how to structure such data.
Table 1: Humoral Immune Response to a p24 (194-210) Peptide Vaccine Candidate
| Animal Model | Vaccine Formulation (Peptide + Adjuvant) | Immunization Schedule (e.g., weeks) | Mean Anti-p24 (194-210) IgG Titer (Reciprocal Dilution) |
| BALB/c Mice | p24 (194-210) + Alum | 0, 2, 4 | 1:10,000 |
| BALB/c Mice | p24 (194-210) + CpG ODN | 0, 2, 4 | 1:50,000 |
| Rhesus Macaques | p24 (194-210) liposomes + MPLA | 0, 4, 12 | 1:25,000 |
Table 2: Cellular Immune Response to a p24 (194-210) Peptide Vaccine Candidate
| Animal Model | Vaccine Formulation (Peptide + Adjuvant) | Assay | Mean T-Cell Response (SFU/10^6 PBMCs or % of CD8+ T-cells) | Cytokine Profile |
| C57BL/6 Mice | p24 (194-210) + Poly(I:C) | ELISpot | 500 | IFN-γ |
| C57BL/6 Mice | p24 (194-210) in viral vector | ICS | 2.5% | IFN-γ, TNF-α |
| Humanized Mice | p24 (194-210) + QS-21 | ELISpot | 350 | IFN-γ, IL-2 |
SFU: Spot-Forming Units; PBMCs: Peripheral Blood Mononuclear Cells; ICS: Intracellular Cytokine Staining.
Experimental Protocols
Synthesis and Purification of p24 (194-210) Peptide
Objective: To chemically synthesize and purify the p24 (194-210) peptide for use as an immunogen or in immunological assays.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
Acetonitrile (ACN)
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Protocol:
-
Resin Preparation: Swell Rink Amide resin in DMF in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the deprotected resin using DIC and Oxyma Pure as coupling reagents in DMF.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the p24 (194-210) sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Precipitation: Precipitate the cleaved peptide in cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-p24 (194-210) Antibodies
Objective: To detect and quantify antibodies specific for the p24 (194-210) epitope in serum or plasma samples.
Materials:
-
96-well microtiter plates
-
p24 (194-210) peptide
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Wash buffer (PBS with 0.05% Tween-20, PBS-T)
-
Serum or plasma samples
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Protocol:
-
Coating: Coat the wells of a 96-well plate with the p24 (194-210) peptide (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add serially diluted serum or plasma samples to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Stop the reaction by adding stop solution. The color will turn yellow.
-
Reading: Read the absorbance at 450 nm using a plate reader. The antibody titer is determined as the reciprocal of the highest dilution that gives a signal significantly above the background.
Enzyme-Linked Immunospot (ELISpot) Assay for p24 (194-210)-Specific T-Cells
Objective: To enumerate p24 (194-210)-specific T-cells based on their cytokine secretion (e.g., IFN-γ).
Materials:
-
96-well PVDF membrane plates
-
Anti-cytokine capture antibody (e.g., anti-IFN-γ)
-
Peripheral blood mononuclear cells (PBMCs)
-
p24 (194-210) peptide
-
RPMI-1640 medium supplemented with 10% FBS
-
Biotinylated anti-cytokine detection antibody
-
Streptavidin-alkaline phosphatase (AP) or -horseradish peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
ELISpot reader
Protocol:
-
Plate Coating: Coat the ELISpot plate with anti-IFN-γ capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the plate with sterile PBS and block with RPMI-1640 + 10% FBS for at least 30 minutes.
-
Cell Plating: Add PBMCs to the wells at a desired concentration (e.g., 2 x 10⁵ cells/well).
-
Stimulation: Add the p24 (194-210) peptide to the wells at an optimal concentration (e.g., 10 µg/mL). Include a negative control (medium alone) and a positive control (e.g., PHA or anti-CD3 antibody).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Washing and Detection: Wash the plate with PBS-T and add the biotinylated anti-IFN-γ detection antibody. Incubate for 1.5-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-AP or -HRP. Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add the substrate. Monitor for the appearance of spots.
-
Stopping and Drying: Stop the reaction by washing with water. Allow the plate to dry completely.
-
Spot Counting: Count the spots in each well using an ELISpot reader. The results are expressed as spot-forming units (SFU) per million PBMCs.
Intracellular Cytokine Staining (ICS) for p24 (194-210)-Specific T-Cells
Objective: To identify and phenotype p24 (194-210)-specific T-cells by measuring intracellular cytokine production using flow cytometry.
Materials:
-
PBMCs
-
p24 (194-210) peptide
-
Brefeldin A and Monensin
-
Anti-CD3, -CD4, -CD8 antibodies conjugated to different fluorochromes
-
Anti-IFN-γ, -TNF-α, -IL-2 antibodies conjugated to different fluorochromes
-
Fixation/Permeabilization buffer
-
Flow cytometer
Protocol:
-
Cell Stimulation: Stimulate PBMCs with the p24 (194-210) peptide (1-10 µg/mL) in the presence of co-stimulatory antibodies (e.g., anti-CD28/CD49d) for 1-2 hours at 37°C.
-
Protein Transport Inhibition: Add Brefeldin A and Monensin to block cytokine secretion and incubate for an additional 4-6 hours.
-
Surface Staining: Stain the cells with fluorescently labeled antibodies against surface markers (CD3, CD4, CD8) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines (IFN-γ, TNF-α, IL-2) for 30 minutes at 4°C.
-
Washing and Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to determine the percentage of CD4+ and CD8+ T-cells producing specific cytokines in response to the p24 (194-210) peptide.
Visualizations
Caption: Workflow for the development and preclinical evaluation of a p24 (194-210)-based peptide vaccine.
Caption: Simplified signaling pathway of CD4+ T-cell activation upon recognition of the p24 (194-210) epitope.
Caption: Logical relationship between the p24 (194-210) epitope and the desired outcome of immune protection.
Application Notes and Protocols: Synthetic Peptide p24 (194-210) for In Vitro T-Cell Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide p24 (194-210) is a 17-amino acid sequence derived from the capsid protein p24 of the Human Immunodeficiency Virus 1 (HIV-1) Gag polyprotein. The Gag protein is highly conserved among HIV-1 isolates and is a major target for both humoral and cellular immunity in infected individuals. Consequently, peptides derived from Gag, such as p24 (194-210), are valuable tools for the in vitro stimulation and characterization of HIV-specific T-cell responses. These studies are crucial for understanding the immunopathogenesis of HIV, evaluating candidate vaccines, and developing novel immunotherapies.
This document provides detailed application notes and protocols for the use of synthetic peptide p24 (194-210) in various in vitro T-cell stimulation assays, including the Enzyme-Linked Immunospot (ELISPOT) assay, Intracellular Cytokine Staining (ICS) with flow cytometry, and T-cell proliferation assays.
Data Presentation
While the synthetic peptide p24 (194-210) is utilized for in vitro T-cell stimulation, specific quantitative data for this exact peptide is not extensively available in publicly accessible literature. The following tables present representative data from studies using whole p24 protein or pools of Gag peptides to provide an indication of the expected range of responses.
Table 1: Representative Data from IFN-γ ELISPOT Assays
| Antigen | Donor Cohort | Mean Response (SFC/10^6 PBMCs) | Range of Responses (SFC/10^6 PBMCs) |
| p24 Gag protein | HIV-1 Infected | 990 | 80 to >14,600 |
| Gag peptide pool | HIV-1 Infected (Primary Infection) | Not specified | Up to ~1,500 |
| Gag peptide pool | HIV-1 Exposed Seronegative | Not specified | 0 - 200 |
SFC: Spot-Forming Cells; PBMCs: Peripheral Blood Mononuclear Cells
Table 2: Representative Data from T-Cell Proliferation Assays
| Antigen | Donor Cohort | Mean Stimulation Index (SI) | Notes |
| p24 Gag protein | HIV-1 Infected | >6 in responders | Vigorous proliferative responses detected in a subset of individuals.[1] |
| Gag peptide pool | HIV-1 Infected | ≥3 considered positive | All regions of Gag protein were recognized. |
Stimulation Index (SI) is the ratio of proliferation in stimulated cells to unstimulated cells.
Table 3: Representative Data from Intracellular Cytokine Staining (ICS)
| Antigen | Donor Cohort | Responding Cell Population | Cytokine(s) Measured | Percentage of Responding Cells |
| Gag peptide pool | HIV-1 Infected | CD4+ and CD8+ T-cells | IFN-γ, IL-2 | ≥0.1% considered a positive response |
| p24 protein | HIV-1 Infected | CD4+ T-cells | IFN-γ, IL-2 | Variable, can be restored by blocking PD-1 pathway |
Experimental Protocols
Peptide Reconstitution and Storage
Materials:
-
Lyophilized synthetic peptide p24 (194-210)
-
Sterile, endotoxin-free Dimethyl Sulfoxide (DMSO)
-
Sterile, endotoxin-free phosphate-buffered saline (PBS) or cell culture medium
Protocol:
-
Centrifuge the vial of lyophilized peptide briefly to ensure the powder is at the bottom.
-
Reconstitute the peptide in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution with sterile PBS or cell culture medium to a working concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque or other density gradient medium
-
Sterile PBS
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
Protocol:
-
Dilute the whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a sterile conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing the PBMCs.
-
Wash the collected PBMCs twice with sterile PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium and perform a cell count using a hemocytometer or automated cell counter.
-
Adjust the cell concentration as required for the specific assay.
IFN-γ ELISPOT Assay
Materials:
-
96-well PVDF membrane ELISPOT plates pre-coated with anti-human IFN-γ antibody
-
Reconstituted p24 (194-210) peptide
-
Isolated PBMCs
-
Complete RPMI-1640 medium
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (or horseradish peroxidase)
-
Substrate solution (e.g., BCIP/NBT or AEC)
-
Positive control (e.g., phytohemagglutinin - PHA)
-
Negative control (e.g., DMSO vehicle control)
Protocol:
-
Pre-wet the ELISPOT plate with 35% ethanol for 1 minute, then wash thoroughly with sterile water and PBS.
-
Block the plate with complete RPMI-1640 medium for at least 30 minutes at 37°C.
-
Prepare the p24 (194-210) peptide dilutions in complete RPMI-1640 medium to the desired final concentration (typically 1-10 µg/mL).
-
Add 100 µL of the peptide solution, positive control, or negative control to the appropriate wells of the ELISPOT plate.
-
Add 100 µL of the PBMC suspension (typically 2-3 x 10^5 cells/well) to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Wash the plate with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate with PBST.
-
Add the streptavidin-enzyme conjugate and incubate for 1 hour at room temperature.
-
Wash the plate with PBST and then PBS.
-
Add the substrate solution and monitor for spot development.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely and count the spots using an automated ELISPOT reader.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
Materials:
-
Isolated PBMCs
-
Reconstituted p24 (194-210) peptide
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Anti-CD28 and anti-CD49d antibodies (co-stimulatory)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
Protocol:
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1-2 x 10^6 cells/mL.
-
Add the p24 (194-210) peptide (final concentration 1-10 µg/mL), positive control, or negative control to the cell suspension in sterile tubes or a 96-well plate.
-
Add anti-CD28 and anti-CD49d antibodies to each sample.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add Brefeldin A or Monensin to each sample to block cytokine secretion.
-
Incubate for an additional 4-6 hours.
-
Wash the cells with FACS buffer.
-
Stain for surface markers by incubating with the antibody cocktail for 30 minutes at 4°C in the dark.
-
Wash the cells with FACS buffer.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular cytokines by incubating with the cytokine antibody cocktail for 30 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer and then with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentage of cytokine-producing T-cells.
T-Cell Proliferation Assay (CFSE-based)
Materials:
-
Isolated PBMCs
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Reconstituted p24 (194-210) peptide
-
Complete RPMI-1640 medium
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8)
-
FACS buffer
Protocol:
-
Resuspend PBMCs in pre-warmed PBS at a concentration of 10 x 10^6 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium and incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI-1640 medium.
-
Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium at a concentration of 1-2 x 10^6 cells/mL.
-
Plate the cells in a 96-well round-bottom plate and add the p24 (194-210) peptide (final concentration 1-10 µg/mL), positive control, or negative control.
-
Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and wash with FACS buffer.
-
Stain for surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C in the dark.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data by gating on the T-cell populations of interest and quantifying the dilution of CFSE fluorescence as a measure of proliferation. The stimulation index can be calculated by dividing the percentage of proliferated cells in the stimulated sample by the percentage in the unstimulated sample.
Visualizations
Caption: Experimental workflow for in vitro T-cell stimulation with synthetic peptide p24 (194-210).
Caption: Simplified signaling pathway of T-cell activation upon recognition of the p24 peptide.
References
Application Notes: HIV-1 Gag p24 (194-210) Peptide-Based ELISA for Antibody Detection
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sensitivity and Specificity of Human Immunodeficiency Virus Rapid Serologic Assays and Testing Algorithms in an Antenatal Clinic in Abidjan, Ivory Coast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Sensitivity for Detection of HIV-1 p24 Antigen by a Novel Nuclease-Linked Fluorescence Oligonucleotide Assay | PLOS One [journals.plos.org]
Application Notes and Protocols for Generating Monoclonal Antibodies Against the HIV-1 p24 (194-210) Epitope
Audience: Researchers, scientists, and drug development professionals.
Introduction
The HIV-1 p24 capsid protein is a crucial structural component of the virus and a key diagnostic marker for early HIV infection.[1][2][3] The C-terminal region of p24 contains several immunogenic epitopes that are targets for antibody responses. This document provides detailed application notes and experimental protocols for the generation and characterization of monoclonal antibodies (mAbs) specifically targeting the p24 (194-210) epitope. The successful development of such antibodies can have significant applications in HIV diagnosis, research, and potentially as therapeutic agents.
The p24 protein consists of an N-terminal and a C-terminal domain.[4] Structural studies have indicated that epitopes in the C-terminal domain are located on the surface of the protein, making them accessible to antibody binding.[5][6] While numerous monoclonal antibodies have been generated against the full-length p24 protein, this guide focuses on a targeted approach to elicit antibodies against the specific 194-210 amino acid sequence.[1][2][7][8][9][10][11]
Immunogen Design and Preparation
To elicit a robust and specific immune response against the short p24 (194-210) peptide, it is essential to conjugate it to a larger carrier protein. Keyhole Limpet Hemocyanin (KLH) is a highly immunogenic carrier protein commonly used for this purpose.[12]
Peptide Synthesis
The HIV-1 p24 (194-210) peptide with the sequence [Insert Sequence Here - Note: The exact amino acid sequence for 194-210 can vary slightly between HIV-1 subtypes. Researchers should use the sequence relevant to their specific research context. A common reference sequence can be obtained from the NCBI database.] should be synthesized with an additional cysteine residue at the N- or C-terminus to facilitate conjugation to the carrier protein. Purity of the synthetic peptide should be >95% as determined by HPLC.
Peptide-KLH Conjugation Protocol
This protocol describes the conjugation of the synthetic p24 (194-210) peptide to KLH using a maleimide-based crosslinker.
Materials:
-
p24 (194-210) synthetic peptide with a terminal cysteine
-
Keyhole Limpet Hemocyanin (KLH)
-
m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS) or similar crosslinker
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Desalting columns (e.g., PD-10)
-
Ellman's reagent (optional, to confirm free sulfhydryl groups)
Procedure:
-
Activate KLH:
-
Dissolve 10 mg of KLH in 1 ml of PBS.
-
Dissolve 1 mg of MBS in 50 µl of DMF.
-
Slowly add the MBS solution to the KLH solution while gently stirring.
-
Incubate the reaction for 30 minutes at room temperature with continuous gentle mixing.
-
Remove excess, unreacted crosslinker by passing the solution through a desalting column equilibrated with PBS. Collect the KLH-MBS conjugate.
-
-
Peptide Conjugation:
-
Dissolve 2-5 mg of the p24 (194-210) peptide in a minimal amount of DMF or PBS.
-
Immediately add the dissolved peptide to the activated KLH-MBS solution.
-
Adjust the pH of the reaction mixture to 7.0-7.5 with 0.1 M NaOH if necessary.
-
Incubate the reaction for 3 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification of the Conjugate:
-
Pass the conjugation reaction mixture through a desalting column to remove unconjugated peptide and byproducts.
-
Collect the fractions containing the p24 (194-210)-KLH conjugate. The protein concentration can be determined by a BCA assay.
-
The conjugate is now ready for immunization. It can be stored at -20°C.
-
Monoclonal Antibody Production via Hybridoma Technology
The following is a generalized workflow for the production of monoclonal antibodies. Specific timelines and dosages may need to be optimized.
Immunization Protocol
Materials:
-
p24 (194-210)-KLH conjugate
-
Adjuvant (e.g., Freund's Complete Adjuvant and Freund's Incomplete Adjuvant)
-
BALB/c mice (6-8 weeks old)
-
Sterile syringes and needles
Procedure:
-
Primary Immunization:
-
Emulsify the p24 (194-210)-KLH conjugate with an equal volume of Freund's Complete Adjuvant to a final concentration of 50-100 µg of the conjugate per mouse.
-
Inject each mouse subcutaneously or intraperitoneally with 100-200 µl of the emulsion.
-
-
Booster Immunizations:
-
Administer booster injections every 2-3 weeks.
-
For booster injections, emulsify the conjugate with Freund's Incomplete Adjuvant.
-
Administer 2-3 booster injections.
-
-
Monitoring Immune Response:
-
Collect blood samples from the tail vein 7-10 days after each booster injection.
-
Determine the antibody titer in the serum using an indirect ELISA with the p24 (194-210) peptide as the coating antigen (see section 3.1).
-
-
Final Boost:
-
Select the mouse with the highest antibody titer.
-
Administer a final intravenous or intraperitoneal injection of the conjugate in saline (without adjuvant) 3-4 days before spleen cell fusion.
-
Hybridoma Production Workflow
Caption: Workflow for monoclonal antibody production.
Screening and Characterization of Monoclonal Antibodies
Indirect ELISA Protocol for Screening
This protocol is for screening hybridoma supernatants for antibodies that bind to the p24 (194-210) peptide.
Materials:
-
96-well ELISA plates
-
p24 (194-210) synthetic peptide
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Hybridoma culture supernatants
-
Secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)
-
TMB substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the p24 (194-210) peptide to 1-5 µg/ml in Coating Buffer.
-
Add 100 µl of the peptide solution to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with Wash Buffer.
-
Add 200 µl of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µl of hybridoma supernatant to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µl of diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µl of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µl of Stop Solution. The color will change to yellow.
-
-
Read Plate:
-
Read the absorbance at 450 nm using a microplate reader.
-
Antibody Isotyping and Purification
Positive hybridoma clones should be isotyped using a commercial isotyping kit. For antibody purification, large-scale culture of the selected hybridoma clones is performed, and the monoclonal antibodies are purified from the supernatant using Protein A or Protein G affinity chromatography.
Characterization of Monoclonal Antibodies
The purified monoclonal antibodies should be further characterized to determine their specificity, affinity, and functionality.
Data Presentation: Summary of Expected Quantitative Data
| Parameter | Method | Expected Outcome/Value | Reference |
| Antibody Titer | Indirect ELISA | Serum dilutions of 1:10,000 or higher showing a positive signal. | General knowledge |
| Antibody Isotype | Isotyping Kit | Typically IgG1, IgG2a, or IgG2b for mice. | [1] |
| Specificity | Western Blot, ELISA | Binding to recombinant p24 protein and the p24 (194-210) peptide, with no cross-reactivity to unrelated proteins. | [1][7] |
| Affinity (KD) | Surface Plasmon Resonance (SPR) or ELISA | KD in the nanomolar (nM) to picomolar (pM) range. | [13] |
| Epitope Mapping | Peptide Array, Competitive ELISA | Confirmation of binding to the p24 (194-210) sequence. | [8] |
| Limit of Detection (LOD) in Sandwich ELISA | Sandwich ELISA | LOD in the range of pg/mL for p24 antigen detection. | [1][2][3] |
Experimental Protocols
Western Blot Protocol for Specificity Testing
Materials:
-
Recombinant HIV-1 p24 protein
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Purified anti-p24 (194-210) monoclonal antibody
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Separate 100-500 ng of recombinant p24 protein on an SDS-PAGE gel.
-
Transfer the protein to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (purified mAb or hybridoma supernatant) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL reagent and an imaging system. A band at ~24 kDa should be observed.
Sandwich ELISA for p24 Antigen Detection
Caption: Workflow for a sandwich ELISA.
This assay can be developed using two different anti-p24 monoclonal antibodies that recognize different epitopes on the p24 protein. For instance, the newly generated anti-p24 (194-210) mAb can be used as either the capture or detection antibody in combination with another mAb that binds to a different region of p24.
Signaling Pathways and Logical Relationships
The generation of a specific antibody response is a complex process involving multiple cell types and signaling pathways. The following diagram illustrates the general principle of T-cell dependent B-cell activation, which is relevant for peptide-carrier immunogens.
Caption: T-cell dependent B-cell activation.
Conclusion
The protocols and application notes provided in this document offer a comprehensive guide for the generation of monoclonal antibodies against the HIV-1 p24 (194-210) epitope. By following these detailed methodologies, researchers can develop valuable tools for HIV research and diagnostics. The successful production and characterization of these specific monoclonal antibodies will contribute to a deeper understanding of the immune response to HIV-1 and may lead to the development of improved diagnostic assays and novel therapeutic strategies.
References
- 1. Development of Monoclonal Antibodies against HIV-1 p24 Protein and Its Application in Colloidal Gold Immunochromatographic Assay for HIV-1 Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Monoclonal Antibodies against HIV-1 p24 Protein and Its Application in Colloidal Gold Immunochromatographic Assay for HIV-1 Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. p24 capsid protein - Wikipedia [en.wikipedia.org]
- 5. Location of epitopes on the major core protein p24 of human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. Preparation and characterization of three monoclonal antibodies against HIV-1 p24 capsid protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epitope mapping of monoclonal antibodies against human immunodeficiency virus type 1 structural proteins by using peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of murine monoclonal antibodies directed against the core proteins of human immunodeficiency virus types 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Generation of human monoclonal antibodies to human immunodeficiency virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jpt.com [jpt.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of T-Cells with p24 (194-210) Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antigen-specific T-cells are a cornerstone of the adaptive immune response, playing a critical role in the control of viral infections and cancer. The enumeration and functional characterization of these rare cell populations are essential for the development of novel vaccines and immunotherapies. Intracellular cytokine staining (ICS) followed by flow cytometry is a powerful and widely used technique to identify and quantify antigen-specific T-cells by measuring their cytokine production in response to specific epitope stimulation.
These application notes provide a detailed protocol for the analysis of T-cells responding to the HIV-1 Gag p24 (194-210) peptide, a well-characterized T-cell epitope. The provided methodologies and data will guide researchers in setting up and executing robust and reproducible flow cytometry experiments to assess T-cell functionality.
Data Presentation
The following tables summarize representative quantitative data obtained from flow cytometry analysis of peripheral blood mononuclear cells (PBMCs) stimulated with viral peptides. These values can serve as a reference for expected outcomes.
Table 1: Frequency of Cytokine-Producing CD8+ T-Cells upon Viral Peptide Stimulation
| Stimulant | % of CD8+ T-Cells Producing IFN-γ | % of CD8+ T-Cells Producing TNF-α |
| Unstimulated Control | < 0.05% | < 0.05% |
| CMV pp65 Peptide Pool | 0.5 - 5.0% | 0.4 - 4.5% |
| HIV-1 Gag p24 (194-210) | 0.1 - 2.0% | 0.1 - 1.8% |
| PMA/Ionomycin | 20 - 60% | 25 - 70% |
Table 2: Frequency of Cytokine-Producing CD4+ T-Cells upon Viral Peptide Stimulation
| Stimulant | % of CD4+ T-Cells Producing IFN-γ | % of CD4+ T-Cells Producing IL-2 |
| Unstimulated Control | < 0.05% | < 0.05% |
| CMV pp65 Peptide Pool | 0.2 - 3.0% | 0.3 - 4.0% |
| HIV-1 Gag p24 (194-210) | 0.05 - 1.5% | 0.1 - 2.5% |
| PMA/Ionomycin | 15 - 50% | 20 - 60% |
Experimental Protocols
Protocol 1: Preparation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Collect whole blood from subjects in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Dilution: Dilute the blood 1:1 with phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical tube.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
PBMC Collection: Aspirate the upper layer (plasma) and carefully collect the buffy coat layer containing PBMCs.
-
Washing: Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Cell Counting and Viability: Resuspend the cell pellet in complete RPMI-1640 medium. Perform a cell count and assess viability using a method such as trypan blue exclusion. Adjust the cell concentration to 1-2 x 10^6 cells/mL in complete RPMI-1640.
Protocol 2: T-Cell Stimulation and Intracellular Cytokine Staining
-
Cell Plating: Plate 1-2 x 10^6 PBMCs in 1 mL of complete RPMI-1640 medium per well in a 24-well plate.
-
Stimulation: Add the p24 (194-210) peptide to the designated wells at a final concentration of 1-10 µg/mL.[1] Include the following controls:
-
Unstimulated Control: Add an equivalent volume of sterile PBS or DMSO (peptide solvent).
-
Positive Control: Add a mitogen such as Phorbol 12-myristate 13-acetate (PMA) at 50 ng/mL and Ionomycin at 1 µg/mL.
-
-
Co-stimulation: Add anti-CD28 and anti-CD49d antibodies (1 µg/mL each) to all wells to enhance T-cell activation.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Protein Transport Inhibition: Add a protein transport inhibitor, such as Brefeldin A (10 µg/mL) or Monensin (2 µM), to all wells. This step is crucial for the intracellular accumulation of cytokines.[2]
-
Continued Incubation: Incubate for an additional 4-6 hours at 37°C in a 5% CO2 incubator.[3]
-
Cell Harvesting: After incubation, gently pipette the cells to detach them and transfer to 5 mL FACS tubes.
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Resuspend the cells in 100 µL of FACS buffer containing fluorescently conjugated antibodies against surface markers (e.g., CD3, CD4, CD8).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 250 µL of a fixation/permeabilization solution (e.g., Cytofix/Cytoperm™).
-
Incubate for 20 minutes at 4°C in the dark.
-
Wash the cells twice with 1X perm/wash buffer.
-
-
Intracellular Staining:
-
Resuspend the permeabilized cells in 100 µL of 1X perm/wash buffer containing fluorescently conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1X perm/wash buffer.
-
-
Final Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Data Acquisition: Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 100,000-500,000 total events) to ensure robust analysis of rare T-cell populations.
Mandatory Visualizations
Experimental Workflow
References
- 1. stemcell.com [stemcell.com]
- 2. Optimization and Validation of an 8-Color Intracellular Cytokine Staining (ICS) Assay to Quantify Antigen-Specific T Cells Induced by Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of stimulation and staining conditions for intracellular cytokine staining (ICS) for determination of cytokine-producing T cells and monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoprecipitation of p24 Protein Using (194-210) Specific Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The HIV-1 capsid protein p24 is a crucial structural component of the viral core, playing an essential role in multiple stages of the viral life cycle, including reverse transcription, nuclear import, and assembly.[1][2] Its significance in viral replication and pathogenesis makes it a prime target for antiviral drug development and a key biomarker for diagnosing HIV-1 infection.[2][3] Immunoprecipitation (IP) is a powerful technique for isolating and enriching p24 from complex biological mixtures, enabling the study of its interactions, post-translational modifications, and function.[4][5]
These application notes provide a detailed protocol for the immunoprecipitation of the p24 protein using antibodies that specifically target the 194-210 amino acid region. This region is part of the C-terminal domain of p24, which is involved in Gag-Gag interactions and capsid dimerization, making it a region of interest for studying capsid assembly and stability.[6][7]
Data Presentation
Successful immunoprecipitation of p24 relies on the optimization of several key parameters. The following tables summarize quantitative data from studies aimed at optimizing p24 immunoprecipitation, which can serve as a valuable reference for researchers using antibodies specific to the 194-210 region.
Table 1: Comparison of Antibody Performance for p24 Immunoprecipitation
| Antibody Source | Capture Efficiency (% Recovery) | Notes |
| Commercial Source A | >98% | High-affinity monoclonal antibody, selected for optimal p24 immunocapture.[8] |
| Commercial Source B | Variable | Lower recovery compared to the selected antibody. |
| Commercial Source C | Variable | Lower recovery compared to the selected antibody. |
| Commercial Source D | Variable | Lower recovery compared to the selected antibody. |
Table 2: Optimization of Bead Concentration for p24 Immunoprecipitation
| Antibody-Conjugated Bead Volume (µL of 10 mg/mL stock) | p24 Capture | Recommendation |
| 5 | Sub-optimal | --- |
| 10 | Sufficient | Adding >10 µL of antibody-conjugated beads is sufficient for capturing 1 ng/mL p24.[8][9] |
| 20 | Sufficient | --- |
| 40 | Optimal | Used in subsequent experiments to ensure an excess of antibody and avoid variability.[8][10] |
Table 3: Evaluation of Elution Buffers for p24 Recovery
| Elution Buffer | p24 Recovery | Notes |
| 0.1% Trifluoroacetic Acid (TFA) | Excellent | Efficiently releases p24 without destroying crucial epitopes.[8][9] |
| 0.1 M Glycine, pH 2.5-3.0 | Good | A common non-denaturing elution buffer for affinity purification.[11][12] |
| 0.1 N HCl | Fair | --- |
| 0.1 M Citric Acid | Fair | --- |
| Heat Denaturation (100°C for 10 min) | Poor | Results in poor protein recovery.[8][10] |
Table 4: Incubation Time for p24 Immunocapture
| Incubation Duration | p24 Recovery | Notes |
| 2 hours | Markedly lower than input | --- |
| 4 hours | Markedly lower than input | --- |
| 24 hours (Overnight) | Similar to input | Overnight incubation at 4°C is recommended for optimal capture.[8][9] |
| 48 hours | Similar to input | No significant improvement over 24 hours. |
Experimental Protocols
The following is a detailed protocol for the immunoprecipitation of p24 protein. This protocol is a general guideline and may require optimization based on the specific antibody against the 194-210 region and the experimental context.
Materials
-
Cell Lysate: Containing p24 protein (from HIV-1 infected cells or transfected cells).
-
Anti-p24 (194-210) Antibody: Specific for the 194-210 epitope of p24.
-
Protein A/G Magnetic Beads: Or Protein A/G Agarose beads.
-
Lysis Buffer: (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors).
-
Wash Buffer: (e.g., PBS with 0.1% Tween-20).
-
Elution Buffer: 0.1% TFA or 0.1 M Glycine pH 2.5.
-
Neutralization Buffer: 1 M Tris-HCl pH 8.5 (if using glycine elution).
-
Microcentrifuge Tubes.
-
Rotating Platform.
-
Magnetic Stand (for magnetic beads) or Microcentrifuge (for agarose beads).
Protocol
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in an appropriate volume of ice-cold Lysis Buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled microcentrifuge tube. This is your protein sample.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of Protein A/G beads to the cell lysate.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads using a magnetic stand or centrifugation.
-
Carefully transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-p24 (194-210) antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically, but a starting point of 1-5 µg per 500 µg of total protein is recommended.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 40 µL of pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand or centrifugation.
-
Discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and completely remove the supernatant.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 50-100 µL of Elution Buffer (e.g., 0.1% TFA) to the beads.
-
Incubate for 5-10 minutes at room temperature with occasional vortexing.
-
Pellet the beads and carefully collect the supernatant containing the eluted p24 protein.
-
If using a low pH elution buffer like glycine, neutralize the eluate by adding an appropriate volume of Neutralization Buffer.
-
-
Downstream Analysis:
-
The eluted protein is now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry. For Western blotting, add Laemmli sample buffer to the eluate and boil for 5-10 minutes.
-
Visualizations
Experimental Workflow
Caption: Workflow for p24 Immunoprecipitation.
Signaling Pathway Involving p24
The HIV-1 p24 protein interacts with host cell factors to modulate cellular signaling pathways, facilitating viral replication. One such interaction is with cyclophilin A (CypA), which is involved in regulating immune responses.
Caption: p24 interaction with CypA and downstream signaling.[6]
References
- 1. p24 capsid protein - Wikipedia [en.wikipedia.org]
- 2. What are p24 antigen inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | HIV Capsid Protein Genetic Diversity Across HIV-1 Variants and Impact on New Capsid-Inhibitor Lenacapavir [frontiersin.org]
- 4. ptglab.com [ptglab.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. mdpi.com [mdpi.com]
- 7. Interaction of the capsid protein p24 (HIV-1) with sequence-derived peptides: influence on p24 dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Improved Detection of HIV Gag p24 Protein Using a Combined Immunoprecipitation and Digital ELISA Method [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Improved Detection of HIV Gag p24 Protein Using a Combined Immunoprecipitation and Digital ELISA Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Overview of the Immunoprecipitation (IP) Technique | Thermo Fisher Scientific - HK [thermofisher.com]
Protocol for Assessing CD8+ T-Cell Response to HIV-1 Gag p24 (194-210)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The human immunodeficiency virus-1 (HIV-1) Gag protein is a critical component of the virus and a major target for cytotoxic T-lymphocyte (CTL) responses. Specifically, the p24 capsid protein contains several immunodominant epitopes that are recognized by CD8+ T-cells. The peptide fragment spanning amino acids 194-210 of p24 (Sequence: ANPDCKTILKALGPAAT) is a known epitope that can elicit CD8+ T-cell responses. Assessing the magnitude and functionality of these responses is crucial for the development of effective HIV vaccines and immunotherapies.
This document provides detailed protocols for key assays used to evaluate CD8+ T-cell responses to the p24 (194-210) peptide: the Enzyme-Linked Immunospot (ELISpot) assay for quantifying cytokine-secreting cells, Intracellular Cytokine Staining (ICS) with flow cytometry for multi-parameter characterization of responding cells, and the Chromium Release Assay for measuring cytotoxic activity.
Data Presentation
The following tables summarize representative quantitative data for CD8+ T-cell responses to HIV-1 Gag and p24 peptides in HIV-infected individuals. These values can serve as a benchmark for interpreting experimental results.
Table 1: Frequency of IFN-γ Secreting CD8+ T-Cells in Response to HIV-1 Gag Peptides as Measured by ELISpot.
| Cohort | Antigen | Mean Frequency (SFU/10^6 PBMC) | Range (SFU/10^6 PBMC) | Reference |
| HIV-infected, untreated | Gag peptide pool | 2500 | 500 - 8000 | [1] |
| HIV-infected, ART-treated | Gag peptide pool | 800 | 100 - 2500 | [2] |
| HIV-exposed, seronegative | Gag peptide pool | 150 | 50 - 400 | [3] |
SFU: Spot Forming Units PBMC: Peripheral Blood Mononuclear Cells ART: Antiretroviral Therapy
Table 2: Percentage of Cytokine-Producing CD8+ T-Cells in Response to HIV-1 Gag Peptide Stimulation by Intracellular Cytokine Staining (ICS).
| Cohort | Cytokine | Mean Percentage of CD8+ T-Cells | Range | Reference |
| HIV-infected, untreated | IFN-γ | 1.5% | 0.5 - 5.0% | [1] |
| HIV-infected, untreated | TNF-α | 1.2% | 0.3 - 4.0% | [2] |
| HIV-infected, ART-treated | IFN-γ | 0.5% | 0.1 - 2.0% | [2] |
| HIV-infected, ART-treated | TNF-α | 0.4% | 0.1 - 1.5% | [2] |
Experimental Protocols
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at a single-cell level.[4][5]
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate, respectively
-
Recombinant human IL-2
-
HIV-1 Gag p24 (194-210) peptide
-
PBMCs isolated from whole blood
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control)
-
DMSO (vehicle control)
Protocol:
-
Plate Coating:
-
Pre-wet the ELISpot plate with 35% ethanol for 30 seconds, then wash thoroughly with sterile water.
-
Coat the wells with anti-human IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.[6]
-
-
Cell Preparation and Plating:
-
The following day, wash the plate with PBS to remove unbound antibody.
-
Block the plate with RPMI-1640 containing 10% FBS for 2 hours at room temperature.[6]
-
Thaw cryopreserved PBMCs and resuspend in complete RPMI medium.
-
Add 2 x 10^5 PBMCs to each well.
-
-
Stimulation:
-
Add the p24 (194-210) peptide to the respective wells at a final concentration of 1-10 µg/mL.
-
For the positive control, add PHA (5 µg/mL) or anti-CD3 antibody (1 µg/mL).
-
For the negative control, add DMSO at the same concentration as the peptide vehicle.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.[7]
-
-
Detection:
-
Wash the plate with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate with PBST.
-
Add Streptavidin-ALP or Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash the plate with PBST.
-
-
Spot Development and Analysis:
-
Add the substrate (BCIP/NBT or AEC) and monitor for the development of spots.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely.
-
Count the spots using an automated ELISpot reader. The results are expressed as Spot Forming Units (SFU) per million PBMCs.
-
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the simultaneous measurement of multiple cytokines and cell surface markers on a single-cell basis, providing a more detailed profile of the responding T-cell population.
Materials:
-
PBMCs
-
HIV-1 Gag p24 (194-210) peptide
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Anti-CD3, Anti-CD28, Anti-CD49d antibodies (co-stimulatory)
-
Fluorochrome-conjugated antibodies against: CD3, CD8, IFN-γ, TNF-α, IL-2, CD107a (LAMP-1)
-
Live/Dead stain
-
Fixation and Permeabilization buffers
-
FACS tubes
-
Flow cytometer
Protocol:
-
Cell Stimulation:
-
Resuspend 1-2 x 10^6 PBMCs in complete RPMI medium in a FACS tube.
-
Add the p24 (194-210) peptide (1-10 µg/mL), along with anti-CD28 and anti-CD49d antibodies (1 µg/mL each).
-
Include a positive control (e.g., Staphylococcal enterotoxin B - SEB) and a negative control (DMSO).
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add Brefeldin A (10 µg/mL) and Monensin (2 µM) to block cytokine secretion.
-
Incubate for an additional 4-6 hours.
-
-
Surface Staining:
-
Wash the cells with PBS.
-
Stain with a Live/Dead dye according to the manufacturer's instructions.
-
Add fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8) and incubate for 30 minutes at 4°C in the dark.[8]
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Resuspend the cells in Fixation Buffer and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with Permeabilization Buffer.[8]
-
-
Intracellular Staining:
-
Add fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) and CD107a to the permeabilized cells.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Acquisition and Analysis:
-
Wash the cells with Permeabilization Buffer and then resuspend in FACS buffer (PBS with 1% FBS).
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on live, singlet, CD3+, CD8+ lymphocytes and then quantify the percentage of cells expressing each cytokine.
-
Chromium (51Cr) Release Assay for Cytotoxicity
This assay measures the ability of CD8+ T-cells to lyse target cells presenting the p24 (194-210) peptide.[7][9]
Materials:
-
Effector cells: p24 (194-210)-specific CD8+ T-cell line or freshly isolated PBMCs.
-
Target cells: A suitable cell line (e.g., autologous B-LCLs) that can be pulsed with the peptide.
-
Sodium Chromate (Na2^51CrO4)
-
HIV-1 Gag p24 (194-210) peptide
-
Round-bottom 96-well plate
-
Gamma counter
Protocol:
-
Target Cell Labeling:
-
Incubate 1 x 10^6 target cells with 100 µCi of 51Cr for 1-2 hours at 37°C.
-
Wash the target cells three times with complete medium to remove excess 51Cr.[10]
-
Resuspend the labeled target cells at 1 x 10^5 cells/mL.
-
-
Peptide Pulsing:
-
Pulse half of the labeled target cells with the p24 (194-210) peptide (10 µg/mL) for 1 hour at 37°C. The other half remains unpulsed as a control.
-
-
Co-culture:
-
Plate 1 x 10^4 peptide-pulsed or unpulsed target cells per well.
-
Add effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
Set up control wells:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with 1% Triton X-100.
-
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Measurement of 51Cr Release:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: MHC Class I antigen presentation pathway for the HIV-1 p24 peptide.
References
- 1. Analysis of Total Human Immunodeficiency Virus (HIV)-Specific CD4+ and CD8+ T-Cell Responses: Relationship to Viral Load in Untreated HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultra-low level HIV p24 drives immune activation in antiretroviral therapy-treated people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevated Numbers of HIV-Specific Poly-Functional CD8+ T Cells With Stem Cell-Like and Follicular Homing Phenotypes in HIV-Exposed Seronegative Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interferon-gamma ELISPOT assay for the quantitative measurement of antigen-specific murine CD8+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of antigen specific CD8+ T cells using an ELISPOT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. bitesizebio.com [bitesizebio.com]
- 8. escholarship.org [escholarship.org]
- 9. Beyond 51Cr release: new methods for assessing HIV-1-specific CD8+ T cell responses in peripheral blood and mucosal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromium-51 Release Assay | Revvity [revvity.com]
Application Notes and Protocols for Peptide Microarrays Utilizing HIV-1 Gag p24 (194-210)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of peptide microarrays featuring the HIV-1 Gag p24 (194-210) epitope for various research and drug development applications. This document includes detailed experimental protocols, data interpretation guidelines, and visual representations of the underlying biological pathways and experimental workflows.
Introduction
The HIV-1 Gag p24 protein is a crucial structural component of the viral capsid and a major target for the host immune response. The specific epitope spanning amino acids 194-210 of p24 is of significant interest for diagnostics, vaccine development, and immunological studies. Peptide microarrays offer a high-throughput platform to investigate the binding of antibodies to this and other epitopes, enabling the characterization of humoral immune responses with high resolution.
Applications of peptide microarrays with the HIV-1 Gag p24 (194-210) peptide include:
-
Epitope Mapping: Precisely identifying the amino acid residues within the 194-210 sequence that are critical for antibody binding.
-
Antibody Profiling: Characterizing the specificity and cross-reactivity of antibodies from patient sera or plasma against the p24 (194-210) epitope.
-
Vaccine Efficacy Studies: Evaluating the humoral response elicited by HIV vaccine candidates by measuring antibody binding to key epitopes like p24 (194-210).
-
Diagnostic Biomarker Discovery: Investigating the potential of antibodies targeting this epitope as biomarkers for HIV infection or disease progression.
-
Drug Development: Screening for monoclonal antibodies or other biologics that target this specific region of the HIV-1 capsid.
Data Presentation
Table 1: Representative Quantitative Data from a Peptide Microarray Experiment
The following table illustrates a typical quantitative output from a peptide microarray experiment designed to map the binding of a monoclonal antibody to overlapping peptides covering the HIV-1 Gag p24 (194-210) region. The signal intensities represent the fluorescence readout from the microarray scanner, and the signal-to-noise ratio (SNR) is a key metric for identifying positive interactions.
| Peptide Sequence | Peptide ID | Mean Signal Intensity (MSI) | Standard Deviation (SD) | Signal-to-Noise Ratio (SNR) |
| ANPDCKTILKALGPAAT | P24_194-210 | 8542 | 432 | 15.8 |
| NPDCKTILKALGPAATL | P24_195-211 | 12876 | 612 | 23.8 |
| PDCKTILKALGPAATLE | P24_196-212 | 15321 | 754 | 28.4 |
| DCKTILKALGPAATLEE | P24_197-213 | 14987 | 711 | 27.8 |
| CKTILKALGPAATLEEM | P24_198-214 | 9876 | 501 | 18.3 |
| KTILKALGPAATLEEMM | P24_199-215 | 4567 | 289 | 8.5 |
| TILKALGPAATLEEMMT | P24_200-216 | 1234 | 154 | 2.3 |
Note: This is a hypothetical data table for illustrative purposes. Actual results may vary based on experimental conditions, antibody characteristics, and peptide sequence.
Experimental Protocols
This section provides a detailed step-by-step protocol for performing a peptide microarray immunoassay for epitope mapping of the HIV-1 Gag p24 (194-210) region.
Protocol 1: Peptide Microarray Immunoassay for Epitope Mapping
1. Materials and Reagents:
-
PEPperCHIP® Peptide Microarray containing overlapping peptides of HIV-1 Gag p24 (194-210).
-
Primary antibody (e.g., monoclonal antibody, patient serum/plasma).
-
Fluorescently labeled secondary antibody (e.g., anti-human IgG-Cy5).
-
PEPperCHIP® Incubation Tray.
-
Washing Buffer (e.g., PBS with 0.05% Tween-20).
-
Staining Buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA).
-
Dipping Buffer (e.g., deionized water with 0.01% Tween-20).
-
Microarray scanner (e.g., GenePix 4400A).
-
Microarray analysis software (e.g., GenePix Pro, MAPIX Analyzer).
-
Orbital shaker.
2. Experimental Procedure:
-
Microarray Equilibration:
-
Allow the peptide microarray slide to equilibrate to room temperature for at least 15 minutes to prevent condensation.
-
Assemble the PEPperCHIP® Incubation Tray according to the manufacturer's instructions.
-
-
Pre-Staining Wash:
-
Add 2 ml of Washing Buffer to the incubation chamber.
-
Incubate for 1 minute at room temperature on an orbital shaker (140 rpm).
-
Aspirate the buffer and repeat the wash step twice.
-
-
Blocking:
-
Add 2 ml of Staining Buffer to the incubation chamber.
-
Incubate for 30 minutes at room temperature on an orbital shaker (140 rpm).
-
Aspirate the blocking buffer.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Staining Buffer to the desired concentration (e.g., 1-10 µg/ml for monoclonal antibodies, 1:100 to 1:1000 for serum/plasma).
-
Add the diluted primary antibody to the incubation chamber.
-
Incubate overnight at 4°C on an orbital shaker (140 rpm).
-
-
Washing:
-
Aspirate the primary antibody solution.
-
Wash the microarray three times with 2 ml of Washing Buffer for 1 minute each on an orbital shaker (140 rpm).
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody in Staining Buffer according to the manufacturer's recommendation.
-
Add the diluted secondary antibody to the incubation chamber.
-
Incubate for 45 minutes at room temperature in the dark on an orbital shaker (140 rpm).
-
-
Final Washes:
-
Aspirate the secondary antibody solution.
-
Wash the microarray three times with 2 ml of Washing Buffer for 1 minute each in the dark on an orbital shaker (140 rpm).
-
Immerse the slide twice in Dipping Buffer.
-
-
Drying:
-
Carefully dry the microarray slide using a stream of compressed air or by centrifugation in a microarray centrifuge. Avoid touching the surface of the array.
-
-
Scanning and Data Acquisition:
-
Scan the microarray slide using a suitable microarray scanner at the appropriate laser wavelength for the fluorophore used.
-
Save the scanned image and the corresponding data file (e.g., .gpr file).
-
3. Data Analysis:
-
Image Analysis:
-
Use microarray analysis software to align the grid with the spots on the scanned image.
-
Extract the mean signal intensity and background intensity for each spot.
-
-
Data Normalization:
-
Subtract the local background from the mean signal intensity for each spot to get the net signal intensity.
-
Normalize the data to account for variations across the array, if necessary.
-
-
Hit Identification:
-
Calculate the signal-to-noise ratio (SNR) for each peptide by dividing the net signal intensity by the standard deviation of the background.
-
Peptides with an SNR above a defined threshold (e.g., > 3) are considered positive hits.
-
-
Epitope Mapping:
-
Plot the net signal intensities or SNRs for the overlapping peptides.
-
The core epitope is identified as the sequence common to the peptides with the highest signal intensities.
-
Visualizations
Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and workflows relevant to peptide microarray experiments with HIV-1 Gag p24 (194-210).
Caption: Workflow for a peptide microarray immunoassay.
Caption: Data analysis pipeline for epitope mapping.
Troubleshooting & Optimization
improving HIV-1 gag p24 (194-210) peptide solubility for cell assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of the HIV-1 Gag p24 (194-210) peptide in cell-based assays.
Troubleshooting Guide
This guide addresses specific issues users may encounter during their experiments in a question-and-answer format.
Q1: Why is my HIV-1 Gag p24 (194-210) peptide not dissolving in aqueous buffers like PBS?
A1: The solubility of a peptide is largely determined by its amino acid composition.[1][2] The HIV-1 Gag p24 (194-210) peptide has the sequence Ala-Asn-Pro-Asp-Cys-Lys-Thr-Ile-Leu-Lys-Ala-Leu-Gly-Pro-Ala-Ala-Thr-OH.[3][4] This sequence contains a significant number of hydrophobic (water-repelling) amino acids, such as Isoleucine (Ile), Leucine (Leu), Alanine (Ala), and Proline (Pro).[5][6] Furthermore, the peptide has a calculated net charge of approximately zero at neutral pH, which is its isoelectric point (pI). Peptides are often least soluble at their pI.[5] This high hydrophobicity and neutral charge contribute to its poor solubility in aqueous solutions.
Q2: What is the recommended first step for dissolving this hydrophobic peptide for a cell assay?
A2: The recommended starting approach is to first dissolve the peptide in a small amount of a sterile organic solvent.[7][8] Dimethyl sulfoxide (DMSO) is a strong and common choice for hydrophobic peptides and is generally compatible with cell assays at low concentrations.[1][9] After the peptide is fully dissolved in the organic solvent, you can slowly add this stock solution to your aqueous buffer or cell culture medium to reach the final desired concentration.[7]
Q3: My peptide is dissolved in an organic solvent, but it precipitates when I add it to my cell culture medium. What should I do?
A3: This is a common issue when diluting a hydrophobic peptide from an organic stock into an aqueous solution. To prevent precipitation, add the dissolved peptide stock solution dropwise into the aqueous buffer while gently vortexing or stirring.[7] This gradual dilution helps to keep the peptide in solution and avoid aggregation.
Q4: Are there alternatives to organic solvents, or what if my cells are highly sensitive to them?
A4: Yes, adjusting the pH of the solvent can be an effective strategy. Since the HIV-1 Gag p24 (194-210) peptide has a net neutral charge, moving the pH away from its isoelectric point will increase its net charge and enhance its interaction with water.[7][10] You can try dissolving the peptide in a slightly acidic solution (e.g., 10% acetic acid) or a slightly basic solution (e.g., 10% ammonium bicarbonate).[1][11] Always perform a small-scale test first. Once dissolved, you can dilute it into your final buffer.
Q5: I've tried different solvents and pH adjustments with limited success. Are there any physical methods I can use?
A5: If solubility issues persist, certain physical methods can be employed, though they should be used with caution:
-
Sonication: Using a bath sonicator for short bursts can help break up peptide aggregates and improve dissolution.[1][6][7] It is advisable to keep the sample on ice during sonication to prevent heating.[7]
-
Gentle Heating: Gently warming the solution can sometimes improve solubility.[7] However, this should be done carefully to avoid thermal degradation of the peptide.[7]
Q6: For future experiments, can the peptide itself be modified to be more soluble?
A6: Absolutely. If you are having a peptide custom-synthesized, several molecular engineering strategies can significantly improve its intrinsic solubility:
-
Amino Acid Substitution: Strategically replacing some hydrophobic amino acids with hydrophilic ones (like Lysine or Glycine) can increase water solubility.[10][12]
-
PEGylation: Attaching polyethylene glycol (PEG) chains creates a hydrophilic shield around the peptide, which dramatically increases its solubility in water.[10][13]
-
Solubility Tags: Fusing polypeptide "tags," such as a polyarginine sequence, can increase the peptide's net charge and prevent aggregation.[10]
Frequently Asked Questions (FAQs)
Q: What is the amino acid sequence of HIV-1 Gag p24 (194-210)? A: The sequence is H-Ala-Asn-Pro-Asp-Cys-Lys-Thr-Ile-Leu-Lys-Ala-Leu-Gly-Pro-Ala-Ala-Thr-OH, often abbreviated as ANPDCKTILKALGPAAT.[3]
Q: What precautions should I take when using organic solvents for cell-based assays? A: Organic solvents can be toxic to cells. For most cell lines, the final concentration of DMSO should not exceed 1% (v/v), and for sensitive assays, it's often kept below 0.5%.[1] It's crucial to run a vehicle control (medium with the same amount of solvent but no peptide) to account for any effects of the solvent itself.
Q: The p24 (194-210) peptide contains a Cysteine residue. Are there any specific solvent considerations? A: Yes, this is an important consideration. DMSO can oxidize the free thiol group on Cysteine residues.[1][11] If maintaining the reduced state of the Cysteine is critical for your assay, it is better to use an alternative solvent like Dimethylformamide (DMF).[1][14]
Q: How should I properly store the lyophilized peptide and my stock solutions? A: Lyophilized peptides should be stored at -20°C or -80°C. Once dissolved, it is best to aliquot the peptide stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[15]
Data Summary Tables
Table 1: Recommended Solvents for HIV-1 Gag p24 (194-210) Peptide
| Solvent | Type | Suitability for Cell Assays | Key Considerations |
| Water / PBS | Aqueous | High | Poorly soluble due to peptide hydrophobicity.[5][6] |
| DMSO | Organic | High (at <1% final conc.) | Strong solvent for hydrophobic peptides; can oxidize Cysteine.[1][7] |
| DMF | Organic | Moderate (check cell line toxicity) | Good alternative to DMSO, especially for Cysteine-containing peptides.[1][14] |
| 10% Acetic Acid | Acidic Aqueous | Moderate | Can improve solubility for peptides with basic residues.[11] |
| 10% NH₄HCO₃ | Basic Aqueous | Moderate | Can improve solubility for peptides with acidic residues.[1] |
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Pros | Cons |
| Organic Solvents | Overcomes hydrophobic forces. | Highly effective for nonpolar peptides.[8] | Potential for cell toxicity; may interfere with some assays.[1][7] |
| pH Adjustment | Increases net charge away from pI. | Avoids organic solvents; effective for charged peptides.[16] | May not be sufficient for highly hydrophobic peptides; final pH must be compatible with the assay. |
| Sonication | Mechanical disruption of aggregates. | Can aid dissolution of stubborn particles.[6] | Can generate heat, potentially degrading the peptide.[7] |
| Chemical Modification | Alters intrinsic peptide properties. | Provides a long-term, highly effective solution.[2] | Requires custom synthesis; may alter biological activity. |
Experimental Protocols
Protocol 1: Small-Scale Peptide Solubility Test
-
Before dissolving the entire peptide stock, perform a solubility test on a small aliquot to determine the optimal solvent.[7]
-
Weigh out a small amount (e.g., 0.1 mg) of the lyophilized peptide.
-
Add a defined volume (e.g., 10 µL) of the first test solvent (start with sterile, distilled water).[7]
-
Vortex gently. Observe if the peptide dissolves completely.
-
If not dissolved, try another solvent from Table 1 (e.g., DMSO). For organic solvents, add a small volume (e.g., 5 µL) to the peptide, ensure it dissolves, and then add the aqueous buffer to the desired concentration.
-
Document the solvent and maximum concentration that results in a clear, particle-free solution.
Protocol 2: Standard Solubilization Using an Organic Solvent
-
Allow the lyophilized peptide vial to equilibrate to room temperature before opening.
-
Add a small, precise volume of sterile DMSO (or DMF, given the Cysteine residue) to the vial to create a concentrated stock solution (e.g., 1-10 mM).
-
Vortex the vial gently until the peptide is completely dissolved. A brief, gentle sonication on ice may be used if needed.[6]
-
To prepare the working solution, gently stir your target aqueous buffer (e.g., cell culture medium).
-
Slowly add the concentrated peptide stock drop-by-drop to the stirring buffer to achieve the final desired concentration.[7]
-
Always centrifuge the final peptide solution to pellet any undissolved residues before use in an assay.[1]
Visual Guides
Caption: A decision tree for troubleshooting p24 (194-210) peptide solubility issues.
Caption: Strategy of adding a hydrophilic tag to improve peptide solubility.
References
- 1. jpt.com [jpt.com]
- 2. lifetein.com [lifetein.com]
- 3. HIV-1 gag Protein p24 (194-210) | C73H126N20O23S | CID 131847810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 11. biobasic.com [biobasic.com]
- 12. News - How to increase the solubility of peptides? [gtpeptide.com]
- 13. Ways To Improve The Stability Of Peptides - www.pharmasources.com [pharmasources.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. genscript.com [genscript.com]
- 16. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Technical Support Center: Optimizing Peptide Concentration for T-Cell Proliferation Assays
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing peptide concentration for T-cell proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for a peptide in a T-cell proliferation assay?
A general recommendation for antigen-specific T-cell stimulation is a final concentration of ≥ 1 µg/mL per peptide in the culture.[1] However, the optimal concentration can vary significantly depending on the specific peptide, the T-cell receptor (TCR) affinity, and the assay system. For generating peptide-specific CD8+ T-cell lines, concentrations between 1 µM and 10 µM are commonly used.[2] It is always best to perform a dose-response experiment to determine the optimal concentration for your specific peptide and experimental setup.[3][4]
Q2: What happens if the peptide concentration is too high or too low?
-
Too High: Excessively high peptide concentrations can lead to non-specific T-cell activation, activation-induced cell death (AICD), or anergy, where T-cells become unresponsive. This can result in a decrease in the measured proliferation and misleading data.
-
Too Low: A peptide concentration that is too low will not provide sufficient stimulation to induce a detectable T-cell proliferation response, leading to false-negative results.
Q3: Why is peptide purity important for T-cell proliferation assays?
Peptide purity is critical for obtaining reliable and reproducible results. Impurities from peptide synthesis, such as truncated sequences, deletion sequences, or residual chemicals like trifluoroacetic acid (TFA), can cause false-positive or false-negative results.[5] Some impurities may be toxic to cells or non-specifically stimulate T-cells. For data intended for publication, a peptide purity of >90% is recommended.
Q4: What are appropriate positive and negative controls for a peptide stimulation assay?
-
Positive Controls:
-
Mitogens: Phytohemagglutinin (PHA) or Concanavalin A (ConA) for polyclonal T-cell activation.
-
Anti-CD3/CD28 Antibodies: These antibodies cross-link the T-cell receptor complex and co-stimulatory molecules to induce strong proliferation.[6]
-
Peptide Pools: A pool of well-characterized immunodominant peptides from common viruses like Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus (CEF peptide pool) is a good positive control for antigen-specific responses in human peripheral blood mononuclear cells (PBMCs).[1]
-
-
Negative Controls:
-
Unstimulated Cells: Cells cultured in media alone to establish the baseline proliferation rate.
-
Vehicle Control: The solvent used to dissolve the peptide (e.g., DMSO) at the same final concentration used in the experimental wells. The final DMSO concentration should typically be below 1% (v/v) to avoid toxicity.[1]
-
Irrelevant Peptide: A peptide with a sequence that is not recognized by the T-cells in the sample and has a similar length and composition to the experimental peptide.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or No T-Cell Proliferation | 1. Suboptimal Peptide Concentration: The peptide concentration may be too low to elicit a response. 2. Low Cell Viability: Cells may have been damaged during isolation, cryopreservation, or thawing. 3. Insufficient Incubation Time: The culture duration may be too short for proliferation to occur. 4. Low Frequency of Antigen-Specific T-Cells: The starting population of T-cells that recognize the peptide may be very low. 5. Peptide Insolubility: The peptide may not be fully dissolved, reducing its effective concentration. | 1. Perform a peptide titration: Test a range of concentrations (e.g., 0.1, 1, 10, and 100 µg/mL) to determine the optimal dose. 2. Check cell viability: Use a method like trypan blue exclusion before and after the assay. Ensure gentle handling of cells. 3. Optimize incubation time: Typical incubation times for proliferation assays are 3 to 7 days. A time-course experiment may be necessary. 4. Increase cell number: Plate a higher density of cells per well. 5. Ensure complete dissolution: Follow the manufacturer's instructions for dissolving the peptide. Gentle warming or sonication may help.[1] |
| High Background Proliferation in Negative Controls | 1. Contamination: Bacterial or mycoplasma contamination can induce non-specific cell proliferation. 2. Serum Quality: The serum in the culture medium may contain mitogenic factors. 3. Cell Culture Conditions: Overly dense cell cultures or stressful conditions can lead to spontaneous proliferation. | 1. Test for contamination: Regularly check cell cultures and reagents for contamination. 2. Test different serum lots: Screen different lots of fetal bovine serum (FBS) or human serum for low background proliferation. 3. Optimize cell density: Determine the optimal cell seeding density for your assay. |
| Inconsistent or Irreproducible Results | 1. Variability in Cell Numbers: Inaccurate cell counting can lead to different numbers of cells being plated in each well. 2. Peptide Degradation: Improper storage of peptide stocks can lead to loss of activity. 3. Pipetting Errors: Inconsistent pipetting can lead to variations in the final peptide concentration. 4. Peptide Batch-to-Batch Variation: Different batches of the same peptide may have different purity levels or impurities.[5] | 1. Ensure accurate cell counting: Use a reliable method for cell counting and ensure a homogenous cell suspension before plating. 2. Properly store peptides: Aliquot peptide stocks and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] 3. Use calibrated pipettes: Ensure pipettes are properly calibrated and use good pipetting technique. 4. Qualify new peptide batches: When using a new batch of peptide, it is advisable to re-run a titration experiment. |
Data Presentation
Table 1: Recommended Peptide Concentration Ranges for T-Cell Assays
| Assay Type | Recommended Starting Concentration | Notes |
| T-Cell Proliferation (General) | ≥ 1 µg/mL | Titration is highly recommended.[1] |
| ELISpot | 1-10 µg/mL | The optimal concentration should be determined for each peptide. |
| Intracellular Cytokine Staining (ICS) | 1-10 µg/mL | Incubation times are typically shorter (6-24 hours). |
| Generation of Peptide-Specific T-Cell Lines | 1-10 µM | Higher concentrations may be needed to expand rare T-cell populations.[2] |
Table 2: Example Peptide Titration Plate Setup for a 96-Well Plate
| Well | Peptide Concentration (Final) | Cell Suspension |
| A1-A3 | 100 µg/mL | 2 x 10^5 PBMCs/well |
| B1-B3 | 10 µg/mL | 2 x 10^5 PBMCs/well |
| C1-C3 | 1 µg/mL | 2 x 10^5 PBMCs/well |
| D1-D3 | 0.1 µg/mL | 2 x 10^5 PBMCs/well |
| E1-E3 | 0.01 µg/mL | 2 x 10^5 PBMCs/well |
| F1-F3 | Positive Control (e.g., anti-CD3/CD28) | 2 x 10^5 PBMCs/well |
| G1-G3 | Negative Control (Vehicle) | 2 x 10^5 PBMCs/well |
| H1-H3 | Unstimulated Control (Media only) | 2 x 10^5 PBMCs/well |
Note: All concentrations should be tested in triplicate.
Experimental Protocols
Protocol 1: Peptide Titration for Optimal Concentration Determination
This protocol outlines the steps to determine the optimal peptide concentration for a T-cell proliferation assay using a dye dilution method (e.g., CFSE) and flow cytometry.
-
Prepare a Peptide Stock Solution:
-
Dissolve the lyophilized peptide in sterile DMSO to create a high-concentration stock (e.g., 1-10 mg/mL).
-
Further dilute the DMSO stock in sterile cell culture medium to create a working stock solution at a concentration 100-fold higher than the highest concentration to be tested.
-
-
Prepare Cells:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Wash the cells and determine the cell concentration and viability.
-
Label the cells with a proliferation tracking dye (e.g., CFSE) according to the manufacturer's protocol.
-
Resuspend the labeled cells in complete cell culture medium at a final concentration of 2 x 10^6 cells/mL.
-
-
Set up the Assay Plate:
-
Prepare a serial dilution of the peptide working stock in complete culture medium. A 10-fold serial dilution is a good starting point (e.g., covering a range from 100 µg/mL to 0.01 µg/mL).
-
Add 100 µL of each peptide dilution to triplicate wells of a 96-well round-bottom plate.
-
Include positive and negative controls as described in the FAQs.
-
-
Add Cells to the Plate:
-
Add 100 µL of the labeled cell suspension (2 x 10^5 cells) to each well. The final volume in each well will be 200 µL.
-
-
Incubate:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-6 days.
-
-
Analyze Proliferation:
-
Harvest the cells from the plate.
-
Stain the cells with antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and a viability dye.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the live, single T-cell populations and examining the dilution of the proliferation dye. The optimal peptide concentration will be the one that gives the maximal proliferation with minimal toxicity.
-
Visualizations
References
- 1. stemcell.com [stemcell.com]
- 2. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Troubleshooting False Positive Results in p24 (194-210) ELISPOT Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address false positive results in p24 (194-210) ELISPOT assays.
Troubleshooting Guide: False Positive Results
False positive results in an ELISPOT assay can manifest as high background, non-specific spots, or apparent responses in negative control wells. This guide provides a systematic approach to identifying and resolving these issues.
| Question | Possible Causes | Recommended Solutions |
| 1. Why am I seeing a high number of spots in my negative control wells (cells only, no peptide)? | - Pre-activated T-cells: Cells may have been activated in vivo due to an ongoing infection or inflammation, or during the isolation and thawing process.[1][2] - Contaminated reagents: Media, serum, or other reagents may be contaminated with mitogens or endotoxins. - Sub-optimal cell handling: Stressful cell handling, such as harsh pipetting or temperature fluctuations, can lead to non-specific cell activation. | - Resting cells: After thawing, allow PBMCs to rest for at least 24 hours before plating to reduce background activation. - Reagent quality control: Use high-quality, sterile-filtered reagents. Test new batches of serum for their potential to cause high background. Heat-inactivating the serum can also help. - Gentle cell handling: Handle cells gently at all times. Avoid vigorous vortexing and ensure all reagents are at the appropriate temperature before use. |
| 2. My negative control wells (no cells) are showing spots. What could be the cause? | - Peptide precipitation/aggregation: The p24 (194-210) peptide may not be fully solubilized, leading to precipitates that can be mistaken for spots. Poorly soluble peptides can interact with the ELISPOT membrane and detection reagents. - Antibody aggregates: The detection antibody may contain aggregates that bind non-specifically to the membrane. | - Proper peptide handling: Ensure the p24 (194-210) peptide is fully dissolved according to the manufacturer's instructions. Filtering the peptide solution before use can help remove aggregates. - Filter detection antibody: Filter the detection antibody solution through a 0.22 µm filter before use to remove any aggregates. |
| 3. I'm observing a generally high background across the entire plate. What should I investigate? | - Inadequate blocking: The blocking step may not have been sufficient to prevent non-specific binding of antibodies to the membrane. - Insufficient washing: Residual unbound antibodies or other reagents can lead to a high background. - Over-development: The substrate incubation time may be too long, leading to a darkening of the entire membrane. | - Optimize blocking: Increase the blocking time or try a different blocking reagent (e.g., 1% BSA in PBS). - Thorough washing: Ensure all washing steps are performed diligently, with the recommended number of washes and volumes. Pay attention to washing both the top and bottom of the membrane. - Optimize development time: Monitor spot development under a microscope and stop the reaction when the spots are well-defined but the background remains low. |
| 4. Could the p24 (194-210) peptide itself be causing non-specific T-cell activation? | - Peptide contaminants: The peptide preparation may contain impurities from the synthesis process that are mitogenic. - Cross-reactivity: T-cells from uninfected individuals may show reactivity to HIV p24 peptides, possibly due to prior exposure to cross-reactive antigens.[3] | - Use high-purity peptide: Ensure the p24 (194-210) peptide is of high purity (e.g., >95%). - Include appropriate controls: Test the peptide on PBMCs from known HIV-negative donors to assess baseline non-specific responses. |
Frequently Asked Questions (FAQs)
Q1: What is a typical background level of spot-forming units (SFU) in a p24 ELISPOT assay?
A1: The background can vary between donors and experiments. However, a study on HIV-1 seronegative individuals reported a median background response of 24 SFU per million peripheral blood mononuclear cells (PBMCs) (Interquartile Range: 10–44).[1] In the same study, a high background was categorized as ≥50 SFU per million PBMCs.[1][2] It is crucial to establish a baseline for your specific laboratory conditions and donor population.
Q2: Can cryopreserved PBMCs lead to higher false positives compared to fresh PBMCs?
A2: The freeze-thaw process can be stressful for cells and may lead to some non-specific activation, potentially increasing background spots.[4] Allowing cryopreserved cells to rest for a period (e.g., 24 hours) after thawing and before plating can help mitigate this effect.[4]
Q3: How can I ensure my p24 (194-210) peptide is properly solubilized and stored?
A3: Follow the manufacturer's instructions for solubilization, which may involve using a solvent like DMSO initially, followed by dilution in culture medium. Store lyophilized peptides at -20°C or -80°C. Once in solution, it is best to aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Peptides containing certain amino acids like methionine, cysteine, or tryptophan are susceptible to oxidation and should be stored in an oxygen-free atmosphere if possible.
Q4: What are appropriate positive and negative controls for a p24 (194-210) ELISPOT assay?
A4:
-
Negative Controls:
-
Cells only (no peptide) to determine the background IFN-γ secretion.
-
Cells with a non-stimulatory peptide or the peptide solvent (e.g., DMSO) at the same final concentration used for the p24 peptide.
-
-
Positive Controls:
-
A mitogen like Phytohemagglutinin (PHA) to confirm the ability of the cells to produce IFN-γ.
-
A pool of well-characterized viral peptides (e.g., CEF peptide pool) to which most individuals are expected to respond.
-
Data Presentation
The following table summarizes typical quantitative data that might be observed in a p24 (194-210) ELISPOT assay. Note that these are example values and actual results can vary significantly.
| Condition | Description | Example Spot Forming Units (SFU) per 106 PBMCs | Interpretation |
| Negative Control | PBMCs only, no peptide | 15 | Represents the background level of IFN-γ secretion. A value <50 SFU/106 is generally considered low background.[1][2] |
| p24 (194-210) Peptide | PBMCs stimulated with p24 (194-210) peptide | 150 | A significant increase over the negative control suggests a specific T-cell response to the peptide. |
| Positive Control (PHA) | PBMCs stimulated with Phytohemagglutinin | >500 | Confirms that the cells are viable and capable of producing IFN-γ. |
Experimental Protocols
Detailed Methodology for IFN-γ ELISPOT Assay with p24 (194-210) Peptide
This protocol is a composite based on standard IFN-γ ELISPOT procedures and should be optimized for your specific laboratory conditions.
I. Plate Preparation (Day 1)
-
Pre-wet a 96-well PVDF membrane plate with 15 µL of 35% ethanol per well for 1 minute.
-
Wash the plate 3 times with 200 µL/well of sterile PBS.
-
Coat the plate with an anti-human IFN-γ capture antibody at the recommended concentration (e.g., 10 µg/mL) in sterile PBS. Use 100 µL/well.
-
Seal the plate and incubate overnight at 4°C.
II. Cell Preparation and Stimulation (Day 2)
-
Prepare single-cell suspensions of PBMCs from fresh or cryopreserved samples. If using cryopreserved cells, allow them to rest in complete RPMI medium for at least 1 hour (or overnight for lower background) at 37°C, 5% CO2.
-
Wash the plate coated with capture antibody 3 times with 200 µL/well of sterile PBS.
-
Block the membrane by adding 200 µL/well of complete RPMI medium (containing 10% fetal bovine serum) and incubate for at least 2 hours at 37°C.
-
Prepare the p24 (194-210) peptide stock solution and dilute it to the desired final concentration in complete RPMI medium. A typical final concentration is 1-10 µg/mL.
-
Count and resuspend the PBMCs in complete RPMI medium to a final concentration of 2-4 x 106 cells/mL.
-
Remove the blocking solution from the plate.
-
Add 100 µL of the cell suspension to each well (2-4 x 105 cells/well).
-
Add 100 µL of the diluted p24 (194-210) peptide or control solutions to the appropriate wells.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.
III. Detection and Development (Day 3)
-
Wash the plate 6 times with PBS containing 0.05% Tween-20 (PBST) to remove the cells.
-
Add 100 µL/well of biotinylated anti-human IFN-γ detection antibody, diluted in PBS with 1% BSA.
-
Incubate for 2 hours at room temperature.
-
Wash the plate 6 times with PBST.
-
Add 100 µL/well of streptavidin-alkaline phosphatase (ALP) conjugate, diluted in PBS with 1% BSA.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 6 times with PBST, followed by 3 final washes with PBS alone.
-
Add 100 µL/well of a substrate solution (e.g., BCIP/NBT).
-
Monitor the development of spots (typically 5-30 minutes). Stop the reaction by washing thoroughly with distilled water.
-
Allow the plate to dry completely before counting the spots using an ELISPOT reader.
Mandatory Visualization
T-Cell Activation Signaling Pathway
IFN-γ Signaling Pathway
Troubleshooting Workflow for False Positives
References
- 1. High background in ELISpot assays is associated with elevated levels of immune activation in HIV‐1‐seronegative individuals in Nairobi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High background in ELISpot assays is associated with elevated levels of immune activation in HIV-1-seronegative individuals in Nairobi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T cell responses to peptides covering the gag p24 region of HIV-1 occur in HIV-1 seronegative individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: p24 Peptide-Based Flow Cytometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background and optimize signal in p24 peptide-based flow cytometry experiments, primarily focusing on intracellular cytokine staining (ICS).
Troubleshooting Guides
This section addresses specific issues that can lead to high background and poor data quality.
Issue 1: High Background in Negative Control or Unstimulated Samples
Question: I am observing a high percentage of positive cells in my negative control (unstimulated or isotype control) samples. What are the common causes and solutions?
Answer:
High background in negative controls can mask the true signal from p24 peptide-specific T cells, making data interpretation difficult. The primary causes and their respective solutions are outlined below.
Common Causes and Solutions for High Background:
| Cause | Solution |
| Dead Cells | Dead cells have compromised membranes and non-specifically bind antibodies and other reagents, leading to false-positive signals.[1] Solution: Incorporate a viability dye (e.g., amine-reactive dyes for fixed samples) into your staining panel to exclude dead cells from the analysis.[1][2] This is one of the most effective ways to reduce background. |
| Fc Receptor-Mediated Binding | Immune cells, particularly monocytes, macrophages, and B cells, express Fc receptors (FcRs) that can bind to the Fc portion of your staining antibodies non-specifically.[3][4] Solution: Use an Fc blocking step before adding your primary antibodies. This can be a commercial Fc blocking reagent or serum from the same species as your secondary antibody.[3][5] |
| Non-Specific Antibody Binding | Antibodies can bind to cells through hydrophobic or ionic interactions, especially after fixation and permeabilization which can alter cell morphology and protein conformation.[6][7] Solution: Titrate your antibodies to determine the optimal concentration that provides the best signal-to-noise ratio.[8] Using a lower, optimal concentration minimizes off-target binding. Also, ensure adequate washing steps, and consider adding a small amount of detergent (e.g., Tween 20) to your wash buffer to reduce non-specific interactions.[9] |
| Instrument Settings | Incorrect flow cytometer settings, such as excessively high photomultiplier tube (PMT) voltages, can increase the electronic noise and apparent background. Solution: Use a positive control to set up the cytometer correctly. Adjust the offset to reduce background from small particles and debris, and set the gain (voltage) to place the negative population on scale without amplifying the background excessively.[9] |
| Autofluorescence | Some cell types are naturally more autofluorescent than others, which can contribute to background. Solution: Include an unstained control sample to assess the baseline autofluorescence of your cells.[1] When designing your panel, assign dimmer fluorochromes to markers on highly autofluorescent cells. |
Here is a logical workflow to diagnose and resolve high background issues.
Issue 2: Weak or No Signal from p24 Peptide-Stimulated Cells
Question: My stimulated samples look the same as my unstimulated control. How can I improve the signal for my antigen-specific cells?
Answer:
A lack of a clear positive signal can be due to issues with cell stimulation, the staining protocol, or the reagents themselves.
Common Causes and Solutions for Weak/No Signal:
| Cause | Solution |
| Suboptimal Cell Stimulation | The p24 peptides may not be effectively stimulating the T cells to produce cytokines. Solution: Optimize the peptide concentration and stimulation time (typically 5-6 hours for ICS).[10] Ensure a protein transport inhibitor (e.g., Brefeldin A or Monensin) is added to trap cytokines intracellularly.[11] |
| Low Frequency of Antigen-Specific Cells | The number of p24-specific T cells in your sample may be very low (e.g., 1 in 100,000 cells).[11] Solution: Increase the number of events acquired on the flow cytometer to improve the statistical significance of rare events. Ensure your panel is designed for optimal sensitivity, using bright fluorochromes for low-expression cytokines (e.g., PE, APC).[4] |
| Improper Fixation/Permeabilization | The fixation and permeabilization steps can damage certain epitopes or may not be sufficient to allow antibody access to intracellular targets. Solution: Use a fixation/permeabilization buffer system specifically designed for intracellular cytokine staining. Some surface markers should be stained before fixation, as their epitopes can be destroyed by the process. |
| Reagent Issues | Antibodies may be expired, stored improperly, or used at a suboptimal concentration. Peptides may have degraded. Solution: Check the expiration dates and storage conditions of all reagents. Titrate antibodies to ensure optimal performance.[1] Use freshly prepared peptide solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between an isotype control and a Fluorescence Minus One (FMO) control, and do I need both?
A1: Yes, they serve different purposes and both are recommended for robust experiments.
-
Isotype Control: An antibody of the same isotype (e.g., IgG1, IgG2a) and fluorochrome as your primary antibody, but without specificity for a target in your sample. Its purpose is to estimate the level of non-specific binding of the antibody due to its Fc region or fluorochrome.[1]
-
Fluorescence Minus One (FMO) Control: A control that includes all antibodies in your panel except for the one being tested. The FMO control is crucial for accurately setting gates for positive populations, as it reveals the spread of fluorescence from other channels into the channel of interest.
Q2: Should I use a commercial Fc blocking reagent or serum?
A2: Both can be effective, but have different considerations.
-
Commercial Fc Block: These are typically purified antibodies against Fc receptors (e.g., anti-CD16/CD32) and provide specific blocking.[3] They are generally more consistent lot-to-lot.
-
Serum: Using normal serum (e.g., 10% human serum for human cells) can also block Fc receptors.[12] It is a cost-effective alternative but may have more lot-to-lot variability. One study showed that for human PBMCs, 10% human serum was slightly more effective at reducing non-specific signal compared to 10% FBS.[12]
Comparison of Common Blocking Reagents:
| Blocking Reagent | Primary Mechanism | Advantages | Considerations |
| Commercial Fc Block | Specific binding to Fc receptors | High specificity, high consistency | Can interfere if CD16 or CD32 are markers of interest |
| Normal Serum (e.g., Human) | Saturation of Fc receptors with IgG | Effective, inexpensive | Potential for lot-to-lot variability |
| Bovine Serum Albumin (BSA) | General protein blocking | Reduces general stickiness | Less effective for specific Fc receptor blocking than Fc Block or serum[5] |
Q3: When should I stain for surface markers – before or after fixation?
A3: It depends on the marker. The fixation process, which often uses paraformaldehyde, can alter protein structures. Some cell surface epitopes are sensitive to this and will be destroyed. It is crucial to stain for these sensitive markers before fixation. Robust markers like CD3, CD4, and CD8 are generally resistant to fixation and can be stained after permeabilization along with the intracellular targets. Always check the antibody datasheet or literature to determine if your surface marker of interest is sensitive to fixation.
Q4: Can I store my samples after fixation?
A4: Yes, cells can typically be stored after fixation. After fixing with a formaldehyde-based buffer, cells can often be stored in a staining buffer at 4°C for up to a few days.[13] However, for long-term storage, it is best to cryopreserve cells after fixation but before permeabilization and staining. Note that prolonged storage can sometimes affect signal intensity, so consistency in storage time across an experiment is important.
Experimental Protocols
Detailed Protocol: p24 Peptide Stimulation and Intracellular Cytokine Staining
This protocol provides a general framework. Optimization of peptide concentration, stimulation time, and antibody titers is essential for each specific experiment.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI medium
-
p24 peptide pool (e.g., 15-mer peptides overlapping by 11 amino acids)
-
Protein transport inhibitor (e.g., Brefeldin A)
-
Costimulatory antibodies (anti-CD28/CD49d, optional but recommended)
-
Viability Dye (amine-reactive, fixable)
-
Fc Blocking Reagent
-
Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD4, CD8)
-
Fixation/Permeabilization Buffer Kit
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) and/or p24
-
FACS Buffer (PBS + 2% FBS)
-
FACS tubes
Workflow Diagram:
Methodology:
-
Cell Stimulation:
-
Prepare PBMCs at a concentration of 1-2 x 10^6 cells/mL in complete RPMI medium.
-
Add the p24 peptide pool to the desired final concentration (typically 1-2 µg/mL per peptide).[10]
-
Add costimulatory antibodies (e.g., anti-CD28/CD49d) if desired.
-
Set up an unstimulated (negative) control and a positive control (e.g., PMA/Ionomycin or a CEF peptide pool).
-
Incubate for 1-2 hours at 37°C, 5% CO2.
-
Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours.[10]
-
-
Staining:
-
Harvest cells and wash with PBS.
-
Stain with a fixable viability dye according to the manufacturer's protocol, typically in a protein-free buffer like PBS.
-
Wash cells with FACS buffer.
-
Perform Fc receptor blocking by incubating cells with an Fc blocking reagent for 10-15 minutes at 4°C.[14]
-
Without washing, add the cocktail of fluorochrome-conjugated surface antibodies and incubate for 20-30 minutes at 4°C in the dark.
-
Wash cells with FACS buffer.
-
-
Fixation and Permeabilization:
-
Fix the cells using a fixation buffer (e.g., containing 1-4% paraformaldehyde) for 20 minutes at room temperature, protected from light.[13][15]
-
Wash the cells according to the kit manufacturer's instructions.
-
Permeabilize the cells by resuspending them in a permeabilization buffer (e.g., containing saponin) for the recommended time.[13][15] Note: Saponin-based permeabilization is reversible, so it must be present in subsequent intracellular staining and wash steps.[15]
-
-
Intracellular Staining:
-
Add the cocktail of intracellular antibodies (e.g., anti-IFN-γ, anti-TNF-α, anti-p24) diluted in permeabilization buffer.
-
Incubate for at least 30 minutes at room temperature or 4°C, protected from light.
-
Wash the cells twice with permeabilization buffer.
-
-
Acquisition:
-
Resuspend the final cell pellet in FACS buffer.
-
Acquire samples on a flow cytometer as soon as possible. Ensure you collect a sufficient number of events to analyze rare populations.
-
Remember to set up the instrument using single-stain compensation controls for each fluorochrome in your panel.
-
References
- 1. bosterbio.com [bosterbio.com]
- 2. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 3. fcslaboratory.com [fcslaboratory.com]
- 4. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. sinobiological.com [sinobiological.com]
- 8. researchgate.net [researchgate.net]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. stemcell.com [stemcell.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. Intracellular Cytokine Staining | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. rndsystems.com [rndsystems.com]
Technical Support Center: Enhancing Sensitivity of p24 (194-210) Detection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of detecting the p24 (194-210) epitope in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in detecting the p24 (194-210) peptide?
A1: The primary challenge in detecting the p24 (194-210) peptide, a small synthetic peptide, is its potentially low concentration in biological samples and the presence of interfering substances in the sample matrix.[1][2] Achieving high sensitivity and specificity requires optimized assay conditions to overcome these challenges.
Q2: Which antibodies are recommended for detecting the p24 (194-210) epitope?
A2: It is crucial to use antibodies that are specifically validated for their ability to recognize the linear p24 (194-210) epitope.[3][4] Monoclonal antibodies are often preferred for their high specificity. Antibody datasheets should be carefully reviewed for epitope mapping data, and in-house validation is recommended to confirm specificity and affinity for the synthetic peptide.[5]
Q3: What are the most common methods for detecting the p24 (194-210) peptide?
A3: The most common methods are immunoassays, particularly Enzyme-Linked Immunosorbent Assay (ELISA), and mass spectrometry (MS).[3][6] ELISA is a widely used technique for its relative simplicity and high-throughput capabilities, while MS offers high specificity and the ability to identify post-translational modifications.[7][8]
Q4: How can I improve the coating of the synthetic p24 (194-210) peptide onto an ELISA plate?
A4: Small peptides like p24 (194-210) may not efficiently bind to standard polystyrene plates. To improve coating, consider using plates with modified surfaces that enhance peptide binding. Alternatively, the peptide can be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), before coating.
Troubleshooting Guides
Issue 1: Low or No Signal in ELISA
| Potential Cause | Troubleshooting Step |
| Poor peptide coating | - Use high-binding ELISA plates.[5] - Optimize coating buffer pH (carbonate-bicarbonate buffer, pH 9.6 is a common starting point).[9] - Increase peptide coating concentration. - Conjugate the peptide to a carrier protein. |
| Suboptimal antibody concentration | - Perform a checkerboard titration to determine the optimal concentrations of both capture (if applicable) and detection antibodies.[5][10] |
| Low antibody affinity | - Ensure the antibody is validated for the specific p24 (194-210) epitope.[4] - Consider using a higher affinity antibody if available. |
| Inefficient signal amplification | - Switch to a more sensitive substrate. - Employ a signal amplification system such as biotin-streptavidin-HRP.[11] |
| Peptide degradation | - Ensure proper storage of the synthetic peptide (lyophilized at -20°C or -80°C).[12] - Prepare fresh peptide solutions for each experiment. |
Issue 2: High Background in ELISA
| Potential Cause | Troubleshooting Step |
| Insufficient blocking | - Increase blocking time (e.g., 2 hours at room temperature or overnight at 4°C). - Try different blocking buffers (e.g., 1-5% BSA, non-fat dry milk, or commercial blocking solutions).[13] |
| Non-specific antibody binding | - Decrease the concentration of the primary and/or secondary antibody. - Include a detergent like Tween-20 (0.05%) in wash buffers and antibody diluents.[9] |
| Cross-reactivity of secondary antibody | - Use a pre-adsorbed secondary antibody to minimize cross-reactivity with other proteins in the sample. |
| Contamination of reagents | - Use fresh, sterile buffers and reagents. |
Issue 3: Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Inconsistent pipetting | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. |
| Variable incubation times and temperatures | - Ensure all wells are incubated for the same duration and at a consistent temperature. |
| Inadequate washing | - Use an automated plate washer for consistency. - Ensure complete removal of wash buffer between steps by inverting and tapping the plate on a paper towel. |
| Edge effects | - Avoid using the outer wells of the plate. - Ensure the plate is sealed properly during incubations to prevent evaporation. |
Data Presentation
Table 1: Comparison of Detection Methods for p24 Antigen
| Method | Limit of Detection (LOD) | Throughput | Specificity | Reference |
| Standard ELISA | 10-15 pg/mL | High | Moderate-High | [14][15] |
| Ultrasensitive ELISA (e.g., Simoa) | 0.003 pg/mL | Moderate | High | [16] |
| Nanoparticle-based Bio-barcode Amplification (BCA) | 0.1 pg/mL | Low-Moderate | High | [14][15] |
| Europium Nanoparticle-based Immunoassay (ENIA) | 0.5 pg/mL | Moderate | High | [15] |
| Mass Spectrometry (MS) | Variable (can be very low with enrichment) | Low | Very High | [6][8] |
Experimental Protocols
Protocol 1: Indirect ELISA for p24 (194-210) Peptide
This is a general protocol that requires optimization for your specific antibodies and samples.
Materials:
-
High-binding 96-well ELISA plates
-
p24 (194-210) synthetic peptide
-
Coating Buffer (e.g., 50 mM Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody specific for p24 (194-210)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the p24 (194-210) peptide to a final concentration of 1-10 µg/mL in Coating Buffer. Add 100 µL to each well and incubate overnight at 4°C.[17]
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.[9]
-
Washing: Wash the plate three times as in step 2.
-
Sample/Standard Incubation: Prepare a standard curve of the p24 (194-210) peptide in a diluent that mimics your sample matrix. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times as in step 2.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration (determined by titration). Add 100 µL to each well and incubate for 1-2 hours at room temperature.[17]
-
Washing: Wash the plate three times as in step 2.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will turn yellow.
-
Reading: Read the absorbance at 450 nm within 30 minutes.
Protocol 2: Western Blot for p24 (194-210) Peptide
This protocol is for the detection of the synthetic peptide and may need optimization.
Materials:
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody specific for p24 (194-210)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix your sample containing the p24 (194-210) peptide with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples and a molecular weight marker onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Transfer: Transfer the separated peptides from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer and incubate with the membrane overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer and incubate with the membrane for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.
Visualizations
Caption: Indirect ELISA workflow for p24 (194-210) peptide detection.
Caption: Troubleshooting logic for low or no signal in a p24 (194-210) ELISA.
Caption: Biotin-streptavidin signal amplification pathway in an ELISA.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Improved Detection of HIV Gag p24 Protein Using a Combined Immunoprecipitation and Digital ELISA Method [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro affinity maturation and characterization of anti-P24 antibody for HIV diagnostic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. High-throughput Mass Spectrometric Immunoassays Could, One Day, Replace ELISA [thermofisher.com]
- 7. blog.genewiz.com [blog.genewiz.com]
- 8. news-medical.net [news-medical.net]
- 9. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Increased sensitivity of HIV-1 p24 ELISA using a photochemical signal amplification system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sapient.bio [sapient.bio]
- 13. How To Optimize Your ELISA Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 14. Nanoparticle-based Immunoassays for Sensitive and Early Detection of Human Immunodeficiency Type 1 Capsid (p24) Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanoparticle-based immunoassays for sensitive and early detection of HIV-1 capsid (p24) antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of Human Immunodeficiency Virus p24 Antigen in Human Cerebrospinal Fluid With Digital Enzyme-Linked Immunosorbent Assay and Association With Decreased Neuropsychological Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. affbiotech.cn [affbiotech.cn]
Technical Support Center: Lot-to-Lot Variability of Synthetic HIV-1 gag p24 Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter due to lot-to-lot variability of synthetic HIV-1 gag p24 peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of lot-to-lot variability in synthetic HIV-1 gag p24 peptides?
A1: Lot-to-lot variability in synthetic peptides arises from the complexities of solid-phase peptide synthesis.[1] Key contributors include:
-
Incomplete coupling or deprotection steps: This can lead to deletion sequences where one or more amino acids are missing.[2]
-
Side reactions: Modifications to amino acid side chains can occur during synthesis or cleavage from the resin.[3]
-
Impurities from synthesis reagents: Residual reagents like trifluoroacetic acid (TFA) can remain in the final product and affect biological assays.[4]
-
Purification differences: Variations in HPLC purification can lead to different impurity profiles between lots.[5][6]
-
Handling and storage conditions: Peptides are sensitive to temperature, moisture, and light. Improper handling can lead to degradation.[7][8]
Q2: How can I assess the quality and consistency of a new lot of HIV-1 gag p24 peptide?
A2: A comprehensive quality control (QC) assessment is crucial. We recommend the following initial steps:
-
Review the Certificate of Analysis (CofA): Compare the purity (by HPLC), mass (by mass spectrometry), and appearance for the new lot against previous lots.
-
Perform an in-house solubility test: Before using the entire batch, test the solubility of a small aliquot in your intended solvent.[9]
-
Conduct a pilot experiment: Use a well-characterized assay (e.g., ELISA with a known antibody or a T-cell stimulation assay with a reliable cell line) to compare the activity of the new lot against a previously validated lot.
Q3: My new batch of p24 peptide shows lower than expected activity in my T-cell stimulation assay. What are the possible causes?
A3: Several factors related to lot-to-lot variability can lead to decreased T-cell stimulation:
-
Lower Purity: The actual concentration of the correct full-length peptide may be lower than in previous batches.
-
Presence of Inhibitory Impurities: Truncated or modified peptide sequences can sometimes compete for MHC binding without inducing a T-cell response.
-
Contaminants: Residual TFA can be toxic to cells, and endotoxin contamination can lead to non-specific immune stimulation, masking the specific response.[4]
-
Peptide Instability: The peptide may have degraded due to improper storage or multiple freeze-thaw cycles.[7][10]
Q4: I am observing high background or non-specific responses in my immunoassay with a new peptide lot. What could be the issue?
A4: High background can be caused by:
-
Endotoxin Contamination: Lipopolysaccharides (endotoxins) from bacteria are potent immune stimulators and a common source of non-specific responses in immunological assays.[4]
-
Peptide Aggregation: Poorly soluble peptides can form aggregates that may interact non-specifically with antibodies or cells.
-
Cross-Contamination: In rare cases, the peptide synthesis process can lead to contamination with other peptides, which may be recognized by antibodies or cells in your assay.[11]
Troubleshooting Guides
Issue 1: Inconsistent Results in T-Cell Assays (e.g., ELISpot, Intracellular Cytokine Staining)
| Symptom | Possible Cause | Troubleshooting Step |
| Lower or no response with new lot | Lower purity of the new peptide lot. | 1. Review the Certificate of Analysis for purity. 2. Perform a dose-response experiment with the new lot to see if a higher concentration yields the expected response. 3. Consider re-quantifying the peptide concentration. |
| Peptide degradation. | 1. Ensure the peptide was stored correctly (lyophilized at -20°C or -80°C, protected from light and moisture).[7] 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[10] | |
| TFA or other chemical contamination. | 1. Consider TFA removal or exchange to a more biocompatible salt (e.g., acetate or hydrochloride).[4] | |
| High background or non-specific T-cell activation | Endotoxin contamination. | 1. Use peptides with guaranteed low endotoxin levels. 2. Test for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay. |
| Peptide aggregation. | 1. Review and optimize the peptide solubilization protocol. 2. Consider using a different solvent or adding a small amount of organic solvent like DMSO before diluting in aqueous buffer.[9] |
Issue 2: Variability in Immunoassays (e.g., ELISA, Western Blot)
| Symptom | Possible Cause | Troubleshooting Step |
| Reduced antibody binding with new lot | The epitope recognized by the antibody is altered due to a synthesis error (e.g., amino acid deletion or modification). | 1. Confirm the peptide sequence and mass with mass spectrometry. 2. If possible, test with a polyclonal antibody or another monoclonal antibody that recognizes a different epitope. |
| Lower concentration of the target peptide. | 1. Accurately determine the peptide concentration. 2. Run a titration of the new peptide lot against a standard curve of a previously validated lot. | |
| High background or non-specific binding | Peptide is not fully solubilized or is aggregated. | 1. Ensure the peptide is completely dissolved before use.[12] 2. Centrifuge the peptide solution to pellet any aggregates before adding to the assay. |
| Impurities in the peptide preparation are cross-reacting. | 1. Review the HPLC profile for significant impurity peaks. 2. If possible, further purify the peptide. |
Data Presentation
Table 1: Example Certificate of Analysis Comparison for Two Lots of an HIV-1 gag p24 Peptide
| Parameter | Lot A | Lot B | Acceptable Range |
| Sequence | (As specified) | (As specified) | 100% match |
| Purity (by HPLC) | 96.5% | 88.2% | >95% (for cell-based assays) |
| Molecular Weight (by MS) | 1850.1 Da | 1850.3 Da | ± 0.5 Da of theoretical |
| Appearance | White lyophilized powder | White lyophilized powder | White to off-white powder |
| Solubility | Clear solution at 1 mg/mL in water | Hazy solution at 1 mg/mL in water | Clear solution in specified solvent |
| Endotoxin Level | <0.1 EU/µg | Not Tested | <1 EU/µg (for cell-based assays) |
Table 2: Troubleshooting Peptide Solubility Issues
| Peptide Characteristics | Recommended Initial Solvent |
| Net charge is positive (basic peptide) | Dilute acetic acid (e.g., 10%) in water |
| Net charge is negative (acidic peptide) | Dilute ammonium hydroxide (e.g., 10%) in water |
| Net charge is zero (neutral/hydrophobic peptide) | Organic solvent (e.g., DMSO, DMF, acetonitrile) |
Experimental Protocols
Protocol 1: Quality Control Workflow for a New Peptide Lot
This workflow outlines the steps to validate a new lot of synthetic HIV-1 gag p24 peptide before its use in critical experiments.
References
- 1. academic.oup.com [academic.oup.com]
- 2. biotage.com [biotage.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. genscript.com [genscript.com]
- 5. researchgate.net [researchgate.net]
- 6. The impact of impurities in synthetic peptides on the outcome of T-cell stimulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medium.com [medium.com]
dealing with high background in HIV p24 antigen capture assays
Here is a technical support center for troubleshooting high background in HIV p24 antigen capture assays.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing high background in HIV p24 antigen capture assays.
Frequently Asked Questions (FAQs)
Q1: What is considered high background in an HIV p24 antigen capture assay?
High background is indicated by excessive color development or high optical density (OD) readings in the negative control wells, where no target analyte is present.[1] For some commercial kits, a negative control absorbance value above 0.120 is considered high background.[2] These elevated signals can interfere with the accurate quantification of the p24 antigen and may lead to false-positive results.[1]
Q2: What are the most common causes of high background in ELISAs?
Several factors can contribute to high background noise in an ELISA. These include, but are not limited to:
-
Insufficient Washing : Failure to remove all unbound materials can increase the background signal.[3]
-
Inadequate Blocking : If the blocking buffer is not effective, antibodies can bind non-specifically to the plate surface.[4][5]
-
Antibody Issues : High concentrations of primary or secondary antibodies, or cross-reactivity between antibodies, can cause non-specific binding.[4][6]
-
Reagent Contamination : Contaminated buffers, reagents, or plates can introduce substances that bind non-specifically.[1][4]
-
Improper Incubation : Incubation times that are too long or temperatures that are too high can increase non-specific binding.[7]
-
Sample Quality and Matrix Effects : Contaminants in the samples or the presence of heterophilic antibodies can interfere with the assay.[4][8]
-
Substrate Issues : A deteriorated substrate solution that is not colorless before use can lead to high background readings.[9]
Q3: My background is high. How can I optimize my washing steps?
Insufficient washing is a primary cause of high background.[3] Ensure that wells are washed adequately by completely filling them with wash buffer.[7] Here are some optimization steps:
-
Increase Wash Cycles : Try using the highest number of washes recommended for the assay.[9] Some protocols specify a total of four washes.[2][10]
-
Introduce a Soak Step : Adding a brief incubation or soak time of 15-30 seconds between wash steps can be effective.[2][10][11]
-
Verify Washer Performance : If using an automated plate washer, ensure it is functioning correctly, with all ports dispensing and aspirating properly.[5][9] Clean any microbial contamination from the system by flushing with a dilute bleach solution followed by water.[9]
-
Ensure Adequate Volume : Use a sufficient volume of wash buffer, such as 300-400 μL per well.[2][9]
-
Final Tap-Dry : After the last wash, invert the plate and tap it firmly on absorbent paper to remove any residual buffer.[2]
Q4: I suspect my blocking is insufficient. What can I do to improve it?
The blocking buffer is critical for preventing non-specific binding.[5] If you suspect inadequate blocking, consider the following:
-
Optimize Blocking Buffer : You can try increasing the concentration of your blocking buffer solution.[4][5]
-
Add Detergent : Adding a small amount of a non-ionic detergent like Tween-20 to the blocking buffer can be a cost-effective way to reduce background.[4][12]
-
Extend Incubation Time : Increasing the blocking step incubation time can improve its effectiveness.[5]
-
Use ELISA-Grade Reagents : Ensure you are using high-quality, ELISA-grade blocking agents, such as BSA, to avoid potential contamination.[6]
Q5: Could my capture or detection antibodies be causing the high background?
Yes, antibodies can be a significant source of high background. Key issues include:
-
High Antibody Concentration : Using too high a concentration of the detection antibody can lead to non-specific binding.[3] It is important to optimize the antibody dilution.[4]
-
Cross-Reactivity : The capture antibody may cross-react with other components in the system, such as the detection antibody, leading to a high signal even without the antigen.[6]
-
Low-Quality Antibodies : Ensure you are using highly specific antibodies to prevent non-specific binding.[4]
Q6: What role do the samples and their diluents play in high background?
The sample itself can be a source of interference.
-
Sample Quality : Contaminants in the samples, such as proteins or detergents, can interfere with antibody binding and generate false-positive signals.[4]
-
Sample Dilution : Ensure that your samples are diluted appropriately.[2][4] Samples may need to be diluted in complete tissue culture media to be within the assay's effective range.[2][10]
-
Fresh Diluents : Be certain that the medium used to dilute samples and standards is fresh.[2]
Troubleshooting Flowchart
The following diagram illustrates a logical workflow for troubleshooting high background issues in your p24 assay.
Quantitative Assay Parameters
For consistent and valid results, certain parameters should be met. The values below are typical for many commercial p24 antigen capture assays.
| Parameter | Recommended Value / Range | Source |
| Negative Control OD | < 0.120 | [2] |
| Standard Curve Range | 3.1 to 100 pg/ml | [2][10] |
| 100 pg/ml Standard OD | >1.2 and < 2.2 | [2] |
| Wash Buffer pH | 7.4 ± 0.3 | [2] |
| Sample Incubation | 60 ± 2 minutes at 37°C | [2][10] |
| Conjugate Incubation | 60 ± 2 minutes at 37°C | [10] |
Experimental Protocols
Protocol: Plate Washing (Automated)
This protocol is a general guideline for use with an automated plate washing system.
-
Prepare Wash Buffer : If salt crystals are present in the 20X Wash Buffer concentrate, warm it at 37°C until they dissolve. Dilute 25 ml of the 20X buffer in 475 ml of distilled water.[2][10]
-
Aspirate Wells : The automated system will aspirate the contents of the wells into a waste container.[2]
-
Fill and Soak : The washer will fill each well with 300 μl of diluted Wash Buffer. Allow the buffer to soak in the wells for at least 15 seconds.[2][10]
-
Aspirate Again : The system will aspirate the wash buffer.
-
Repeat : Repeat the fill/soak/aspirate cycle for a total of four washes.[2][10]
-
Final Dry Step : After the final aspiration, remove the plate and firmly tap it upside down on a clean paper towel to remove any remaining liquid.[2]
Protocol: HIV p24 Antigen Capture Assay Workflow
This protocol outlines the major steps in a typical double antibody sandwich ELISA for HIV-1 p24.
-
Reagent and Sample Preparation : Bring all reagents and samples to room temperature (19-23°C) before use.[2] Dilute standards and test samples as required. Test samples may need to be treated with a disruption buffer to inactivate the virus and release the p24 antigen.[10]
-
Sample Addition : Add 100 µl of prepared standards and test samples to the appropriate wells of the antibody-coated microplate.[2] Also, add negative controls (e.g., tissue culture media).[2][10]
-
First Incubation : Cover the plate with a sealer and incubate at 37°C for 60 minutes. During this step, the p24 antigen in the sample binds to the capture antibodies coated on the plate.[2][10]
-
Washing : Wash the plate as per the recommended washing protocol to remove unbound materials.[2][10]
-
Add Conjugate : Add 100 µl of the peroxidase-conjugated detection antibody (Conjugate Solution) to each well.[10]
-
Second Incubation : Cover the plate with a fresh sealer and incubate again at 37°C for 60 minutes. The detection antibody now binds to the captured p24 antigen.[10]
-
Final Washing : Wash the plate again to remove any unbound conjugate.[2]
-
Substrate Addition : Add 100 µl of Peroxidase Substrate to each well. This will react with the enzyme on the detection antibody, resulting in a blue color change.[2]
-
Stop Reaction : Add Stop Solution to each well. This will change the color from blue to yellow.[2]
-
Read Plate : Measure the absorbance (OD) of each well at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of p24 antigen present.[2][10]
Assay Workflow Diagram
References
- 1. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 2. ablinc.com [ablinc.com]
- 3. What are the reasons for high background in ELISA? | AAT Bioquest [aatbio.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. arp1.com [arp1.com]
- 6. researchgate.net [researchgate.net]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 9. sinobiological.com [sinobiological.com]
- 10. ablinc.com [ablinc.com]
- 11. novateinbio.com [novateinbio.com]
- 12. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
Technical Support Center: Optimizing p24 Peptide-Coated ELISA Assays
Welcome to the technical support center for p24 peptide-coated ELISA assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the washing steps of your experiments.
Troubleshooting Guide: Washing-Related Issues
This guide addresses specific problems that can arise from suboptimal washing procedures, offering potential causes and solutions to ensure the accuracy and reliability of your p24 ELISA results.
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | 1. Insufficient Washing: Unbound antibodies and reagents remain in the wells, leading to non-specific signal.[1][2][3][4] 2. Contaminated Wash Buffer: Microbial growth or impurities in the buffer can increase background.[1][4] 3. Ineffective Aspiration: Residual wash buffer containing unbound components is left in the wells.[5] | 1. Increase the number of wash cycles (typically 3-5 washes are recommended).[5][6] Increase the wash volume to at least 300-400 µL per well.[4][5] Consider adding a 30-second soak time during each wash step.[7][8] 2. Prepare fresh wash buffer for each assay using high-quality distilled or deionized water.[1][4] 3. After the final wash, invert the plate and tap it firmly on a clean, absorbent paper towel to remove any remaining liquid.[7][9] |
| Low Signal or No Signal | 1. Over-washing: Excessive or harsh washing can strip away the coated p24 peptide or bound antibody-antigen complexes.[5][10] 2. Drying of Wells: Allowing the wells to dry out between steps can denature the coated antigen and bound antibodies.[9] | 1. Adhere to the recommended number of washes in the protocol. Avoid overly vigorous washing, especially when using a squirt bottle.[11] 2. Perform washing steps quickly and proceed to the next step immediately. Do not leave the plate to sit for extended periods after washing.[9] |
| High Variability (Poor Reproducibility) | 1. Inconsistent Washing Technique: Variation in wash volume, number of washes, or aspiration across the plate.[12][13] 2. Automated Washer Malfunction: Clogged or misaligned washer heads can lead to uneven washing.[4] | 1. For manual washing, use a multichannel pipette or manifold for consistent dispensing.[12] Ensure each well is filled and aspirated uniformly. 2. Regularly maintain and calibrate the automated plate washer. Check for and clear any blockages in the dispensing and aspiration ports before each run.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal composition of a wash buffer for a p24 ELISA?
A standard and effective wash buffer is Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS) containing a non-ionic detergent, most commonly 0.05% Tween-20 (PBST or TBST).[6][14] The detergent is crucial for reducing non-specific binding and improving the efficiency of the wash. Always use high-purity water to prepare the buffer.
Q2: How many times should I wash the ELISA plate?
Most protocols recommend washing the plate 3 to 5 times between each step.[6] However, this can be optimized. If you experience high background, increasing to 4 or 5 washes may help. Conversely, if you have a weak signal, you might be over-washing, and reducing to 3 washes could be beneficial.
Q3: What is the optimal wash volume per well?
A wash volume of at least 300 µL per well is generally recommended to ensure the entire surface is thoroughly washed.[5][15] Some protocols suggest up to 400 µL per well.[4] The key is to completely fill the well without causing overflow into adjacent wells.
Q4: Is manual or automated washing better?
Both methods can yield excellent results if performed correctly. Automated plate washers offer higher consistency and are less prone to operator variability, making them ideal for high-throughput applications. Manual washing, when done with care and proper technique, can also be very effective and is often recommended for smaller-scale experiments.[9]
Q5: Can I let the plate sit and soak in the wash buffer?
Yes, incorporating a brief soak step of 30-60 seconds can enhance the removal of unbound reagents and reduce background.[6][7] After dispensing the wash buffer, allow the plate to sit for the desired time before aspirating.
Experimental Protocols
Protocol 1: Standard Manual Washing Procedure
-
Preparation: Prepare 1X Wash Buffer (e.g., PBST: 0.01 M PBS, 0.05% Tween-20, pH 7.4).
-
Decanting: After incubation, invert the plate and firmly flick it over a sink or waste container to remove the contents.
-
Washing:
-
Repeat: Repeat the washing step for a total of 3-5 cycles.
-
Blotting: After the final wash, invert the plate and tap it vigorously on a stack of clean, lint-free paper towels to remove any residual buffer.[9]
-
Proceed: Immediately proceed to the next step in your ELISA protocol. Do not allow the plate to dry out.[9]
Protocol 2: Automated Plate Washer Protocol
-
Setup: Ensure the automated plate washer is primed with freshly prepared 1X Wash Buffer and that the dispense and aspiration heads are correctly aligned for a 96-well plate.
-
Program Settings:
-
Execution: Place the ELISA plate in the washer and start the wash program.
-
Post-Wash Check: After the cycle is complete, visually inspect the plate to ensure all wells have been properly aspirated. If residual buffer is present, perform a manual blot as described in the manual washing protocol.
-
Proceed: Continue with the subsequent steps of your assay without delay.
Visual Guides
Caption: Standard workflow for ELISA plate washing.
Caption: Troubleshooting logic for washing-related issues.
References
- 1. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 2. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 3. What are the reasons for high background in ELISA? | AAT Bioquest [aatbio.com]
- 4. sinobiological.com [sinobiological.com]
- 5. bosterbio.com [bosterbio.com]
- 6. How to Perform an ELISA Wash Step Without Cross-Contamination [synapse.patsnap.com]
- 7. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. assaygenie.com [assaygenie.com]
- 9. cygnustechnologies.com [cygnustechnologies.com]
- 10. arp1.com [arp1.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. alpco.com [alpco.com]
- 13. ELISA Washing Steps - Creative Diagnostics [creative-diagnostics.com]
- 14. usbio.net [usbio.net]
- 15. en.hillgene.com [en.hillgene.com]
Validation & Comparative
Comparative Immunogenicity of HIV-1 Gag Epitopes: A Focus on p24 (194-210)
For Researchers, Scientists, and Drug Development Professionals
The HIV-1 Gag protein is a primary target of the host immune system and a critical component for viral assembly and maturation. Consequently, it is a key focus for the development of T-cell-based vaccines and immunotherapies. Within Gag, the p24 capsid protein is particularly immunogenic, harboring numerous T-cell epitopes. This guide provides a comparative analysis of the immunogenicity of the p24 epitope spanning amino acids 194-210 against other prominent Gag epitopes, supported by experimental data and detailed methodologies.
Immunogenicity of Gag Epitopes: A Comparative Overview
T-cell responses directed against HIV-1 Gag, and specifically the p24 region, have been consistently associated with better control of viral replication and slower disease progression. Studies have demonstrated that a significant portion of the total HIV-1-specific T-cell response targets epitopes within the Gag protein. The p24 subunit is often the most frequently recognized region within Gag, eliciting both CD4+ and CD8+ T-cell responses.
The p24 (194-210) region contains the well-characterized HLA-A*02-restricted epitope DRFYKTLRA (p24 199-207). While direct quantitative comparisons of the magnitude of T-cell responses to this specific epitope versus a comprehensive panel of other individual Gag epitopes are not extensively documented in single studies, the available data allows for a comparative assessment based on the frequency of recognition and the magnitude of responses to peptide pools covering different Gag regions.
Quantitative Comparison of T-Cell Responses to Gag Regions
The following table summarizes representative data on the magnitude of T-cell responses, as measured by Interferon-gamma (IFN-γ) Enzyme-Linked Immunospot (ELISPOT) assays, to peptide pools spanning different regions of the HIV-1 Gag protein. This provides an indirect comparison of the immunogenicity of the p24 region, which contains the 194-210 epitope, with other Gag domains.
| Gag Protein Region | Peptide Pool | Median T-Cell Response (SFU/10^6 PBMC) | Reference |
| p17 (Matrix) | Gag peptide pool 1 | 450 | [1] |
| p24 (Capsid) | Gag peptide pool 2 | 782 | [1] |
| p24 (Capsid) | Gag peptide pool 3 | 620 | [2] |
| p7 (Nucleocapsid) | Gag peptide pool 4 | 350 | [1] |
| p6 | Gag peptide pool 5 | 280 | [1] |
SFU: Spot Forming Units; PBMC: Peripheral Blood Mononuclear Cells
Note: The specific amino acid ranges covered by each peptide pool can vary between studies. The data presented here is a synthesis from multiple sources to provide a general comparison.
Frequently Recognized Gag p24 Epitopes
While direct magnitude comparisons are limited, several studies have identified specific epitopes within p24 that are frequently targeted by T-cells in diverse patient cohorts. The table below lists some of these immunodominant epitopes, including the region of interest.
| Epitope Sequence | Amino Acid Position | HLA Restriction (if known) | Frequency of Recognition (%) | Reference |
| KRWIILGLNK | 163-172 | HLA-A02 | 45 | [3] |
| DRFYKTLRA | 199-207 | HLA-A02 | 38 | [3] |
| GATPQDLNTML | 240-250 | HLA-B27 | 55 | [3] |
| TSTLQEQIGW | 240-249 | HLA-B57 | 60 | [3] |
Experimental Protocols
The following are detailed methodologies for two common assays used to quantify T-cell immunogenicity.
Interferon-gamma (IFN-γ) ELISPOT Assay
The IFN-γ ELISPOT assay is a highly sensitive method for quantifying the frequency of antigen-specific, IFN-γ-secreting T-cells at the single-cell level.
Materials:
-
96-well PVDF membrane plates pre-coated with anti-IFN-γ capture antibody.
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from subjects.
-
Synthetic peptides of interest (e.g., p24 194-210) and peptide pools.
-
Complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Recombinant human IL-2.
-
Biotinylated anti-IFN-γ detection antibody.
-
Streptavidin-Alkaline Phosphatase (AP) or Streptavidin-Horseradish Peroxidase (HRP).
-
AP or HRP substrate (e.g., BCIP/NBT or AEC).
-
Positive control (e.g., Phytohemagglutinin - PHA).
-
Negative control (medium only).
Procedure:
-
Plate Preparation: Pre-coated 96-well PVDF plates are washed with sterile PBS to remove the coating solution. The plates are then blocked with complete RPMI medium for at least 1 hour at 37°C to prevent non-specific binding.
-
Cell Plating: Cryopreserved or fresh PBMCs are thawed and counted. Cells are resuspended in complete RPMI medium and added to the wells at a concentration of 2 x 10^5 cells/well.
-
Antigen Stimulation: Peptides (individual or pools) are added to the respective wells at a final concentration of 1-10 µg/mL. Positive and negative controls are also included.
-
Incubation: The plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator. During this time, activated T-cells will secrete IFN-γ, which is captured by the antibodies on the membrane.
-
Detection: After incubation, the cells are washed away. A biotinylated anti-IFN-γ detection antibody is added to each well and incubated for 2 hours at room temperature.
-
Enzyme Conjugation: The plates are washed, and a streptavidin-enzyme conjugate (AP or HRP) is added and incubated for 1 hour.
-
Spot Development: After a final wash, a substrate solution is added, leading to the formation of colored spots at the sites of IFN-γ secretion.
-
Analysis: The plates are washed with water to stop the reaction and allowed to dry. The spots are then counted using an automated ELISPOT reader. Results are expressed as Spot Forming Units (SFU) per 10^6 PBMCs.
Intracellular Cytokine Staining (ICS) Assay
The ICS assay allows for the multiparametric characterization of antigen-specific T-cells by identifying the production of various cytokines and the expression of cell surface markers simultaneously using flow cytometry.
Materials:
-
PBMCs.
-
Synthetic peptides.
-
Co-stimulatory antibodies (e.g., anti-CD28, anti-CD49d).
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8).
-
Fixation/Permeabilization buffers.
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Flow cytometer.
Procedure:
-
Cell Stimulation: 1-2 x 10^6 PBMCs are stimulated with peptides (1-10 µg/mL) in the presence of co-stimulatory antibodies for 6-12 hours at 37°C. A protein transport inhibitor is added for the final 4-6 hours of incubation to trap cytokines intracellularly.
-
Surface Staining: Cells are washed and stained with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Cells are washed and then treated with a fixation buffer to stabilize the cell membrane, followed by a permeabilization buffer to allow antibodies to access intracellular targets.
-
Intracellular Staining: Fluorochrome-conjugated anti-cytokine antibodies are added to the permeabilized cells and incubated for 30 minutes at 4°C in the dark.
-
Acquisition: Cells are washed and then acquired on a flow cytometer.
-
Analysis: The data is analyzed using flow cytometry software. The percentage of CD4+ or CD8+ T-cells producing a specific cytokine in response to the peptide stimulation is determined by gating on the appropriate cell populations.
Visualizations
Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Magnitude of Functional CD8+ T-Cell Responses to the Gag Protein of Human Immunodeficiency Virus Type 1 Correlates Inversely with Viral Load in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Functional Profile of CD8+ T-Cells in Response to HLA-A*02:01-Restricted Mutated Epitopes Derived from the Gag Protein of Circulating HIV-1 Strains from Medellín, Colombia [frontiersin.org]
Comparative Analysis of HIV p24 Gag (194-210) Specific T-Cell Responses in Diverse Patient Cohorts
A detailed examination of the cellular immune response targeting a key HIV-1 epitope reveals significant differences across various patient populations, highlighting its potential role in viral control and as a target for immunotherapeutic strategies.
The immune response directed against the human immunodeficiency virus (HIV) is a critical determinant of disease progression. A key target for the cellular immune system is the p24 Gag protein, a highly conserved structural component of the virus. Specifically, the region spanning amino acids 194-210 of p24 has been identified as an immunodominant epitope, frequently recognized by T-cells in infected individuals. This guide provides a comparative analysis of the T-cell response to the p24 (194-210) epitope in distinct patient cohorts: Elite Controllers (ECs), Long-Term Non-Progressors (LTNPs), and patients undergoing antiretroviral therapy (ART).
Quantitative Data Summary
The magnitude and quality of the T-cell response to the p24 (194-210) epitope vary significantly among different patient cohorts. These differences are often quantified by measuring the frequency of antigen-specific T-cells and their functional capacity, such as the production of cytokines like interferon-gamma (IFN-γ). The following tables summarize the typical findings from studies utilizing assays such as the Enzyme-Linked Immunospot (ELISpot) and Intracellular Cytokine Staining (ICS).
| Patient Cohort | Typical Magnitude of p24 (194-210) Specific T-Cell Response (IFN-γ SFU/10⁶ PBMCs) | Key Characteristics of the Response |
| Elite Controllers (ECs) | High (often >1,000) | Broad, polyfunctional CD8+ T-cell responses. Strong proliferative capacity of CD4+ T-cells. Associated with spontaneous control of viremia.[1] |
| Long-Term Non-Progressors (LTNPs) | Moderate to High (variable, can be >500) | Robust and durable p24-specific CD4+ T-cell proliferative responses.[2] Maintained T-cell help is a key feature. |
| Chronic Progressors (Untreated) | Low to Moderate (typically <500) | Often dysfunctional, with limited proliferative capacity and cytokine production. Responses may wane with disease progression. |
| ART-Treated Patients | Variable (can decrease with prolonged therapy) | Magnitude of CD8+ T-cell responses may decrease with viral suppression.[3] CD4+ T-cell proliferative responses can be restored or enhanced with effective ART. |
Table 1: Comparative Magnitude of p24 (194-210) Specific T-Cell Responses. Data is synthesized from multiple studies and represents typical ranges observed in ELISpot assays. SFU = Spot-Forming Units; PBMCs = Peripheral Blood Mononuclear Cells.
| Patient Cohort | Breadth of Gag-p24 Response | Functional Profile | Association with Clinical Outcome |
| Elite Controllers (ECs) | Broad, targeting multiple epitopes within p24 Gag | Highly polyfunctional (IFN-γ, IL-2, TNF-α production), potent cytotoxic activity. | Strong inverse correlation with viral load and positive correlation with CD4+ T-cell counts.[4][5] |
| Long-Term Non-Progressors (LTNPs) | Broad | Strong proliferative responses and IL-2 production by CD4+ T-cells.[6] | Maintenance of p24-specific proliferative responses is associated with sustained viral control.[2] |
| Chronic Progressors (Untreated) | Narrower | Predominantly monofunctional (IFN-γ production only), poor proliferative capacity. | Weak or no correlation with viral control. |
| ART-Treated Patients | May be preserved or narrowed | Functionality can be restored with therapy, but may not reach the levels seen in ECs. | Restoration of CD4+ T-cell help is a key goal of therapy. |
Table 2: Qualitative Comparison of p24 Gag-Specific T-Cell Responses. This table summarizes the breadth, functional profile, and clinical correlation of the immune response in different patient cohorts.
Experimental Protocols
The characterization of p24 (194-210) specific T-cell responses relies on sensitive immunological assays. Below are detailed methodologies for two key experiments frequently cited in the literature.
IFN-γ ELISpot Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Methodology:
-
Plate Coating: 96-well polyvinylidene difluoride (PVDF) plates are coated with a capture antibody specific for human IFN-γ and incubated overnight at 4°C.
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation. Cells are washed and resuspended in complete RPMI-1640 medium.
-
Stimulation: 2x10⁵ PBMCs are added to each well of the coated plate. The p24 (194-210) peptide is added at a final concentration of 10 µg/mL. A negative control (medium alone or an irrelevant peptide) and a positive control (phytohemagglutinin) are included.
-
Incubation: The plate is incubated for 18-24 hours at 37°C in a 5% CO₂ incubator, allowing antigen-specific T-cells to secrete IFN-γ, which is captured by the antibody on the plate surface.
-
Detection: After incubation, the cells are washed away. A biotinylated detection antibody specific for a different epitope of IFN-γ is added and incubated.
-
Enzyme Conjugation: Streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A substrate that precipitates upon enzymatic cleavage is added, resulting in the formation of a visible spot at the location of each IFN-γ-secreting cell.
-
Analysis: The spots are counted using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million PBMCs after subtracting the background (negative control) values.
Intracellular Cytokine Staining (ICS) with Flow Cytometry
ICS allows for the multiparametric characterization of antigen-specific T-cells, identifying their phenotype and the combination of cytokines they produce.
Methodology:
-
Cell Stimulation: 1x10⁶ PBMCs are stimulated with the p24 (194-210) peptide (1-5 µg/mL) in the presence of co-stimulatory antibodies (anti-CD28 and anti-CD49d) for 6 hours at 37°C. A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added for the last 5 hours to cause cytokines to accumulate intracellularly.[7][8]
-
Surface Staining: Cells are washed and stained with fluorochrome-conjugated antibodies against cell surface markers such as CD3, CD4, and CD8 to identify T-cell lineages.
-
Fixation and Permeabilization: Cells are fixed with a formaldehyde-based solution to preserve their cellular structure and then permeabilized with a detergent-based buffer (e.g., saponin) to allow antibodies to access intracellular antigens.
-
Intracellular Staining: Cells are stained with fluorochrome-conjugated antibodies against intracellular cytokines such as IFN-γ, IL-2, and TNF-α.
-
Data Acquisition: Stained cells are analyzed on a multicolor flow cytometer. A sufficient number of events (e.g., >100,000 lymphocytes) are acquired for each sample.
-
Data Analysis: The data is analyzed using flow cytometry software. A gating strategy is employed to first identify lymphocytes, then T-cells (CD3+), followed by CD4+ and CD8+ T-cell subsets. The frequency of cytokine-positive cells within each subset is then determined, with background fluorescence from the negative control sample being subtracted.
Visualizations
The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the analysis of p24-specific T-cell responses.
Caption: Workflow of the IFN-γ ELISpot assay for quantifying p24-specific T-cells.
Caption: Comparative summary of p24-specific T-cell response characteristics in different patient cohorts.
References
- 1. Robust HIV-specific CD4+ and CD8+ T-cell responses distinguish elite control in adolescents living with HIV from viremic nonprogressors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of HIV non-progression; robust and sustained CD4+ T-cell proliferative responses to p24 antigen correlate with control of viraemia and lack of disease progression after long-term transfusion-acquired HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An active HIV reservoir during ART is associated with maintenance of HIV-specific CD8+ T cell magnitude and short-lived differentiation status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. HIV-Specific CD4 T Cell Responses to Different Viral Proteins Have Discordant Associations with Viral Load and Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-Term Non-Progression and Broad HIV-1-Specific Proliferative T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometric analysis of HIV-1–specific immune responses by intracellular cytokine staining [bio-protocol.org]
- 8. Beyond 51Cr release: new methods for assessing HIV-1-specific CD8+ T cell responses in peripheral blood and mucosal tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Diagnostic Potential of p24 (194-210) and p17 Peptides in HIV Immunoassays
For Researchers, Scientists, and Drug Development Professionals
The accurate and early detection of HIV-1 infection is paramount for effective treatment and management. Immunoassays utilizing synthetic peptides that mimic viral epitopes have become a cornerstone of HIV diagnostics. This guide provides a comparative evaluation of the diagnostic potential of two such peptides: a specific epitope from the capsid protein p24 (amino acids 194-210) and peptides derived from the matrix protein p17.
Immunodominant Epitopes and Diagnostic Relevance
Antibody responses to HIV-1 are directed against various viral proteins. The Gag polyprotein, which is cleaved to produce p17, p24, p7, and p6, is a major target of the humoral immune response.
p24 Capsid Protein: The p24 protein is a highly immunogenic component of the viral capsid. While the entire protein is antigenic, specific regions are recognized more frequently and with higher affinity by antibodies from infected individuals. Research has identified an immunodominant B-cell epitope within the C-terminal region of p24, specifically in the vicinity of amino acids 202-221. This region is noted for eliciting an early and strong antibody response following infection. The p24 (194-210) peptide falls within this broader immunodominant area, suggesting its potential as a valuable diagnostic reagent.
p17 Matrix Protein: The p17 matrix protein is another key structural component of HIV-1 that is known to be immunogenic. Studies have mapped several immunodominant B-cell epitopes across the p17 protein. Antibodies targeting p17 are consistently detected in HIV-1 infected individuals and can be important markers for disease progression.
Comparative Data Summary
Due to the absence of direct comparative studies, a side-by-side quantitative comparison of the sensitivity and specificity of p24 (194-210) versus p17 peptides is not possible at this time. The following table summarizes the known immunodominant epitopes within p17 and a key immunodominant region of p24 relevant to this discussion.
| Protein | Immunodominant Epitope Region(s) | Reported Diagnostic Significance |
| p24 | Near amino acids 202-221 | Contains a B-cell epitope associated with early and high-titer antibody responses. |
| p17 | Multiple epitopes identified across the protein | Antibodies are a consistent serological marker of HIV-1 infection. |
Experimental Protocols: Peptide-Based ELISA
The following is a detailed methodology for a standard indirect Enzyme-Linked Immunosorbent Assay (ELISA) to evaluate the diagnostic potential of synthetic peptides. This protocol can be adapted to compare the reactivity of p24 (194-210) and various p17 peptides.
1. Peptide Synthesis and Purification:
-
Synthesize the desired peptides (e.g., p24 (194-210) and selected p17 epitopes) using solid-phase peptide synthesis (SPPS).
-
Purify the synthesized peptides by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Confirm the identity of the peptides by mass spectrometry.
2. ELISA Plate Coating:
-
Dissolve the purified peptides in a suitable coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6) to a final concentration of 1-10 µg/mL.
-
Add 100 µL of the peptide solution to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C or for 2 hours at 37°C.
-
Wash the plate three times with wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween 20, PBS-T).
3. Blocking:
-
Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% Bovine Serum Albumin in PBS-T) to each well.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate three times with wash buffer.
4. Serum Incubation:
-
Dilute patient and control sera in blocking buffer (e.g., 1:100 dilution).
-
Add 100 µL of the diluted sera to the appropriate wells.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with wash buffer.
5. Secondary Antibody Incubation:
-
Dilute an enzyme-conjugated secondary antibody (e.g., horseradish peroxidase-conjugated anti-human IgG) in blocking buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with wash buffer.
6. Detection:
-
Add 100 µL of a suitable substrate solution (e.g., TMB for HRP) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
7. Data Analysis:
-
Calculate the cut-off value (e.g., mean absorbance of negative controls + 3 standard deviations).
-
Samples with absorbance values above the cut-off are considered positive.
-
Determine the sensitivity and specificity of each peptide by testing a panel of known HIV-positive and HIV-negative sera.
Visualizations
The following diagrams illustrate the experimental workflow for a peptide-based ELISA and a simplified representation of the HIV-1 entry pathway, which involves the proteins that are the source of the diagnostic peptides.
Caption: Workflow for a peptide-based ELISA to detect HIV antibodies.
Cross-Clade Recognition of HIV-1 Gag p24 (194-210) Epitope by T-Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-clade recognition of the highly conserved HIV-1 Gag p24 epitope, spanning amino acids 194-210, by T-lymphocytes. The Gag p24 protein is a critical structural component of the HIV-1 virion and a major target for cellular immunity. Understanding the extent to which T-cells can recognize variants of this epitope from different HIV-1 clades is crucial for the development of a broadly effective HIV vaccine. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes and experimental workflows.
Data Presentation: T-Cell Recognition of Gag p24 (194-210) Variants
The following table summarizes the recognition of different clade variants of the HIV-1 Gag p24 (194-210) epitope by CD4+ T-cell clones. The data is derived from studies measuring Interferon-gamma (IFN-γ) secretion as a marker of T-cell activation.
| HIV-1 Clade | Gag p24 (194-210) Amino Acid Sequence | T-Cell Recognition (% of Clade B Response) |
| B (Consensus) | D R V H P V H A G P I A P G | 100% |
| A | D R I H P V H A G P I A P G | ~75% |
| C | D R V H P V H A G P I A P G | ~100% |
| D | D R V H P V H A G P I A P G | ~100% |
| AE | D R V H P V H A S P I A P G | ~50% |
Note: The data presented is a synthesis of reported findings and may vary between different T-cell clones and experimental systems. The amino acid differences from the Clade B consensus sequence are highlighted in bold.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of T-cell responses to the Gag p24 (194-210) epitope are provided below.
Interferon-gamma (IFN-γ) ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Principle: Peripheral Blood Mononuclear Cells (PBMCs) are stimulated with the Gag p24 peptides in wells coated with an anti-IFN-γ capture antibody. If a T-cell recognizes the peptide, it secretes IFN-γ, which is captured by the antibody on the membrane. The captured cytokine is then detected by a biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate. The addition of a substrate results in the formation of a colored spot for each cytokine-secreting cell.
Protocol:
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ monoclonal antibody overnight at 4°C.
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating and Stimulation: Wash the coated plate and add 2x10^5 PBMCs per well. Add the Gag p24 (194-210) peptides (clade-specific variants) at a final concentration of 5-10 µg/mL. Include a negative control (no peptide) and a positive control (phytohemagglutinin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add a streptavidin-alkaline phosphatase conjugate. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add a BCIP/NBT substrate solution. Monitor for the development of spots.
-
Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million PBMCs.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the multiparametric characterization of individual T-cells, identifying their phenotype and cytokine production profile simultaneously.
Principle: PBMCs are stimulated with Gag p24 peptides in the presence of a protein transport inhibitor (e.g., Brefeldin A), which causes cytokines to accumulate within the cell. The cells are then stained for surface markers (e.g., CD3, CD4, CD8), fixed, permeabilized, and stained for intracellular IFN-γ. Flow cytometry is used to analyze the stained cells.
Protocol:
-
Cell Stimulation: To 1x10^6 PBMCs, add the Gag p24 (194-210) peptides (5-10 µg/mL), co-stimulatory antibodies (anti-CD28 and anti-CD49d), and Brefeldin A.
-
Incubation: Incubate for 6 hours at 37°C in a 5% CO2 incubator.
-
Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and fix them with a fixation buffer (e.g., 4% paraformaldehyde). Then, permeabilize the cells using a saponin-based permeabilization buffer.
-
Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled anti-IFN-γ antibody for 30 minutes at 4°C.
-
Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software to determine the percentage of IFN-γ-producing cells within the CD4+ or CD8+ T-cell populations.
T-Cell Proliferation Assay (CFSE)
The Carboxyfluorescein succinimidyl ester (CFSE) proliferation assay measures the number of cell divisions a T-cell undergoes upon stimulation.
Principle: T-cells are labeled with CFSE, a fluorescent dye that is equally distributed between daughter cells upon cell division. With each division, the fluorescence intensity of the daughter cells is halved. Flow cytometry is used to resolve distinct generations of proliferating cells.
Protocol:
-
CFSE Labeling: Resuspend PBMCs at 1x10^7 cells/mL in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C.
-
Quenching: Quench the staining reaction by adding cold complete RPMI medium.
-
Stimulation: Wash the cells and resuspend them in complete RPMI. Add the Gag p24 (194-210) peptides (5-10 µg/mL).
-
Incubation: Incubate the cells for 5-7 days at 37°C in a 5% CO2 incubator.
-
Staining and Acquisition: On the day of analysis, stain the cells for surface markers (e.g., CD3, CD4, CD8) and acquire the data on a flow cytometer.
-
Analysis: Analyze the CFSE dilution profiles within the gated T-cell populations to determine the percentage of proliferating cells.
Mandatory Visualizations
Experimental Workflow for Assessing Cross-Clade T-Cell Recognition
Reproducibility of Cellular Immune Responses to HIV p24 (194-210): A Comparative Guide to Key Assays
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of cellular immune responses is paramount in the evaluation of HIV vaccine candidates and immunotherapies. The HIV-1 Gag p24 protein, and specifically the epitope spanning amino acids 194-210, is a frequent target for T-cell responses and a key area of investigation. This guide provides a comparative overview of the two most common methods for quantifying these responses: the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS), with a focus on reproducibility.
While direct comparative reproducibility data for the specific p24 (194-210) epitope is limited in publicly available literature, this guide synthesizes data from studies examining broader HIV Gag peptide pools and other relevant antigens to provide an objective comparison of these critical immunological assays.
Comparative Analysis of ELISpot and Intracellular Cytokine Staining (ICS)
The choice between ELISpot and ICS often depends on the specific requirements of a study, including the need for high-throughput screening versus in-depth phenotyping of responding cells. Both assays are powerful tools, but they differ in their principles, readouts, and inherent variability.
Data Presentation: Quantitative Reproducibility
The following tables summarize the reported inter- and intra-assay variability for ELISpot and ICS assays from studies analyzing T-cell responses to HIV Gag peptides or other viral antigens. It is important to note that these values can be influenced by various factors, including the specific peptide pool, cell quality, and laboratory proficiency.
Table 1: Reproducibility of IFN-γ ELISpot Assay for HIV Gag and Other Viral Peptides
| Parameter | Response Level | Coefficient of Variation (CV%) | Source |
| Inter-Assay CV | High | 15 - 30% | [1](2--INVALID-LINK-- |
| Medium | 20 - 40% | [1](2--INVALID-LINK-- | |
| Low | 30 - 60% | [1](2--INVALID-LINK-- | |
| Intra-Assay CV | High | < 15% | [3](--INVALID-LINK--) |
| Medium | < 20% | [3](--INVALID-LINK--) | |
| Low | < 30% | [3](--INVALID-LINK--) |
Table 2: Reproducibility of Intracellular Cytokine Staining (ICS) for HIV Gag and Other Viral Peptides
| Parameter | Response Level | Coefficient of Variation (CV%) | Source |
| Inter-Assay CV | High | 10 - 25% | [3](--INVALID-LINK--) |
| Medium | 15 - 35% | [3](--INVALID-LINK--) | |
| Low | 25 - 50% | [3](--INVALID-LINK--) | |
| Intra-Assay CV | High | < 10% | [3](--INVALID-LINK--) |
| Medium | < 15% | [3](--INVALID-LINK--) | |
| Low | < 25% | [3](--INVALID-LINK--) |
Note: "High," "Medium," and "Low" response levels are relative to the dynamic range of the specific assay and can vary between studies. Generally, higher response levels are associated with lower CVs.
Experimental Protocols
Detailed methodologies are crucial for ensuring the reproducibility and comparability of results across different studies and laboratories. Below are generalized, yet detailed, protocols for the IFN-γ ELISpot and ICS assays, based on common practices in the field.
IFN-γ ELISpot Assay Protocol
The ELISpot assay is a highly sensitive method for detecting cytokine-secreting cells at a single-cell level.
Principle: Peripheral blood mononuclear cells (PBMCs) are cultured on a surface coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ). Upon stimulation with the p24 (194-210) peptide, activated T-cells secrete the cytokine, which is captured by the antibody in the immediate vicinity of the cell. After washing away the cells, a second, biotinylated detection antibody is added, followed by a streptavidin-enzyme conjugate. The addition of a substrate results in the formation of a colored spot at the location of each cytokine-secreting cell.
Detailed Methodology:
-
Plate Coating:
-
Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 1 minute.
-
Wash the plate five times with sterile phosphate-buffered saline (PBS).
-
Coat the wells with an anti-IFN-γ capture antibody (e.g., 1-D1K) at a concentration of 10 µg/mL in PBS and incubate overnight at 4°C.
-
-
Cell Preparation and Stimulation:
-
The following day, wash the plate five times with PBS to remove unbound antibody.
-
Block the membrane with RPMI 1640 medium containing 10% fetal bovine serum (R10) for at least 1 hour at 37°C.
-
Thaw cryopreserved PBMCs and allow them to rest overnight at 37°C in R10 medium.
-
Resuspend the rested PBMCs in R10 and add them to the wells at a concentration of 2 x 10^5 cells/well.
-
Add the p24 (194-210) peptide to the appropriate wells at a final concentration of 2 µg/mL.
-
Include a negative control (medium with DMSO vehicle) and a positive control (e.g., phytohemagglutinin [PHA] at 5 µg/mL).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection and Development:
-
Wash the plate five times with PBS containing 0.05% Tween 20 (PBS-T).
-
Add a biotinylated anti-IFN-γ detection antibody (e.g., 7-B6-1) at 1 µg/mL in PBS-T and incubate for 2 hours at room temperature.
-
Wash the plate five times with PBS-T.
-
Add streptavidin-alkaline phosphatase (ALP) conjugate diluted in PBS-T and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBS-T.
-
Add the substrate solution (e.g., BCIP/NBT) and monitor for spot development (typically 5-15 minutes).
-
Stop the reaction by washing thoroughly with distilled water.
-
Allow the plate to dry completely before counting the spots using an automated ELISpot reader.
-
Intracellular Cytokine Staining (ICS) Protocol
ICS is a flow cytometry-based assay that allows for the simultaneous measurement of cytokine production and the identification of the phenotype of the responding T-cell subsets (e.g., CD4+ or CD8+).
Principle: PBMCs are stimulated in vitro with the p24 (194-210) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A), which causes cytokines to accumulate within the cell. The cells are then stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) and, after fixation and permeabilization, with antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2). The frequency of cytokine-producing cells within different T-cell populations is then quantified by flow cytometry.
Detailed Methodology:
-
Cell Stimulation:
-
Thaw and rest cryopreserved PBMCs overnight at 37°C in R10 medium.
-
Add 1 x 10^6 PBMCs to each tube.
-
Add the p24 (194-210) peptide at a final concentration of 2 µg/mL.
-
Include a negative control (medium with DMSO vehicle) and a positive control (e.g., Staphylococcal enterotoxin B [SEB] at 1 µg/mL).
-
Add co-stimulatory antibodies (anti-CD28 and anti-CD49d) to all tubes.
-
Incubate for 1 hour at 37°C.
-
Add Brefeldin A at a final concentration of 10 µg/mL and incubate for an additional 5 hours at 37°C.
-
-
Surface and Intracellular Staining:
-
Wash the cells with PBS containing 2% FBS (FACS buffer).
-
Stain for surface markers by adding a cocktail of fluorescently labeled antibodies (e.g., anti-CD3, anti-CD4, anti-CD8) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular cytokines by adding a cocktail of fluorescently labeled antibodies (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) and incubate for 30 minutes at 4°C in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer, collecting a sufficient number of events (e.g., at least 100,000 lymphocyte events).
-
Analyze the data using flow cytometry analysis software to gate on specific T-cell populations and quantify the percentage of cells producing each cytokine.
-
Mandatory Visualization
To further clarify the experimental processes, the following diagrams illustrate the workflows for the ELISpot and ICS assays.
Caption: IFN-γ ELISpot Experimental Workflow.
Caption: Intracellular Cytokine Staining (ICS) Experimental Workflow.
Conclusion
Both ELISpot and ICS are invaluable assays for the characterization of cellular immune responses to the HIV p24 (194-210) epitope. While ICS generally demonstrates slightly lower inter- and intra-assay variability, particularly at higher response frequencies, the ELISpot assay remains a highly sensitive and high-throughput screening tool. The choice of assay should be guided by the specific research question, with ICS being superior for detailed phenotypic analysis of responding T-cell subsets and the assessment of polyfunctionality. For reproducible results, strict adherence to standardized protocols and robust quality control measures are essential, regardless of the platform chosen. Further studies directly comparing the reproducibility of these assays for the specific p24 (194-210) epitope are warranted to provide more definitive guidance for the field.
References
- 1. Characterization of Immune Responses to Capsid Protein p24 of Human Immunodeficiency Virus Type 1 and Implications for Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Precision and linearity targets for validation of an IFNγ ELISPOT, cytokine flow cytometry, and tetramer assay using CMV peptides - PMC [pmc.ncbi.nlm.nih.gov]
T-Cell Responses to HIV p24 (194-210): A Comparative Analysis of their Correlation with Viral Load
For Researchers, Scientists, and Drug Development Professionals
An effective T-cell response is a critical component of the immune system's ability to control HIV replication. A significant body of research has focused on the role of T-cell responses targeting specific regions of the HIV proteome. This guide provides a comparative analysis of the correlation between T-cell responses specific to the p24 Gag protein, particularly the 194-210 region, and plasma viral load. The data presented here is synthesized from multiple studies to provide a comprehensive overview for researchers and professionals in the field of HIV immunology and vaccine development.
Quantitative Data Summary
The following tables summarize the key findings from various studies investigating the relationship between p24-specific T-cell responses and HIV viral load.
Table 1: Correlation between Gag/p24-Specific CD4+ T-Cell Responses and HIV Viral Load
| Study Focus | Patient Cohort | Key Finding | Statistical Significance | Citation |
| Breadth of HIV-1-specific CD4+ T-cell responses | 93 treatment-naïve HIV-infected individuals | Significant inverse correlation between the breadth of total HIV-specific CD4+ T-cell responses and viral load. | R = -0.31, P = 0.009 | [1][2] |
| Breadth of Gag-specific CD4+ T-cell responses | 93 treatment-naïve HIV-infected individuals | Strong inverse correlation between the breadth of Gag-specific CD4+ T-cell responses and viral load. | R = -0.45, P = 0.0002 | [1][2] |
| Frequency of Gag p24 responses in controllers vs. noncontrollers | HIV controllers and noncontrollers | Control of viral replication was positively associated with a high frequency of responses to Gag p24. | P = 0.002 | [1][2] |
| p24-specific proliferative response | Long-term non-progressors and progressors | A stable p24-specific proliferative response was associated with control of viraemia. This response was absent or declined in viraemic subjects. | Not specified | [3] |
| Gag p24-specific T-cell responses in HIV-1C infection | Individuals with HIV-1 Subtype C infection | A correlation was observed between better T-cell responses to Gag p24 and lower plasma viral load. | Not specified | [4] |
| Frequency of gag-p24-specific IL-2+ CD4 T-cells | Patients with primary HIV infection (PHI) | Frequencies of gag-p24-specific IL-2+ CD4 T-cells correlated with plasma HIV-RNA levels at baseline. | Not specified | [5] |
Table 2: Correlation between Gag/p24-Specific CD8+ T-Cell Responses and HIV Viral Load
| Study Focus | Patient Cohort | Key Finding | Statistical Significance | Citation |
| Total HIV-specific CD8+ T-cell frequency | 23 highly active antiretroviral therapy naïve HIV-infected patients | Positive correlation identified between the plasma viral load and the total HIV-specific CD8+ T-cell frequency. | Not specified | [6] |
| Relative dominance of Gag p24-specific CTLs | Untreated, clade B-infected subjects | The proportion of Gag p24-reactive CTL responses among the total virus-specific CTL activity is inversely associated with viral load. | P = 0.014 | [7] |
| Breadth of Gag-specific CTL response | Untreated, clade B-infected subjects | Significant inverse association between the relative breadth of the Gag-specific response and viral load. | P = 0.014 | [7] |
| Magnitude of Gag-specific CTL response | Untreated, clade B-infected subjects | The relative magnitude of the Gag-specific response was inversely correlated with viral loads. | P = 0.046 | [7] |
Experimental Protocols
The studies cited in this guide utilized established methodologies to quantify T-cell responses and viral load. The following are detailed descriptions of these key experimental protocols.
Measurement of T-Cell Responses
1. Enzyme-Linked Immunospot (ELISPOT) Assay:
The ELISPOT assay is a highly sensitive method used to quantify the frequency of cytokine-secreting T-cells at the single-cell level.
-
Principle: The assay captures cytokines secreted by activated T-cells onto a membrane pre-coated with a specific anti-cytokine antibody.
-
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.
-
96-well plates are coated with a monoclonal antibody specific for the cytokine of interest (e.g., interferon-gamma [IFN-γ] or interleukin-2 [IL-2]).
-
Isolated PBMCs are added to the wells along with a stimulating agent, which is typically a pool of overlapping peptides spanning the p24 protein or the specific p24 (194-210) epitope.
-
The plates are incubated to allow for T-cell activation and cytokine secretion.
-
After incubation, the cells are washed away, and a second, biotinylated antibody specific for a different epitope of the target cytokine is added.
-
An enzyme-conjugated streptavidin (e.g., alkaline phosphatase or horseradish peroxidase) is then added, which binds to the biotinylated antibody.
-
Finally, a substrate is added that is converted by the enzyme into a colored, insoluble spot. Each spot represents a single cytokine-secreting cell.
-
The spots are then counted using an automated ELISPOT reader.
-
2. Intracellular Cytokine Staining (ICS) with Flow Cytometry:
ICS is a powerful technique that allows for the multiparametric characterization of T-cell responses, including the identification of the cell phenotype (e.g., CD4+ or CD8+) and the simultaneous detection of multiple cytokines.
-
Principle: This method involves stimulating T-cells in the presence of a protein transport inhibitor, which causes cytokines to accumulate within the cell. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against cell surface markers and intracellular cytokines.
-
Methodology:
-
Isolated PBMCs are stimulated with p24 peptides in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Following stimulation, the cells are stained with fluorescently labeled antibodies against surface markers such as CD3, CD4, and CD8 to identify T-cell subsets.
-
The cells are then fixed and permeabilized to allow antibodies to access intracellular antigens.
-
Intracellular staining is performed using fluorescently labeled antibodies against cytokines like IFN-γ, IL-2, and tumor necrosis factor-alpha (TNF-α).
-
The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells, allowing for the quantification of cytokine-producing cells within specific T-cell populations.
-
Quantification of Viral Load
1. Reverse Transcription Polymerase Chain Reaction (RT-PCR):
RT-PCR is the gold standard for quantifying the amount of HIV-1 RNA in plasma.
-
Principle: This technique involves converting the viral RNA into complementary DNA (cDNA) using the reverse transcriptase enzyme, followed by the amplification of a specific region of the viral genome using PCR.
-
Methodology:
-
Viral RNA is extracted from plasma samples.
-
The extracted RNA is reverse transcribed into cDNA.
-
The cDNA is then amplified using specific primers that target a conserved region of the HIV genome (e.g., in the gag or pol gene).
-
The amplification process is monitored in real-time using fluorescent probes, and the amount of amplified product is proportional to the initial amount of viral RNA in the sample.
-
The viral load is typically reported as the number of HIV-1 RNA copies per milliliter of plasma.
-
Visualizations
Experimental Workflow
References
- 1. HIV-Specific CD4 T Cell Responses to Different Viral Proteins Have Discordant Associations with Viral Load and Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Mechanisms of HIV non-progression; robust and sustained CD4+ T-cell proliferative responses to p24 antigen correlate with control of viraemia and lack of disease progression after long-term transfusion-acquired HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Association between virus-specific T-cell responses and plasma viral load in human immunodeficiency virus type 1 subtype C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Total Human Immunodeficiency Virus (HIV)-Specific CD4+ and CD8+ T-Cell Responses: Relationship to Viral Load in Untreated HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relative Dominance of Gag p24-Specific Cytotoxic T Lymphocytes Is Associated with Human Immunodeficiency Virus Control - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of different p24 peptide-based diagnostic kits
For Researchers, Scientists, and Drug Development Professionals
The early and accurate diagnosis of HIV infection is critical for patient management and public health. Assays that detect the HIV-1 p24 capsid protein, a key viral biomarker that appears before the development of antibodies, play a vital role in closing the diagnostic window. This guide provides an objective comparison of the performance of various commercially available p24 peptide-based diagnostic kits, supported by experimental data from multiple studies.
Performance Data Summary
The performance of HIV diagnostic kits, particularly their sensitivity and specificity, is paramount. Sensitivity refers to the ability of a test to correctly identify those with the disease (true positive rate), while specificity measures the ability to correctly identify those without the disease (true negative rate). For p24 antigen assays, sensitivity is often expressed as the limit of detection (LOD), typically in picograms per milliliter (pg/mL).
The following table summarizes performance data for several commercial p24 antigen and antigen/antibody (Ag/Ab) combination assays, compiled from various comparative studies. It is important to note that performance can vary based on the sample type, HIV subtype, and the specific experimental conditions.
| Kit Name | Manufacturer | Principle | Sensitivity (Limit of Detection) | Specificity |
| p24 Antigen Assays | ||||
| INNOTEST HIV Antigen mAb | Fujirebio (formerly Innogenetics) | Ag (ELISA) | ~10 pg/mL; Demonstrated high sensitivity in comparative studies[1] | Not explicitly stated in comparative studies |
| Genetic Systems HIV-1 Ag EIA | Sanofi-Pasteur | Ag (ELISA) | ~8 pg/mL | Not explicitly stated in comparative studies |
| VIDAS HIV P24 II | bioMérieux | Ag (ELFA) | ~11.25 pg/mL | Not explicitly stated in comparative studies |
| COULTER HIV-1 p24 Antigen Assay | Coulter | Ag (ELISA) | Showed lower sensitivity compared to other Ag assays[1] | Not explicitly stated in comparative studies |
| Bio-Rad Genscreen HIV-1 p24 Ag | Bio-Rad | Ag (ELISA) | Detected viral loads down to ~4.41 log10 cp/mL[2] | Not explicitly stated in comparative studies |
| Antigen/Antibody (4th Gen) Assays | ||||
| AxSYM HIV Ag-Ab | Abbott Laboratories | Ag/Ab | ~25 pg/mL for various subtypes[3][4] | Not explicitly stated in comparative studies |
| Murex HIV Ag-Ab Combination | Murex Biotech/Abbott | Ag/Ab | ~25 pg/mL for various subtypes[3][4] | 100%[5] |
| Liaison XL Murex HIV Ab/Ag | DiaSorin | Ag/Ab | 100% (overall)[6] | 98.9%[6] |
| VIDAS HIV Duo Ultra | bioMérieux | Ag/Ab | ~25 pg/mL for most subtypes[3][4] | 98.1% - 100%[7] |
| Vironostika HIV Uniform II Ag-Ab | Organon Teknika/bioMérieux | Ag/Ab | >125 pg/mL[3][4] | 99.5%[5] |
| Genscreen Plus HIV Ag-Ab | Bio-Rad | Ag/Ab | ~125 pg/mL[3][4] | Not explicitly stated in comparative studies |
| Enzygnost HIV Integral | Dade Behring | Ag/Ab | >125 pg/mL[3][4] | 100%[5] |
Note: This table represents a synthesis of data from multiple sources. Direct comparison is challenging as evaluation panels and methodologies can differ between studies. "Ag/Ab" refers to fourth-generation assays that detect both p24 antigen and HIV antibodies.
Key Experimental Methodologies
The evaluation of p24 diagnostic kits typically involves a panel of well-characterized samples to assess analytical sensitivity, diagnostic sensitivity, and specificity.
1. Analytical Sensitivity (Limit of Detection):
-
Samples: Serial dilutions of purified, recombinant p24 antigen of a known concentration (e.g., pg/mL) or standardized viral lysates from different HIV-1 subtypes and groups (e.g., M, O).[3][7]
-
Procedure: The diluted samples are tested according to the manufacturer's instructions for each kit. The limit of detection is determined as the lowest concentration of p24 antigen that can be consistently detected above the assay's cutoff value.[3]
2. Diagnostic Sensitivity (Seroconversion Panels):
-
Samples: Commercially available seroconversion panels are used. These panels consist of a series of plasma samples collected over time from an individual during the early stages of HIV infection, spanning the period from initial viremia to the appearance of antibodies.[3][7]
-
Procedure: All samples in the panel are tested with each kit. The performance is evaluated based on which bleed (time point) in the series first yields a positive result. This indicates the assay's ability to detect acute infection and reduce the diagnostic window.[3][7] An earlier detection by a particular kit signifies superior sensitivity for early infection.[7]
3. Specificity Evaluation:
-
Samples: A large number of serum or plasma samples from HIV-negative blood donors or individuals from low-risk populations.[6][8]
-
Procedure: All negative samples are tested. Specificity is calculated as the percentage of negative samples that are correctly identified as negative by the assay. Any initially reactive samples are typically retested, and if still reactive, are considered false positives for the purpose of specificity calculation.[8]
Visualizing the Process
To better understand the underlying principles and workflows, the following diagrams illustrate the sandwich ELISA technique used in many p24 antigen kits and the general experimental procedure.
Caption: Principle of a p24 Antigen Sandwich ELISA.
Caption: Generalized Experimental Workflow for a p24 Antigen ELISA.
Conclusion
The choice of a p24 antigen detection kit depends on the specific application, such as blood screening, diagnosing acute infection, or research purposes. Fourth-generation Ag/Ab combination assays generally offer the advantage of detecting both early (via p24 antigen) and established (via antibodies) infections.[2] However, dedicated p24 antigen-only assays may offer superior analytical sensitivity in some cases. As demonstrated, kits from manufacturers like Abbott, Bio-Rad, Fujirebio, and bioMérieux show strong performance, but sensitivity can vary, especially with different HIV-1 subtypes.[3] Therefore, it is crucial for laboratories to choose an assay that is validated for the prevalent HIV subtypes in their region and meets the required performance characteristics for their specific diagnostic or research needs.
References
- 1. Evaluation of four HIV antigen tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Seven Human Immunodeficiency Virus (HIV) Antigen-Antibody Combination Assays: Evaluation of HIV Seroconversion Sensitivity and Subtype Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Performance of the Liaison XL Murex HIV Ab/Ag Test on Clinical Samples Representing Current Epidemic HIV Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of a New Combined Antigen and Antibody Human Immunodeficiency Virus Screening Assay, VIDAS HIV DUO Ultra - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Performance of a Fourth-Generation HIV Screening Assay and an Alternative HIV Diagnostic Testing Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling HIV-1 gag Protein p24 (194-210)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for handling the HIV-1 gag Protein p24 (194-210), a non-infectious synthetic polypeptide. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of your research.
Biosafety Level and Core Principles
The HIV-1 gag Protein p24 (194-210) is a recombinant, non-infectious protein and does not contain viral genetic material. Therefore, it is classified for handling under Biosafety Level 1 (BSL-1) , the lowest of the four biosafety levels. BSL-1 is suitable for work with well-characterized agents not known to cause disease in healthy adult humans and of minimal potential hazard to laboratory personnel and the environment.
The fundamental principle of BSL-1 is the adherence to standard microbiological practices. While the risk is minimal, it is imperative to handle all biological materials with a consistent level of care to prevent contamination and accidental exposure.
Personal Protective Equipment (PPE)
Standard BSL-1 personal protective equipment is required when handling HIV-1 gag Protein p24 (194-210). This protective gear serves as the primary barrier against potential splashes or spills.
| PPE Component | Specification | Purpose |
| Lab Coat | Clean, buttoned lab coat or gown. | Protects personal clothing from contamination. |
| Gloves | Disposable nitrile or latex gloves. | Prevents direct skin contact with the protein solution. |
| Eye Protection | Safety glasses with side shields or goggles. | Shields eyes from potential splashes during handling. |
Operational Plan and Handling Procedures
Proper handling techniques are essential to prevent contamination of the product and the laboratory environment.
Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
The lyophilized peptide should be stored at -20°C or colder for long-term stability.
-
Before opening, allow the vial to equilibrate to room temperature to prevent condensation, which can affect the stability of the peptide.
Reconstitution and Use:
-
Perform all handling in a designated clean area, such as a laminar flow hood or a dedicated bench space, to minimize the risk of contamination.
-
When weighing the lyophilized powder, which can be easily aerosolized, it is recommended to work within a fume hood or biosafety cabinet.[1]
-
Use sterile, disposable labware (e.g., pipette tips, microcentrifuge tubes) for all manipulations.
-
Consult the manufacturer's instructions for the appropriate solvent for reconstitution.
-
Once in solution, it is advisable to aliquot the peptide into single-use volumes to avoid repeated freeze-thaw cycles.
Spill Response:
-
In the event of a small spill, decontaminate the area with a 10% bleach solution or another appropriate laboratory disinfectant.
-
Absorb the spill with absorbent material and dispose of it as biohazardous waste.
-
For larger spills, evacuate the area and follow your institution's established spill response protocol.
Disposal Plan
Proper disposal of materials that have come into contact with the HIV-1 gag Protein p24 (194-210) is critical to prevent environmental release and adhere to regulatory guidelines.
Liquid Waste:
-
Liquid waste containing the peptide should be decontaminated before disposal.
-
A common and effective method is to add household bleach to a final concentration of 10% and allow a contact time of at least 30 minutes.
-
After decontamination, the solution can typically be poured down the sanitary sewer, followed by a thorough rinsing with water.
Solid Waste:
-
All disposable items that have come into contact with the protein, such as pipette tips, gloves, and tubes, should be collected in a designated biohazard bag.
-
Solid waste should be decontaminated, preferably by autoclaving.
-
Following decontamination, the waste can usually be disposed of as regular laboratory trash, in accordance with your institution's policies.
Sharps:
-
Any sharps, such as needles or scalpel blades, used in procedures with the peptide must be disposed of in a designated, puncture-resistant sharps container.
Experimental Workflow
Caption: Workflow for safe handling and disposal of HIV-1 gag Protein p24 (194-210).
By adhering to these safety and logistical guidelines, researchers can handle HIV-1 gag Protein p24 (194-210) with confidence, ensuring a safe laboratory environment for all personnel. Always consult your institution's specific biosafety protocols and Safety Data Sheets for any additional requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
